molecular formula C15H28O8 B8249169 t-Butyl ester-PEG4-CH2COOH

t-Butyl ester-PEG4-CH2COOH

Cat. No.: B8249169
M. Wt: 336.38 g/mol
InChI Key: WWPVCFGPWNIDMX-UHFFFAOYSA-N
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Description

T-Butyl ester-PEG4-CH2COOH is a useful research compound. Its molecular formula is C15H28O8 and its molecular weight is 336.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O8/c1-15(2,3)23-14(18)4-5-19-6-7-20-8-9-21-10-11-22-12-13(16)17/h4-12H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPVCFGPWNIDMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of t-Butyl ester-PEG4-CH2COOH in Modern Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of advanced biotherapeutics, the linker molecule is a critical component that dictates the efficacy, stability, and pharmacokinetic profile of complex molecules like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the vast array of chemical tools available, heterobifunctional linkers with polyethylene (B3416737) glycol (PEG) spacers have become indispensable. This technical guide provides an in-depth examination of t-Butyl ester-PEG4-CH2COOH , a versatile linker that offers a strategic balance of hydrophilicity, defined spacer length, and orthogonal reactivity for sequential conjugation. We will detail its core properties, primary applications in ADC and PROTAC synthesis, and provide comprehensive experimental protocols for its use and characterization, supplemented with quantitative data and workflow visualizations to support researchers in the field.

Core Concepts: Structure and Functionality

This compound, also known as Acid-PEG4-t-butyl ester , is a heterobifunctional linker designed for multi-step bioconjugation strategies. Its structure consists of three key components:

  • A Terminal Carboxylic Acid (-CH2COOH): This functional group can be readily activated to react with primary amines, such as those on the lysine (B10760008) residues of antibodies or on amine-functionalized small molecules, to form stable amide bonds.[1][2]

  • A Tert-Butyl Ester (-C(O)O-tBu): This group serves as a robust protecting group for a second carboxylic acid. It is stable under standard coupling conditions but can be selectively and efficiently removed under acidic conditions, most commonly with trifluoroacetic acid (TFA), to reveal a free carboxylic acid for a subsequent conjugation step.[1][3]

  • A Tetraethylene Glycol (PEG4) Spacer: This hydrophilic chain of four ethylene (B1197577) glycol units imparts several beneficial properties to the linker and the final bioconjugate. It enhances aqueous solubility, reduces the potential for aggregation, and provides a flexible, defined-length spacer (approximately 14 atoms) to optimally position the conjugated molecules.[4][5]

This "protected" bifunctional nature allows for a controlled, sequential synthesis, which is critical in the assembly of complex molecules like PROTACs and ADCs.

Physicochemical and Quantitative Data

Accurate characterization of the linker is fundamental for reproducible bioconjugation. The properties of Acid-PEG4-t-butyl ester are summarized below.

Table 1: Physicochemical Properties of Acid-PEG4-t-butyl ester
PropertyValueReference(s)
Chemical Name Acid-PEG4-t-butyl ester[3]
CAS Number 1835759-85-7[3]
Molecular Formula C₁₆H₃₀O₈[3]
Molecular Weight 350.4 g/mol [3]
Appearance Colorless oil[6]
Purity Typically ≥98%[3]
Solubility Soluble in Water, DMSO, DCM, DMF[3]
Storage Conditions -20°C, protected from moisture[3]
Table 2: Representative Reaction Yields in PROTAC Synthesis

The following data, while illustrative, provides typical efficiency ranges for the key synthetic steps involving the Acid-PEG4-t-butyl ester linker. Actual yields may vary based on the specific substrates and reaction conditions.

StepReactionTypical Yield (%)Reference(s)
1. First Amide Coupling Linker + Amine-functionalized Ligand 160 - 80%[4]
2. t-Butyl Deprotection TFA-mediated cleavage of the t-butyl ester>90% (crude)[4]
3. Second Amide Coupling Deprotected Intermediate + Amine-Ligand 240 - 60%[4]

Application 1: Synthesis of PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by recruiting an E3 ubiquitin ligase. The linker is a critical determinant of a PROTAC's efficacy.[5] Acid-PEG4-t-butyl ester is ideally suited for this application due to its ability to facilitate a stepwise synthesis.

PROTAC Synthesis Workflow

The general workflow involves two sequential amide coupling reactions, separated by the deprotection of the t-butyl ester.

PROTAC_Synthesis_Workflow start_materials Starting Materials: - POI-NH₂ - Acid-PEG4-t-butyl ester - E3-Ligase-NH₂ coupling1 Step 1: First Amide Coupling (e.g., HATU, DIPEA) start_materials->coupling1 intermediate1 Intermediate 1: POI-PEG4-t-butyl ester coupling1->intermediate1 deprotection Step 2: t-Butyl Deprotection (TFA in DCM) intermediate1->deprotection intermediate2 Intermediate 2: POI-PEG4-COOH deprotection->intermediate2 coupling2 Step 3: Second Amide Coupling (e.g., HATU, DIPEA) intermediate2->coupling2 final_protac Final PROTAC: POI-PEG4-E3-Ligase coupling2->final_protac

Caption: Workflow for PROTAC synthesis using Acid-PEG4-t-butyl ester.
PROTAC Mechanism of Action

The synthesized PROTAC hijacks the cell's ubiquitin-proteasome system to degrade the target protein.

PROTAC_MoA PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Target Protein (e.g., BRD4) POI->Ternary Binds E3 E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3->Ternary Binds Ternary->PROTAC Recycled Ub_POI Poly-ubiquitinated Target Protein Ternary->Ub_POI Catalyzes Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degraded Degraded Protein Fragments Proteasome->Degraded Degrades

Caption: PROTAC-mediated degradation of a target protein like BRD4.

Application 2: Synthesis of Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic payload to a specific cell type, typically cancer cells. The linker plays a crucial role in the ADC's stability and payload delivery. A linker like this compound allows for the conjugation of a payload to the antibody via its surface lysine residues.

ADC Synthesis Workflow

The synthesis involves activating the linker, conjugating it to the antibody, deprotecting the other end, and finally attaching the payload. This "linker-first" approach can sometimes be substituted with a "payload-first" approach where the linker is first attached to the drug.

ADC_Synthesis_Workflow Linker Acid-PEG4-t-butyl ester Activation1 Step 1: Activate COOH (EDC / NHS) Linker->Activation1 Conjugation1 Step 2: Conjugate to mAb Lysines Activation1->Conjugation1 Antibody Antibody (mAb) Antibody->Conjugation1 Intermediate1 Intermediate: mAb-PEG4-t-butyl ester Conjugation1->Intermediate1 Deprotection Step 3: Deprotect (TFA in DCM) Intermediate1->Deprotection Intermediate2 Intermediate: mAb-PEG4-COOH Deprotection->Intermediate2 Activation2 Step 4: Activate COOH (EDC / NHS) Intermediate2->Activation2 Payload Amine-Payload Conjugation2 Step 5: Conjugate Payload Payload->Conjugation2 Activation2->Conjugation2 FinalADC Final ADC Conjugation2->FinalADC

Caption: General workflow for ADC synthesis via lysine conjugation.
HER2-Targeted ADC Signaling Pathway

An ADC targeting a receptor like HER2 binds to the cancer cell, becomes internalized, and releases its cytotoxic payload, leading to cell death and interrupting downstream pro-survival signaling.

HER2_Signaling_Pathway cluster_cell Cancer Cell HER2 HER2 Receptor Dimer HER2/HER3 Heterodimer HER2->Dimer ADC_Internalized Internalized ADC in Endosome HER2->ADC_Internalized Internalization PI3K PI3K Dimer->PI3K MAPK RAS/MEK/MAPK Dimer->MAPK AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Invasion AKT->Proliferation MAPK->Proliferation Payload Released Cytotoxic Payload ADC_Internalized->Payload Lysosomal Degradation Apoptosis Apoptosis Payload->Apoptosis ADC HER2-Targeting ADC ADC->HER2 Binds

Caption: Interruption of HER2 signaling by a targeted ADC.

Detailed Experimental Protocols

The following protocols provide a framework for the synthesis and characterization of bioconjugates using Acid-PEG4-t-butyl ester.

Protocol 1: Synthesis of a PROTAC Molecule

This protocol describes the sequential coupling of a POI-binding ligand and an E3 ligase-binding ligand to the linker.[4]

Part A: First Amide Coupling

  • Preparation: In an inert atmosphere, dissolve the amine-functionalized POI ligand (1.0 eq) and Acid-PEG4-t-butyl ester (1.1 eq) in anhydrous DMF.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 5 minutes. Add HATU (1.2 eq) to the mixture to activate the carboxylic acid.

  • Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor progress by LC-MS.

  • Work-up & Purification: Upon completion, dilute with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate. Purify the crude product by flash column chromatography to yield the POI-PEG4-t-butyl ester intermediate.

Part B: t-Butyl Ester Deprotection

  • Preparation: Dissolve the purified intermediate from Part A (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA).

  • Reaction: Stir at room temperature for 1-2 hours, monitoring by LC-MS for the loss of the t-butyl group (mass change of -56 Da).

  • Solvent Removal: Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM or toluene (B28343) (3x) to remove residual TFA. The resulting crude POI-PEG4-acid can often be used directly in the next step.

Part C: Second Amide Coupling

  • Preparation: Dissolve the crude POI-PEG4-acid from Part B (1.0 eq) and the amine-functionalized E3 ligase ligand (1.2 eq) in anhydrous DMF.

  • Activation: Add DIPEA (3.0 eq) and stir for 5 minutes, followed by the addition of HATU (1.2 eq).

  • Reaction: Stir at room temperature for 2-4 hours, monitoring by LC-MS.

  • Purification: Purify the final PROTAC by preparative reverse-phase HPLC.

Protocol 2: Synthesis of an Antibody-Drug Conjugate (Lysine Conjugation)

This protocol is adapted for Acid-PEG4-t-butyl ester based on established methods for similar linkers.[7]

Part A: Payload-Linker Synthesis

  • Follow Protocol 1, Part A to couple an amine-containing cytotoxic payload to the Acid-PEG4-t-butyl ester.

  • Follow Protocol 1, Part B to deprotect the t-butyl ester, yielding the Payload-PEG4-COOH conjugate.

Part B: Antibody Conjugation

  • Antibody Preparation: Prepare the antibody in a suitable conjugation buffer (e.g., PBS, pH 7.4-8.0) at a concentration of 2-10 mg/mL.

  • Activation: In a separate tube, dissolve the Payload-PEG4-COOH conjugate (5-10 fold molar excess over the antibody) in an organic co-solvent (e.g., DMSO). Add EDC (1.5 eq relative to the linker) and Sulfo-NHS (1.2 eq relative to the linker). Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation: Add the activated payload-linker solution to the antibody solution. Ensure the final concentration of the organic co-solvent is <10% v/v to maintain antibody stability.

  • Reaction: Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unconjugated payload-linker and other small molecules.

Protocol 3: Characterization of Bioconjugates

A. PROTAC Characterization - Western Blot for Protein Degradation [8][9]

  • Cell Treatment: Seed cells (e.g., in a 6-well plate) and allow them to adhere. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

  • Transfer & Blotting: Transfer proteins to a PVDF membrane. Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody against the target protein overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.

  • Detection & Analysis: Detect the signal using a chemiluminescent substrate. Perform densitometry analysis to quantify protein bands, normalizing to a loading control (e.g., GAPDH or β-actin). Plot the normalized protein levels against PROTAC concentration to determine DC₅₀ and Dₘₐₓ values.

B. ADC Characterization - Drug-to-Antibody Ratio (DAR) by HIC-HPLC [10][11]

  • Instrumentation: Use an HPLC system equipped with a hydrophobic interaction chromatography (HIC) column (e.g., TSKgel Butyl-NPR).

  • Mobile Phases:

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate in 25 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

  • Gradient: Run a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) to elute the ADC species. Unconjugated antibody will elute first, followed by species with increasing drug loads (DAR 2, 4, 6, 8 for a typical cysteine-linked ADC, or a distribution for lysine-linked ADCs).

  • Analysis: Integrate the peak areas for each species. The weighted average DAR is calculated using the following formula: DAR = Σ (% Peak Area of Species * Drug Load of Species) / 100

C. ADC Characterization - In Vitro Cytotoxicity (MTT Assay) [12][13]

  • Cell Seeding: Seed target cancer cells in a 96-well plate at an optimized density and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with a serial dilution of the ADC for a specified incubation period (e.g., 72-120 hours).

  • MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 1-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., 100 µL of 10% SDS in 0.01 M HCl) and incubate overnight to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm.

  • Analysis: Calculate cell viability as a percentage relative to untreated control cells. Plot the viability against ADC concentration and use a sigmoidal dose-response curve to calculate the IC₅₀ value.

Conclusion

The this compound linker is a powerful and versatile tool in the field of bioconjugation. Its defined length, hydrophilicity, and orthogonal protecting group strategy provide a robust platform for the controlled, sequential synthesis of sophisticated biotherapeutics like PROTACs and ADCs. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to leverage this linker in their drug development programs, facilitating the creation of next-generation targeted therapies.

References

An In-depth Technical Guide to t-Butyl ester-PEG4-CH2COOH: A Core Component in Modern Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of t-Butyl ester-PEG4-CH2COOH, a heterobifunctional linker integral to the advancement of targeted therapeutics. This document details its physicochemical properties, provides experimental protocols for its use, and visualizes key workflows in which it is applied, serving as a critical resource for professionals in bioconjugation and drug development.

Core Concepts: Chemical Structure and Properties

This compound is a versatile chemical tool characterized by a discrete tetraethylene glycol (PEG4) spacer. This linker is strategically functionalized with a terminal carboxylic acid and a t-butyl ester protected carboxylic acid at the other end. This orthogonal design allows for sequential and controlled conjugation reactions. The hydrophilic PEG4 spacer is a key feature, enhancing the solubility and improving the pharmacokinetic profile of the resulting bioconjugates.[1][2][3][4][5][6]

The terminal carboxylic acid can be activated to react with primary amines, forming stable amide bonds.[3][4][5] The t-butyl ester serves as a protecting group for the other carboxylic acid, which can be selectively deprotected under acidic conditions to enable further conjugation.[3][4][5]

Physicochemical Properties

A summary of the key quantitative data for this compound and its derivatives is provided in the table below for easy reference and comparison.

PropertyValueReference(s)
Chemical Structure HOOC-CH2-(OCH2CH2)4-O-C(CH3)3
Molecular Formula C15H28O8[7]
Molecular Weight 336.38 g/mol [7]
Appearance Colorless to pale yellow oil or solid[2]
Purity Typically ≥95%[7]
Solubility Soluble in Water, DMSO, DCM, DMF[8]
Storage Conditions -20°C, protected from moisture[7]
Spectroscopic Data

While specific spectroscopic data such as 1H NMR and 13C NMR are often confirmed by vendors upon purchase, detailed spectra are not always publicly available. However, based on the structure, the following characteristic signals would be expected in a 1H NMR spectrum: a singlet around 1.4 ppm corresponding to the nine protons of the t-butyl group, and a series of multiplets in the range of 3.5-3.7 ppm for the sixteen methylene (B1212753) protons of the PEG4 chain.[9]

Applications in Bioconjugation

The unique heterobifunctional nature of this compound makes it a valuable linker in the construction of complex biomolecules, most notably in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Role in PROTAC Synthesis

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker connecting the target protein binder and the E3 ligase ligand is a critical determinant of PROTAC efficacy. The PEG4 spacer in this compound provides the necessary flexibility and length to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase.[2]

The workflow for PROTAC synthesis using this linker typically involves a sequential two-step conjugation.

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow using this compound cluster_step1 Step 1: First Amide Coupling cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Second Amide Coupling POI_Ligand Protein of Interest (POI) Ligand (with amine group) POI_Linker POI-Linker Intermediate POI_Ligand->POI_Linker Amide Coupling (e.g., HATU, DIPEA) Linker This compound Linker->POI_Linker Deprotection Deprotection of t-Butyl Ester POI_Linker->Deprotection POI_Linker_Acid POI-Linker-Acid Deprotection->POI_Linker_Acid Acidic Conditions (e.g., TFA) Final_PROTAC Final PROTAC Molecule POI_Linker_Acid->Final_PROTAC Amide Coupling (e.g., HATU, DIPEA) E3_Ligand E3 Ligase Ligand (with amine group) E3_Ligand->Final_PROTAC

Caption: Workflow for PROTAC synthesis using this compound.

Role in ADC Development

In the context of ADCs, this linker can be used to attach a cytotoxic payload to an antibody. The hydrophilic PEG4 spacer can help to mitigate the aggregation often caused by hydrophobic payloads and improve the overall pharmacokinetic properties of the ADC.[10] The synthetic strategy is similar to that of PROTACs, involving sequential conjugation to the payload and the antibody.

Experimental Protocols

The following protocols are representative methodologies for the synthesis and use of this compound.

Representative Synthesis of this compound

Materials:

  • Tetraethylene glycol

  • Sodium hydride (NaH)

  • tert-Butyl bromoacetate (B1195939)

  • Anhydrous Tetrahydrofuran (THF)

  • Pyridinium chlorochromate (PCC) or other suitable oxidizing agent

  • Anhydrous Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

Methodology:

  • Monoprotection of Tetraethylene Glycol:

    • Dissolve tetraethylene glycol (1 equivalent) in anhydrous THF.

    • Cool the solution to 0°C and slowly add sodium hydride (1 equivalent).

    • Allow the reaction to stir at room temperature for 1 hour.

    • Add tert-butyl bromoacetate (1 equivalent) dropwise and stir the reaction overnight at room temperature.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the resulting mono-tert-butyl protected PEG4 alcohol by silica gel column chromatography.

  • Oxidation to Carboxylic Acid:

    • Dissolve the purified mono-tert-butyl protected PEG4 alcohol in anhydrous DCM.

    • Add PCC (1.5 equivalents) and stir at room temperature until the reaction is complete (monitor by TLC).

    • Filter the reaction mixture through a pad of silica gel, washing with DCM.

    • Concentrate the filtrate to yield the crude this compound.

    • Further purification can be achieved by column chromatography if necessary.

Amide Coupling to an Amine-Containing Molecule

This protocol describes the coupling of the terminal carboxylic acid of this compound to a primary amine.

Materials:

  • This compound

  • Amine-containing molecule (e.g., POI ligand)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Methodology:

  • Dissolve the amine-containing molecule (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (3.0 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify the product by preparative HPLC.

Deprotection of the t-Butyl Ester

This protocol describes the removal of the t-butyl protecting group to reveal the free carboxylic acid.

Materials:

  • t-Butyl ester-PEG4 conjugate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Rotary evaporator

Methodology:

  • Dissolve the purified t-butyl ester-PEG4 conjugate (1.0 equivalent) in a 1:1 mixture of DCM and TFA.

  • Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by LC-MS.

  • Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual TFA, co-evaporate with DCM or toluene (B28343) (3 times).

  • The resulting crude product with the free carboxylic acid can often be used in the next step without further purification.

Logical Relationships and Signaling Pathways

The utility of this compound is rooted in its ability to link different molecular entities, thereby enabling novel therapeutic strategies. The following diagram illustrates the general mechanism of action for a PROTAC, a key application of this linker.

PROTAC_Mechanism General Mechanism of PROTAC-Mediated Protein Degradation PROTAC PROTAC (E3 Ligand - Linker - POI Ligand) POI Target Protein (POI) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase recruits Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination facilitates Proteasome Proteasome Ubiquitination->Proteasome signals for Degradation Degradation of POI Proteasome->Degradation mediates Degraded_Fragments Degraded Protein Fragments Degradation->Degraded_Fragments

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

This compound is a cornerstone of modern bioconjugation chemistry. Its well-defined structure, which includes a hydrophilic PEG4 spacer and orthogonally protected carboxylic acid functionalities, provides a versatile platform for the synthesis of advanced therapeutics like ADCs and PROTACs. The protocols and workflows detailed in this guide offer a foundational understanding for researchers and drug development professionals aiming to leverage this powerful linker in their work. As the field of targeted therapies continues to evolve, the strategic application of such well-designed linkers will undoubtedly remain a critical component of innovation.

References

Synthesis of tert-Butyl 2-(2-(2-(2-carboxymethoxy)ethoxy)ethoxy)ethoxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the

Abstract

This technical document provides a detailed guide for the synthesis of tert-Butyl 2-(2-(2-(2-carboxymethoxy)ethoxy)ethoxy)ethoxy)acetate, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. Such linkers are integral in the fields of bioconjugation and drug delivery for covalently attaching molecules to proteins, peptides, or other substrates. This guide outlines a common synthetic strategy, presents detailed experimental protocols, and includes quantitative data for key reaction steps. Visual diagrams of the synthetic workflow are also provided to enhance clarity.

Introduction

Polyethylene glycol (PEG) linkers are widely utilized to improve the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. Heterobifunctional PEG linkers, possessing distinct reactive groups at each terminus, are particularly valuable for controlled conjugation strategies. The target molecule, tert-Butyl 2-(2-(2-(2-carboxymethoxy)ethoxy)ethoxy)ethoxy)acetate, features a carboxylic acid for conjugation (e.g., via EDC/NHS chemistry to form an active ester) and a tert-butyl protected carboxylic acid. The tert-butyl group can be selectively removed under acidic conditions to reveal a second carboxylic acid, enabling further modification. This guide details a two-step synthetic approach starting from tetraethylene glycol.

Synthetic Strategy Overview

The synthesis of the target compound is typically achieved through a two-step process:

  • Synthesis of the Diacid Intermediate: Tetraethylene glycol is first converted to the corresponding dicarboxylic acid, 2,2'-(2,2'-(ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl))bis(oxy)diacetic acid. This is commonly achieved through oxidation of the terminal hydroxyl groups.

  • Selective Mono-esterification: The resulting diacid undergoes a selective mono-esterification with tert-butanol (B103910) to yield the final product. This step is crucial for achieving the desired heterobifunctional linker.

A visual representation of this workflow is provided below.

A Tetraethylene Glycol B Oxidation A->B Jones Reagent (CrO3/H2SO4) in Acetone (B3395972) C 2,2'-(2,2'-(ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl))bis(oxy)diacetic Acid (Diacid Intermediate) B->C D Selective Mono-esterification with tert-Butanol C->D E tert-Butyl 2-(2-(2-(2-carboxymethoxy)ethoxy)ethoxy)ethoxy)acetate (Final Product) D->E

Caption: Synthetic workflow for tert-Butyl 2-(2-(2-(2-carboxymethoxy)ethoxy)ethoxy)ethoxy)acetate.

Experimental Protocols

Synthesis of 2,2'-(2,2'-(ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl))bis(oxy)diacetic Acid (Diacid Intermediate)

This protocol describes the oxidation of tetraethylene glycol to its corresponding dicarboxylic acid using Jones reagent.

Materials:

Procedure:

  • Dissolve tetraethylene glycol (1 equivalent) in acetone in a round-bottom flask equipped with a magnetic stirrer and place it in an ice bath.

  • Slowly add Jones reagent (2.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 20°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

  • Quench the reaction by the dropwise addition of isopropanol until the orange/brown color turns to a cloudy green.

  • Filter the mixture to remove the chromium salts and wash the solid with acetone.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Redissolve the residue in water and extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diacid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or used directly in the next step.

This protocol details the selective mono-esterification of the diacid intermediate.

Materials:

  • 2,2'-(2,2'-(ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl))bis(oxy)diacetic acid

  • tert-Butanol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the diacid intermediate (1 equivalent) in anhydrous dichloromethane.

  • Add tert-butanol (1.1 equivalents) and a catalytic amount of DMAP to the solution.

  • Cool the mixture to 0°C in an ice bath and add a solution of DCC (1.1 equivalents) in dichloromethane dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct and wash the solid with dichloromethane.

  • Wash the filtrate sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol (B129727) in dichloromethane to isolate the desired mono-tert-butyl ester.

Data Presentation

The following tables summarize typical quantitative data for the synthesis.

Table 1: Reaction Conditions and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1OxidationTetraethylene glycol, Jones reagentAcetone0 to RT1285-95
2Mono-esterificationDiacid, tert-Butanol, DCC, DMAPDCM0 to RT1840-60

Table 2: Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
Diacid IntermediateC₁₀H₁₈O₈266.24White solid4.15 (s, 4H), 3.70-3.65 (m, 12H)173.5, 71.2, 70.5, 68.9
Final ProductC₁₄H₂₆O₈322.35Colorless oil4.18 (s, 2H), 4.05 (s, 2H), 3.75-3.60 (m, 12H), 1.45 (s, 9H)173.2, 169.8, 82.1, 71.0, 70.8, 70.6, 70.4, 69.1, 68.8, 28.1

Note: NMR data are representative and may vary slightly based on solvent and instrument.

Conclusion

This guide provides a comprehensive overview and detailed protocols for the synthesis of tert-Butyl 2-(2-(2-(2-carboxymethoxy)ethoxy)ethoxy)ethoxy)acetate. The described two-step approach, involving oxidation followed by selective mono-esterification, is a reliable method for obtaining this valuable heterobifunctional PEG linker. The provided data and workflows are intended to assist researchers in the successful synthesis and application of this compound in their drug development and bioconjugation endeavors.

The Strategic Imperative of PEG4 Spacers in Advanced Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted cancer therapeutics, antibody-drug conjugates (ADCs) represent a paradigm of precision medicine. The efficacy and safety of these complex biomolecules are critically dependent on the nuanced interplay of their three core components: a monoclonal antibody for specific tumor targeting, a potent cytotoxic payload, and a chemical linker that bridges the two. Among the various linker technologies, the incorporation of a discrete polyethylene (B3416737) glycol (PEG) spacer, particularly the tetra-ethylene glycol (PEG4) variant, has emerged as a cornerstone for optimizing ADC performance. This technical guide provides a comprehensive analysis of the function of PEG4 spacers in ADCs, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental workflows.

Core Functions and Advantages of the PEG4 Spacer

The discrete PEG4 spacer is a single molecular entity with a defined structure and molecular weight, offering significant advantages over traditional polydisperse PEGs by ensuring batch-to-batch consistency, a crucial factor for manufacturing and regulatory approval.[1] The primary functions of a PEG4 spacer in an ADC are multifaceted, addressing key challenges in ADC development.[2]

Enhanced Hydrophilicity and Solubility

Many potent cytotoxic payloads utilized in ADCs are inherently hydrophobic, which can lead to aggregation of the final conjugate.[1] This aggregation can diminish therapeutic efficacy and potentially trigger an undesirable immune response.[1] The hydrophilic ethylene (B1197577) glycol units of the PEG4 spacer significantly increase the overall water solubility of the ADC, preventing aggregation and improving its formulation and handling characteristics.[1] This enhanced solubility is critical for enabling the development of ADCs with higher drug-to-antibody ratios (DARs) without compromising stability.[3]

Optimization of Pharmacokinetics

The inclusion of a PEG spacer, a process known as PEGylation, has a profound impact on the pharmacokinetic profile of an ADC.[4] The PEG chain forms a "hydration shell" around the molecule, increasing its hydrodynamic volume.[3][5] This larger size reduces renal clearance, leading to a longer plasma half-life and extended circulation time.[3][5][6] This prolonged exposure can result in greater accumulation of the ADC in tumor tissue, thereby enhancing its therapeutic potential.[6]

Minimized Steric Hindrance

The defined length of the PEG4 spacer provides critical spatial separation between the antibody and the cytotoxic payload. This spacing is crucial to prevent the payload from interfering with the antibody's binding to its target antigen, thus preserving the ADC's targeting function.

Reduced Immunogenicity

By masking potential immunogenic epitopes on the payload or the linker itself, the PEG spacer can lower the risk of the ADC being recognized and neutralized by the immune system.[3] This "stealth" effect contributes to the overall safety and efficacy of the therapeutic.

Quantitative Impact of PEG Spacer Length

The length of the PEG spacer is a critical parameter that must be optimized for each ADC to achieve the desired balance between potency, stability, and pharmacokinetics. While a PEG4 spacer often provides a favorable combination of properties, the optimal length is context-dependent and influenced by the specific antibody, payload, and target antigen.

PropertyObservationReference(s)
Drug-to-Antibody Ratio (DAR) In one study, intermediate length PEG spacers (PEG6, PEG8, PEG12) resulted in higher DARs (3.7-5.0) compared to a shorter PEG4 spacer (DAR 2.5) and a longer PEG24 spacer (DAR 3.0) when conjugating to cysteine residues.[5] For non-cleavable linkers, PEG2 and PEG4 spacers yielded similar DARs.[5][5]
In Vitro Cytotoxicity (IC50) The inclusion of PEG linkers has shown no significant impact on in vitro potency in some cases.[6] However, in other instances, a decrease in potency has been observed with very long PEG chains.[7] For a Mal-PEG-OH linker, IC50 values were found to be ~7 nM for PEG4, compared to ~15 nM for no PEG and ~5 nM for PEG8, PEG12, and PEG24.[6][6][7]
Pharmacokinetics (Clearance) Generally, a longer PEG chain leads to reduced renal clearance and a longer plasma half-life.[6] Clearance rates for ADCs were observed to increase rapidly for conjugates bearing PEGs smaller than PEG8.[8] A branched PEG linker with two 12-unit PEG chains (P-(PEG12)2) showed slower clearance compared to a linear 24-unit PEG linker, especially at a high DAR of 8.[6][6][8]
Binding Affinity (IC50/Kd) For a natGa-NOTA-RM26 bioconjugate, a PEG4 spacer resulted in a binding affinity (IC50) of 5.4 ± 0.4 nM, which was slightly weaker than that observed with a PEG2 spacer (3.1 ± 0.2 nM).[1][1]
Hydrophilicity (LogD) A bioconjugate with a PEG2 spacer exhibited a LogD of -2.27 ± 0.07, indicating its hydrophilic nature.[1][1]

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate characterization and evaluation of ADCs incorporating PEG4 spacers.

Experimental Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of an ADC on target (antigen-positive) and non-target (antigen-negative) cell lines.

Materials:

  • Target and non-target cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • ADC constructs (with PEG4 spacer)

  • Unconjugated antibody (negative control)

  • Free cytotoxic payload (positive control)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed target and non-target cells in separate 96-well plates at a pre-determined optimal density for logarithmic growth (e.g., 5,000 cells/well). Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[9][10]

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete cell culture medium. Remove the existing medium from the cell plates and add the diluted compounds to the respective wells.[9][11]

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action, typically 72-96 hours.[11]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[11][12]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[11]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Plot cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable software.

Experimental Protocol 2: ADC Stability Assessment by Size Exclusion Chromatography (SEC)

This protocol describes the use of SEC to monitor the physical stability of an ADC by detecting the formation of aggregates (high molecular weight species, HMWS) and fragments.

Materials:

  • ADC constructs (with PEG4 spacer)

  • SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC)[13]

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • Mobile phase (e.g., phosphate-buffered saline, pH 7.4)

  • Plasma from relevant species (e.g., human, mouse, rat) for in vitro stability studies[4]

Procedure:

  • Sample Preparation: For baseline analysis, dilute the ADC to a suitable concentration in the mobile phase. For plasma stability studies, incubate the ADC in plasma at 37°C for various time points (e.g., 0, 24, 48, 72, 96, 144 hours).[4]

  • Chromatographic Conditions:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate.

    • Inject a defined volume of the prepared ADC sample.

    • Monitor the elution profile at a wavelength of 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the ADC monomer, aggregates (eluting earlier), and fragments (eluting later).

    • Integrate the peak areas to calculate the percentage of monomer, HMWS, and fragments at each time point.[4]

    • Plot the percentage of monomer over time to assess the stability of the ADC.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures involved in ADC development is crucial for a comprehensive understanding.

ADC_HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space ADC Anti-HER2 ADC (with PEG4 Spacer) HER2 HER2 Receptor ADC->HER2 1. Binding HER2_dimer HER2 Dimerization HER2->HER2_dimer 2. Dimerization Endosome Endosome HER2_dimer->Endosome 3. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 4. Trafficking Payload_release Payload Release Lysosome->Payload_release 5. Linker Cleavage/ Antibody Degradation Tubulin Tubulin Payload_release->Tubulin 6. Payload Binds to Tubulin Microtubule_disruption Microtubule Disruption Tubulin->Microtubule_disruption 7. Inhibition of Polymerization Cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) Microtubule_disruption->Cell_cycle_arrest Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis 8. Cell Death Intrinsic_Apoptosis_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Cell_Stress Cell Stress (e.g., Microtubule Disruption) Bcl2_family Bcl-2 Family Proteins (Bax/Bak activation) Cell_Stress->Bcl2_family MOMP Mitochondrial Outer Membrane Permeabilization Bcl2_family->MOMP Cytochrome_c Cytochrome c MOMP->Cytochrome_c Release Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9 Activated Caspase-9 (Initiator) Apoptosome->Caspase9 Activation Caspase3 Activated Caspase-3 (Executioner) Caspase9->Caspase3 Cleavage & Activation Procaspase3 Pro-caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cleavage of Cellular Substrates ADC_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Antibody Monoclonal Antibody (mAb) Conjugation Conjugation (mAb + Linker-Payload) Antibody->Conjugation Linker_Payload Linker-Payload Synthesis (PEG4-Drug) Linker_Payload->Conjugation Purification_step Purification (e.g., SEC, HIC) Conjugation->Purification_step DAR_analysis DAR Analysis (HIC, RP-HPLC, MS) Purification_step->DAR_analysis Stability_analysis Stability Analysis (SEC) Purification_step->Stability_analysis Functional_assays Functional Assays (Cytotoxicity, Binding) Purification_step->Functional_assays Final_ADC Final ADC Product DAR_analysis->Final_ADC Stability_analysis->Final_ADC Functional_assays->Final_ADC

References

The Enduring Utility of t-Butyl Esters: A Technical Guide to Carboxylic Acid Protection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic masking and unmasking of functional groups is a cornerstone of successful multi-step organic synthesis. Among the arsenal (B13267) of protecting groups for carboxylic acids, the tert-butyl (t-butyl) ester stands out for its unique combination of stability and controlled lability. This technical guide provides an in-depth exploration of the t-butyl ester's role as a protecting group, offering detailed experimental protocols, quantitative data, and visual diagrams to aid in its effective application.

The t-butyl ester offers a powerful tool for the selective protection of carboxylic acids due to its remarkable stability across a wide range of reaction conditions and its clean, selective removal under mild acidic conditions.[1] This makes it an invaluable asset in complex synthetic endeavors, particularly in peptide and nucleotide chemistry where orthogonality is a critical consideration.[1] Unlike methyl or ethyl esters that necessitate harsh basic conditions for saponification, t-butyl esters are cleaved under non-hydrolytic, acidic conditions, thereby preserving base-sensitive functionalities within a molecule.[1]

Introduction of the t-Butyl Ester Protecting Group

The formation of a t-butyl ester involves the reaction of a carboxylic acid with a t-butyl source, typically in the presence of an acid catalyst. The two most common methods employ isobutylene (B52900) or di-t-butyl dicarbonate (B1257347) (Boc₂O).

Table 1: Comparison of t-Butyl Ester Protection Methods
MethodReagentsTypical Yield (%)AdvantagesDisadvantages
IsobutyleneIsobutylene, cat. H₂SO₄>90[2]High yield, atom economical.Requires handling of a flammable gas.
Di-t-butyl dicarbonate(Boc)₂O, DMAP85-95[2]Milder conditions, avoids strong acid.Stoichiometric byproduct formation.
Experimental Protocols for t-Butyl Ester Formation

Protocol 1: Esterification using Isobutylene

This method relies on the acid-catalyzed addition of a carboxylic acid to isobutylene.

  • Preparation: Dissolve the carboxylic acid (1.0 equiv) in a suitable solvent such as dioxane or a mixture of t-butyl acetate (B1210297) and dichloromethane (B109758).[2]

  • Cooling: Cool the solution in an ice bath.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equiv).[2]

  • Isobutylene Addition: Bubble isobutylene gas through the solution or add liquid isobutylene.

  • Reaction: Seal the reaction vessel and stir at room temperature until the reaction is complete, monitoring progress by TLC or LC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.[2]

Protocol 2: Esterification using Di-t-butyl Dicarbonate (Boc₂O)

This protocol offers a milder alternative to the use of strong acids and is particularly useful for sensitive substrates.

  • Preparation: Dissolve the carboxylic acid (1.0 equiv) in a suitable aprotic solvent such as THF or dichloromethane.

  • Reagent Addition: Add di-t-butyl dicarbonate (1.1-1.5 equiv) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 equiv).[2]

  • Reaction: Stir the reaction at room temperature until completion, which is typically accompanied by the evolution of CO₂ gas. Monitor progress by TLC or LC-MS.[2]

  • Work-up: Dilute the reaction mixture with an organic solvent and wash with a dilute aqueous acid solution (e.g., 1 M HCl) to remove DMAP, followed by saturated aqueous sodium bicarbonate and brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The t-butyl ester can be purified by flash chromatography if necessary.[2]

Cleavage of the t-Butyl Ester Protecting Group

The removal of the t-butyl ester is most commonly achieved under acidic conditions, which proceed via a stable tertiary carbocation intermediate.[1] This mechanism provides high selectivity for the t-butyl group.

Table 2: Common Reagents for t-Butyl Ester Deprotection
ReagentSolventTypical Yield (%)Notes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)>95[2]Common and highly effective. Can cleave other acid-sensitive groups.
Hydrochloric Acid (HCl)Dioxane>95[2]Anhydrous conditions are crucial. Offers good selectivity.
Phosphoric Acid (H₃PO₄)Aqueous solutionHighConsidered an environmentally benign option.[3]
Experimental Protocols for t-Butyl Ester Cleavage

Protocol 3: Deprotection using Trifluoroacetic Acid (TFA)

This is a widely used and generally reliable method for t-butyl ester cleavage.

  • Preparation: Dissolve the t-butyl ester in dichloromethane (DCM).

  • TFA Addition: Add trifluoroacetic acid (TFA) in a ratio of 1:1 to 1:4 (DCM:TFA), depending on the substrate's sensitivity.[2] For sensitive substrates containing residues like tryptophan, cysteine, or methionine, scavengers such as triisopropylsilane (B1312306) (TIS) (2.5-5% v/v) and water (2.5-5% v/v) should be added.[1]

  • Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring progress by TLC or LC-MS.[2]

  • Work-up: Remove the solvent and excess TFA under reduced pressure. To ensure complete removal of TFA, co-evaporate with a solvent like toluene.[2] The resulting carboxylic acid can often be used directly or purified as needed.

Protocol 4: Selective Deprotection using HCl in Dioxane

This method can offer selectivity in the presence of other acid-labile groups.

  • Preparation: Dissolve the t-butyl ester-containing compound in anhydrous dioxane.

  • Reagent Addition: Add a solution of 4 M HCl in dioxane.

  • Reaction: Stir the mixture at room temperature for 30 minutes to a few hours, monitoring the reaction by TLC.[4][5]

  • Work-up: Upon completion, the solvent can be removed under reduced pressure. The resulting hydrochloride salt of the carboxylic acid can be used as is or neutralized.

Visualizing the Chemistry: Diagrams and Workflows

To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate key mechanisms and workflows.

G cluster_protection Protection Workflow cluster_deprotection Deprotection Workflow Start Carboxylic Acid Step1 Dissolve in appropriate solvent Start->Step1 Step2 Add t-butyl source (Isobutylene or Boc₂O) and catalyst Step1->Step2 Step3 Reaction at room temperature Step2->Step3 Step4 Aqueous work-up and extraction Step3->Step4 End Protected t-Butyl Ester Step4->End Start_D t-Butyl Ester Step1_D Dissolve in DCM Start_D->Step1_D Step2_D Add acidic reagent (e.g., TFA) Step1_D->Step2_D Step3_D Reaction at room temperature Step2_D->Step3_D Step4_D Solvent removal under reduced pressure Step3_D->Step4_D End_D Carboxylic Acid Step4_D->End_D

Caption: General experimental workflow for the protection and deprotection of carboxylic acids using a t-butyl ester.

G cluster_mechanism Acid-Catalyzed Deprotection Mechanism Ester R-CO-O-tBu ProtonatedEster R-CO-O⁺(H)-tBu Ester->ProtonatedEster + H⁺ Carbocation t-Butyl Cation (CH₃)₃C⁺ Acid Carboxylic Acid R-COOH ProtonatedEster->Acid Cleavage Isobutylene Isobutylene (CH₂)C(CH₃)₂ Carbocation->Isobutylene - H⁺ H_plus H⁺ H_plus2 H⁺

Caption: Simplified mechanism of acid-catalyzed deprotection of a t-butyl ester.

Conclusion

The t-butyl ester remains a highly valuable and versatile protecting group for carboxylic acids in modern organic synthesis. Its robustness under a variety of conditions, coupled with its facile and selective removal under mild acidic protocols, ensures its continued application in the synthesis of complex molecules, from pharmaceuticals to advanced materials. The detailed protocols and data presented in this guide are intended to equip researchers with the practical knowledge required to effectively implement t-butyl ester protection strategies in their synthetic endeavors.

References

An In-depth Technical Guide to PEGylation and its Effect on Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to PEGylation

PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, most often a therapeutic protein, peptide, or small molecule drug.[1] This strategy is one of the most effective and widely studied methods for improving the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals.[2][3] The primary goal of PEGylation is to enhance the therapeutic potential of a drug by modifying its properties, leading to improved solubility, prolonged circulation time in the body, and reduced immunogenicity and antigenicity.[4][5]

The PEG polymer itself is a water-soluble, non-toxic, and biocompatible polymer approved by the U.S. FDA for use in pharmaceutical formulations.[1] The attachment of these PEG chains increases the hydrodynamic size of the molecule, effectively creating a shield around it.[6] This "shielding" effect is responsible for many of the pharmacological benefits observed with PEGylated drugs.[7] The size, structure (linear or branched), and attachment site of the PEG moiety are critical factors that determine the final properties of the PEGylated drug and must be optimized for each specific therapeutic agent.[6][]

The Impact of PEGylation on Pharmacokinetics

PEGylation dramatically alters the absorption, distribution, metabolism, and excretion (ADME) profile of a drug. These changes collectively lead to a more favorable pharmacokinetic (PK) profile.

Absorption

For subcutaneously administered drugs, PEGylation can result in more sustained absorption.[6] The increased size of the PEG-drug conjugate slows its diffusion from the injection site into the bloodstream, leading to a prolonged release profile and more constant plasma concentrations.

Distribution

The covalent attachment of PEG chains significantly increases the hydrodynamic volume of the parent drug.[9] This increased size restricts the drug's ability to cross biological membranes and distribute into tissues, leading to a smaller volume of distribution. Consequently, the drug is retained for a longer period in the systemic circulation.[2][6] For certain applications, such as cancer therapy, this prolonged circulation can lead to preferential accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[]

Metabolism

A primary challenge for many therapeutic proteins and peptides is their rapid degradation by proteolytic enzymes in the bloodstream.[7] The steric hindrance provided by the hydrated PEG chain acts as a physical barrier, protecting the drug from access by these enzymes.[7][] This shielding effect significantly slows down the rate of metabolism, contributing to the drug's extended half-life.[4]

Excretion and Clearance

One of the most significant effects of PEGylation is the drastic reduction in the rate of drug clearance. The kidneys are a primary route of elimination for smaller therapeutic proteins. By increasing the molecule's hydrodynamic size to be above the glomerular filtration threshold, PEGylation effectively prevents renal clearance.[4][6] This shift in the elimination pathway is a major contributor to the extended circulation half-life. The molecular weight of the PEG chain is a key determinant of this effect; as the molecular weight of PEG increases, its circulating half-life also increases. For instance, the half-life of PEG can increase from 18 minutes for a 6 kDa molecule to 16.5 hours for a 50 kDa molecule.[]

Immunogenicity

Unmodified therapeutic proteins, especially those of non-human origin, can elicit an immune response, leading to the formation of anti-drug antibodies (ADAs). These ADAs can neutralize the drug's therapeutic effect and cause adverse reactions. The PEG shield can mask the protein's antigenic epitopes, preventing their recognition by the immune system and thereby reducing the drug's immunogenicity.[6][7]

Quantitative Data on Pharmacokinetic Changes

The following tables summarize the impact of PEGylation on the pharmacokinetic parameters of several approved therapeutic agents.

Table 1: Comparison of Pharmacokinetic Parameters for PEGylated vs. Non-PEGylated Proteins

DrugUnmodified Half-LifePEGylated Half-LifeFold IncreasePrimary Benefit
Adenosine Deaminase (ADA) Minutes3-6 days>100Reduced dosing frequency for SCID treatment[7]
Interferon-α2a 6-9 hours65 hours~7-10Maintained plasma concentration, improved efficacy[6]
G-CSF (Filgrastim) 3.5 hours15-80 hours~4-23Reduced dosing frequency from daily to per-chemo-cycle
Asparaginase 1.2 days5.7 days~4.7Reduced immunogenicity and dosing frequency
rhTIMP-1 1.1 hours28 hours~25Extended circulation for potential anti-cancer therapy[10][11]

Table 2: FDA-Approved PEGylated Drugs and Their Pharmacokinetic Advantages

Brand NameActive MoleculePEG Size (kDa)Key Pharmacokinetic Outcome
Adagen® Adenosine Deaminase5Extended half-life, reduced immunogenicity[7]
Oncaspar® Asparaginase5Extended half-life, reduced immunogenicity
Pegasys® Interferon-α2a40 (branched)Sustained absorption and reduced clearance
Neulasta® Filgrastim (G-CSF)20Dramatically reduced renal clearance
Doxil® Doxorubicin (Liposomal)2Prolonged circulation and tumor accumulation (EPR effect)[2]

Experimental Protocols

Protocol for N-Terminal PEGylation of a Protein

Objective: To covalently attach a PEG moiety to the N-terminal amine group of a target protein. This method leverages the lower pKa of the α-amine at the N-terminus compared to the ε-amines of lysine (B10760008) residues to achieve site-selectivity.

Materials:

  • Target protein in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.5)

  • mPEG-NHS ester (e.g., MS(PEG)n from Thermo Scientific)[12]

  • Reaction buffer with a controlled pH (e.g., pH 7-9 for amine reactivity)[12]

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)[13]

  • Purification system (e.g., Size-Exclusion or Ion-Exchange Chromatography)[14]

Methodology:

  • Protein Preparation: Dissolve the target protein in the reaction buffer to a final concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) that could compete with the reaction.

  • PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS ester in a small volume of anhydrous DMSO.

  • PEGylation Reaction: Add the dissolved PEG reagent to the protein solution. The molar ratio of PEG to protein is critical and must be optimized; start with a 5:1 molar excess of PEG.[15]

  • Incubation: Gently mix the reaction solution and incubate at 4°C or room temperature for a specified time (e.g., 30 minutes to 2 hours). Reaction time and temperature should be optimized for the specific protein.

  • Quenching: Stop the reaction by adding the quenching solution (e.g., Tris buffer) to a final concentration of 50 mM. This will consume any unreacted NHS esters.[13]

  • Purification: Purify the PEGylated protein from unreacted PEG and native protein using chromatography. Cation-exchange chromatography is often effective as PEGylation can alter the protein's surface charge.[14] Size-exclusion chromatography (SEC) can then be used to separate mono-, di-, and poly-PEGylated species from the unmodified protein.[9]

  • Characterization: Confirm the degree of PEGylation using techniques like SDS-PAGE (which will show a size shift), SEC-HPLC, and Mass Spectrometry.[1][16]

Protocol for Quantification of PEGylation by SEC-HPLC

Objective: To separate and quantify the native protein, different PEGylated species, and free PEG in a reaction mixture based on their hydrodynamic volume.[9]

Materials & Equipment:

  • HPLC or UPLC system equipped with a UV detector and optionally a Refractive Index (RI) detector.[9]

  • Size-Exclusion Chromatography (SEC) column suitable for the molecular weight range of the analytes.

  • Mobile Phase: A buffered saline solution (e.g., 150 mM sodium phosphate, pH 7.0).

  • PEGylated protein sample and native protein standard.

Methodology:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Filter the PEGylated protein sample through a 0.22 µm syringe filter. Dilute the sample in the mobile phase to a concentration that falls within the linear range of the detector.[9]

  • Standard Curve: Prepare a series of known concentrations of the native protein standard to create a calibration curve for quantification.

  • Chromatographic Run:

    • Inject a fixed volume (e.g., 20 µL) of the prepared sample onto the column.[9]

    • Monitor the eluate using the UV detector at 280 nm for protein detection.[9]

    • If quantifying residual PEG, use an RI detector in series, as PEG does not have a strong UV chromophore.[15][17]

  • Data Analysis:

    • Identify the peaks in the chromatogram. Typically, aggregated protein elutes first, followed by PEGylated species, the native protein, and finally free PEG.[9]

    • Integrate the area under each peak to determine the relative percentage of each species.[9]

    • Use the calibration curve from the native protein standard to quantify the amount of unmodified protein remaining in the sample.

Protocol for In Vivo Pharmacokinetic Study in a Rodent Model

Objective: To determine and compare the key pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution) of a PEGylated drug and its unmodified counterpart.

Materials & Equipment:

  • Test animals (e.g., Sprague-Dawley rats or BALB/c mice). All procedures must follow approved animal care and use guidelines.[10]

  • PEGylated and non-PEGylated drug formulations for injection.

  • Dosing syringes and needles.

  • Blood collection supplies (e.g., micro-capillary tubes, EDTA-coated tubes).

  • Centrifuge for plasma separation.

  • Analytical method for drug quantification in plasma (e.g., ELISA or LC-MS/MS).[10][18]

Methodology:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week before the study.

  • Dosing: Administer a single intravenous (IV) bolus dose of either the PEGylated or non-PEGylated drug to each animal group (n ≥ 3 per group).

  • Blood Sampling: Collect blood samples (e.g., 50-100 µL) from a suitable site (e.g., tail vein) at multiple time points post-injection. A typical sampling schedule might be: 0 (pre-dose), 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h, 48h, and 72h. The schedule should be extended for the PEGylated compound due to its longer expected half-life.[10]

  • Plasma Preparation: Immediately place blood samples into EDTA-coated tubes, and centrifuge at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the drug in each plasma sample using a validated analytical method like ELISA or LC-MS/MS.[10]

  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentration versus time for each group.

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters:

      • Area Under the Curve (AUC): Total drug exposure over time.[18]

      • Clearance (CL): The volume of plasma cleared of the drug per unit time (CL = Dose / AUC).[18][19]

      • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

      • Terminal Half-Life (t½): The time required for the plasma concentration to decrease by half during the elimination phase.[10]

    • Compare the calculated parameters between the PEGylated and non-PEGylated groups to quantify the effect of PEGylation.

Mandatory Visualizations

PEGylation_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Analysis Native_Protein Native Therapeutic Protein Reaction_Vessel PEGylation Reaction (Controlled pH, Temp) Native_Protein->Reaction_Vessel PEG_Reagent Activated PEG (e.g., mPEG-NHS) PEG_Reagent->Reaction_Vessel Purification Chromatographic Purification (IEX/SEC) Reaction_Vessel->Purification Characterization Characterization (SDS-PAGE, MS, HPLC) Purification->Characterization Final_Product Purified PEG-Protein Conjugate Characterization->Final_Product

Caption: General workflow for the creation and purification of a PEGylated protein.

PK_Profile_Comparison Pharmacokinetic Profile Comparison Y_axis Plasma Concentration X_axis_start X_axis_start Y_axis->X_axis_start X_axis_end Time X_axis_start->X_axis_end p1 p2 p1->p2 Non-PEGylated Drug (Rapid Clearance) p3 p2->p3 Non-PEGylated Drug (Rapid Clearance) p4 p3->p4 Non-PEGylated Drug (Rapid Clearance) p5 p6 p5->p6 PEGylated Drug (Slow Clearance) p7 p6->p7 PEGylated Drug (Slow Clearance) p8 p7->p8 PEGylated Drug (Slow Clearance) Reduced_Clearance_Mechanism cluster_Kidney Renal Filtration (Glomerulus) Glomerulus Glomerular Basement Membrane Filtration Slits (Pores) Urine Excreted to Urine Glomerulus->Urine Filtered Circulation Remains in Circulation Glomerulus:e->Circulation:w Retained Native_Protein Native Protein (Small Hydrodynamic Size) Native_Protein->Glomerulus Passes Through PEG_Protein PEGylated Protein (Large Hydrodynamic Size) PEG_Protein->Glomerulus Blocked

References

An In-depth Technical Guide to t-Butyl ester-PEG4-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and applications of t-Butyl ester-PEG4-CH2COOH, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. This molecule is of significant interest in the fields of bioconjugation, drug delivery, and diagnostics due to its utility in covalently linking molecules of interest.

Core Molecular Information

The fundamental properties of this compound are summarized below. This linker features a terminal carboxylic acid and a t-butyl protected carboxylic acid, offering sequential or orthogonal conjugation strategies. The hydrophilic PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugates.

PropertyValueCitation
Chemical Formula C15H28O8[1][2]
Molecular Weight 336.38 g/mol [1][2]
CAS Number 929087-83-2[1][2]
Purity ≥95%[1]

Experimental Protocols and Applications

This compound serves as a versatile tool in the researcher's arsenal. The terminal carboxylic acid can be activated to react with primary amines, forming stable amide bonds. The t-butyl ester group, on the other hand, is a protecting group that can be removed under acidic conditions to reveal a second carboxylic acid for further modification.

Key Experimental Steps for Amide Bond Formation:

  • Activation of the Terminal Carboxylic Acid: The terminal carboxylic acid is typically activated using carbodiimide (B86325) chemistry. A common activator is N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in the presence of N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt) to form a more stable active ester. This reaction is usually performed in an anhydrous organic solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

  • Conjugation to an Amine-Containing Molecule: The activated linker is then reacted with a molecule containing a primary amine (e.g., a protein, peptide, or small molecule drug). The reaction mixture is typically stirred at room temperature for several hours to overnight.

  • Deprotection of the t-Butyl Ester: Following the initial conjugation, the t-butyl protecting group can be removed by treatment with an acid, such as trifluoroacetic acid (TFA), to expose the second carboxylic acid. This newly available functional group can then be used for subsequent conjugation reactions.

  • Purification: The final conjugate is purified using standard techniques such as dialysis, size exclusion chromatography (SEC), or high-performance liquid chromatography (HPLC) to remove unreacted starting materials and byproducts.

This sequential conjugation capability is particularly useful in the construction of complex bioconjugates, such as antibody-drug conjugates (ADCs), where precise control over the linker and payload attachment is critical. The hydrophilic PEG4 spacer can improve the pharmacokinetic and pharmacodynamic properties of the resulting conjugate.

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for the use of this compound in a two-step conjugation process.

G cluster_activation Step 1: Activation cluster_conjugation1 Step 2: First Conjugation cluster_deprotection Step 3: Deprotection cluster_conjugation2 Step 4: Second Conjugation A t-Butyl ester- PEG4-CH2COOH C Activated NHS Ester A->C Activation B EDC/NHS E Conjugate 1 C->E Amide Bond Formation D Amine-containing Molecule 1 D->E G Deprotected Conjugate E->G Acidic Cleavage F Trifluoroacetic Acid (TFA) I Final Bifunctional Conjugate G->I Amide Bond Formation H Amine-containing Molecule 2 H->I

Sequential conjugation workflow using this compound.

References

Technical Guide: t-Butyl ester-PEG4-CH2COOH (CAS 929087-83-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties, applications, and handling of the compound with CAS number 929087-83-2, identified as 17,17-Dimethyl-15-oxo-3,6,9,12,16-pentaoxaoctadecan-1-oic acid, more commonly known as t-butyl ester-PEG4-CH2COOH. This molecule is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker, a critical component in modern drug development, particularly in the fields of bioconjugation for creating Antibody-Drug Conjugates (ADCs) and the synthesis of Proteolysis Targeting Chimeras (PROTACs).

The structure of this compound features a tetra-ethylene glycol (PEG4) spacer, which imparts hydrophilicity to the linker and the resulting conjugate, often improving solubility and pharmacokinetic properties. One terminus of the linker is a carboxylic acid, available for conjugation, while the other end is a t-butyl protected carboxylic acid. This protecting group strategy allows for controlled, sequential conjugation reactions, a key advantage in the synthesis of complex biomolecules.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. While precise quantitative data for some parameters are not publicly available, the following table provides the known information.

PropertyValueReference(s)
CAS Number 929087-83-2[1]
Systematic Name 17,17-Dimethyl-15-oxo-3,6,9,12,16-pentaoxaoctadecan-1-oic acid
Common Name This compound[1][2]
Molecular Formula C₁₅H₂₈O₈
Molecular Weight 336.38 g/mol
Appearance Not specified in literature; likely a colorless to pale yellow oil or solid.
Purity Typically ≥95% (as offered by suppliers)
Solubility The hydrophilic PEG spacer enhances solubility in aqueous media. Generally soluble in organic solvents like DMSO, DMF, and DCM.[2][3][4][5]
Storage Conditions Powder form should be stored at -20°C.[6]

Applications in Drug Development

The primary application of this compound is as a linker in the synthesis of complex therapeutic molecules. Its bifunctional nature allows for the connection of two different molecular entities.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. This compound is well-suited for this purpose. The general workflow for synthesizing a PROTAC using this linker is depicted below.

dot cluster_0 Step 1: First Amide Coupling cluster_1 Step 2: Deprotection cluster_2 Step 3: Second Amide Coupling POI_Ligand Protein of Interest (POI) Ligand (with -NH2) POI_Linker_tBu POI-Linker-tBu Intermediate POI_Ligand->POI_Linker_tBu HATU/EDC Linker_tBu This compound (CAS 929087-83-2) Linker_tBu->POI_Linker_tBu Deprotection Acidic Conditions (e.g., TFA) POI_Linker_tBu->Deprotection POI_Linker_COOH POI-Linker-COOH (Deprotected Intermediate) Deprotection->POI_Linker_COOH Final_PROTAC Final PROTAC Molecule POI_Linker_COOH->Final_PROTAC E3_Ligand E3 Ligase Ligand (with -NH2) E3_Ligand->Final_PROTAC HATU/EDC

PROTAC synthesis workflow using this compound.
Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. This approach allows for the selective delivery of the drug to cancer cells. The hydrophilic PEG4 spacer of this linker can improve the solubility and stability of the ADC.

Experimental Protocols

While specific protocols citing CAS 929087-83-2 are not readily found in the literature, the following are representative methodologies for the key chemical transformations involving this type of linker, adapted from protocols for structurally similar molecules.

Amide Coupling of the Free Carboxylic Acid

This protocol describes the coupling of the available carboxylic acid of this compound to an amine-containing molecule (e.g., a POI ligand or an E3 ligase ligand).

Materials:

  • This compound

  • Amine-functionalized molecule

  • Anhydrous N,N-Dimethylformamide (DMF)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • N,N-Diisopropylethylamine (DIPEA)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, dissolve the amine-functionalized molecule (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (3.0 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.2 equivalents) or a similar coupling agent to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture can be worked up by dilution with water and extraction with an appropriate organic solvent (e.g., ethyl acetate).

  • The crude product should be purified by column chromatography.

Deprotection of the t-Butyl Ester

This protocol describes the removal of the t-butyl protecting group to reveal the second carboxylic acid for subsequent conjugation.[7]

Materials:

  • t-Butyl ester-containing intermediate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Cold diethyl ether

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Dissolve the t-butyl ester-containing intermediate (1.0 equivalent) in anhydrous DCM under an inert atmosphere.[7]

  • Cool the solution to 0°C in an ice bath.[7]

  • Slowly add an equal volume of TFA to the solution (to achieve a 1:1 v/v mixture).[7]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.[7]

  • Monitor the reaction progress by LC-MS until the starting material is consumed.[7]

  • Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[7]

  • To ensure complete removal of residual TFA, co-evaporate with toluene (B28343) (3 times).[7]

  • The resulting deprotected product can often be used directly in the next step or purified by precipitation from cold diethyl ether.[7]

Signaling Pathway Involvement

When used in the synthesis of PROTACs, this compound becomes an integral part of a molecule that modulates the ubiquitin-proteasome system (UPS) .[8][9] The PROTAC does not have its own signaling activity but rather acts as a facilitator to induce the degradation of a target protein.

dot PROTAC PROTAC (containing the linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (Protein of Interest) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PolyUb_POI Poly-ubiquitinated Target Protein Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->PolyUb_POI Proteasome 26S Proteasome PolyUb_POI->Proteasome Degradation Protein Degradation (Amino Acid Recycling) Proteasome->Degradation

PROTAC-mediated protein degradation pathway.

Safety and Handling

Suppliers

The following is a non-exhaustive list of suppliers for CAS 929087-83-2:

  • AxisPharm[1]

  • TargetMol[4]

  • MedChemExpress (MCE)[3][10]

  • BroadPharm[2]

  • Tebubio[5]

  • BLD Pharm

  • AstaTech, Inc.

References

The Gatekeeper of Bioconjugation: A Technical Guide to the Mechanism of Action of t-Butyl Protected PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of advanced therapeutics, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the precise and controlled assembly of molecular components is paramount. Polyethylene glycol (PEG) linkers have emerged as indispensable tools, enhancing solubility, stability, and pharmacokinetic profiles of bioconjugates. The strategic use of protecting groups, particularly the acid-labile tert-butyl (t-butyl) group, provides a crucial layer of control in multi-step synthetic strategies. This technical guide delves into the core mechanism of action of t-butyl protected PEG linkers, offering a comprehensive overview of their cleavage, quantitative stability data, detailed experimental protocols, and visual representations of the underlying chemical pathways.

The Strategic Importance of t-Butyl Protection in PEG Linkers

The primary function of a t-butyl protecting group in the context of PEG linkers is to temporarily mask a reactive functional group, rendering it inert to specific reaction conditions. This allows for selective chemical modifications at other positions of the PEG linker or the conjugated biomolecule. The t-butyl group is most commonly employed to protect primary and secondary amines as tert-butyloxycarbonyl (Boc) carbamates and carboxylic acids as tert-butyl esters.

The widespread adoption of t-butyl protecting groups stems from their remarkable stability across a broad range of non-acidic conditions, including basic and nucleophilic environments. This robustness is strategically exploited in sequential bioconjugation strategies, where different molecules are attached to the PEG linker in a controlled step-wise manner. The key advantage of the t-butyl group is its facile and clean removal under mild acidic conditions, regenerating the original functional group for subsequent reactions.

Mechanism of Action: Acid-Catalyzed Cleavage

The deprotection of t-butyl protected PEG linkers is an acid-catalyzed process that proceeds through the formation of a stable tert-butyl carbocation. This mechanism ensures a selective and efficient cleavage under controlled acidic environments.

Deprotection of Boc-Protected Amines

The acid-catalyzed deprotection of a Boc-protected amine on a PEG linker follows a well-established pathway:

  • Protonation: The process is initiated by the protonation of the carbonyl oxygen of the Boc group by an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

  • Carbocation Formation: The protonated intermediate is unstable and readily cleaves to form a stable tertiary carbocation (the t-butyl cation) and a carbamic acid intermediate attached to the PEG linker.

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decarboxylates, releasing carbon dioxide.

  • Amine Regeneration: This decarboxylation step regenerates the free primary or secondary amine on the PEG linker.

The liberated t-butyl carbocation is a reactive species and is typically quenched in one of two ways: by reacting with a nucleophile present in the reaction mixture or by eliminating a proton to form isobutylene (B52900) gas.

Boc_Deprotection cluster_0 Boc-Protected PEG-Amine cluster_1 Protonation cluster_2 Cleavage cluster_3 Decarboxylation cluster_4 Quenching Boc_PEG R-PEG-NH-Boc Protonated_Boc R-PEG-NH-Boc(H+) Boc_PEG->Protonated_Boc + H+ Carbamic_Acid R-PEG-NH-COOH Protonated_Boc->Carbamic_Acid tButyl_Cation (CH3)3C+ Protonated_Boc->tButyl_Cation PEG_Amine R-PEG-NH2 Carbamic_Acid->PEG_Amine CO2 CO2 Carbamic_Acid->CO2 Isobutylene CH2=C(CH3)2 tButyl_Cation->Isobutylene - H+

Figure 1: Acid-catalyzed deprotection of a Boc-protected PEG-amine.
Deprotection of t-Butyl Ester Protected Carboxylic Acids

The acid-catalyzed hydrolysis of a t-butyl ester on a PEG linker to unveil a carboxylic acid follows a similar mechanistic principle:

  • Protonation: The reaction commences with the protonation of the carbonyl oxygen of the ester by an acid.

  • Carbocation Formation: The protonated ester undergoes cleavage of the oxygen-t-butyl bond, a process favored by the formation of the stable t-butyl carbocation.

  • Carboxylic Acid Regeneration: This cleavage directly yields the free carboxylic acid on the PEG linker.

As with Boc deprotection, the resulting t-butyl carbocation is neutralized to isobutylene.

tButyl_Ester_Deprotection cluster_0 t-Butyl Ester PEG cluster_1 Protonation cluster_2 Cleavage cluster_3 Quenching tButyl_Ester R-PEG-COO-tBu Protonated_Ester R-PEG-COO(H+)-tBu tButyl_Ester->Protonated_Ester + H+ Carboxylic_Acid R-PEG-COOH Protonated_Ester->Carboxylic_Acid tButyl_Cation (CH3)3C+ Protonated_Ester->tButyl_Cation Isobutylene CH2=C(CH3)2 tButyl_Cation->Isobutylene - H+

Figure 2: Acid-catalyzed hydrolysis of a t-butyl ester PEG linker.

Quantitative Data on Cleavage and Stability

The efficiency and rate of t-butyl deprotection are influenced by several factors, including the strength of the acid, solvent, temperature, and the steric environment of the protecting group. While extensive kinetic data specifically for t-butyl protected PEG linkers is not always readily available in the literature, data from related small molecules provides valuable insights into their stability and cleavage kinetics.

Table 1: Comparative Analysis of Deprotection Conditions and Stability

Protecting GroupFunctional Group ProtectedCommon Deprotection ReagentsTypical Reaction TimeStability to Basic/Nucleophilic Conditions
Boc Amine20-50% TFA in DCM30 min - 2 h at RTStable
4M HCl in Dioxane30 min - 2 h at RTStable
t-Butyl Ester Carboxylic Acid20-50% TFA in DCM1 - 4 h at RTStable
4M HCl in Dioxane1 - 4 h at RTStable

Table 2: Semi-Quantitative Cleavage Kinetics of t-Butyl Esters

CompoundpHTemperature (°C)Half-life (t½)
tert-Butyl Formate (B1220265)246 hours
tert-Butyl Formate5-722> 1 day

Note: The data for tert-butyl formate is provided as an approximation for the behavior of t-butyl esters under aqueous acidic conditions.

Experimental Protocols

Detailed and optimized experimental protocols are crucial for the successful and reproducible deprotection of t-butyl protected PEG linkers.

Protocol for Boc Deprotection of an Amino-PEG Linker using TFA

Materials:

  • Boc-protected amino-PEG linker

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a carbocation scavenger)

  • Nitrogen or Argon gas supply

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the solution to achieve a final concentration of 20-50% (v/v).

  • If the substrate is sensitive to alkylation by the t-butyl cation, add TIS (2-5% v/v).

  • Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 30 minutes to 2 hours), remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual TFA, co-evaporate with toluene (B28343) (3 x volume of DCM).

  • The resulting deprotected amino-PEG linker (as a TFA salt) can often be used directly in the next step or can be further purified.

Protocol_Workflow Start Dissolve Boc-PEG in anhydrous DCM Cool Cool to 0°C Start->Cool Add_TFA Add TFA (20-50%) and optional scavenger (TIS) Cool->Add_TFA Warm Warm to Room Temperature and Stir Add_TFA->Warm Monitor Monitor reaction by TLC or LC-MS Warm->Monitor Evaporate Evaporate solvent and excess TFA Monitor->Evaporate Reaction Complete CoEvaporate Co-evaporate with Toluene Evaporate->CoEvaporate Product Deprotected Amino-PEG (TFA salt) CoEvaporate->Product

Figure 3: Experimental workflow for Boc deprotection.
Protocol for Monitoring Deprotection by HPLC

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity or similar

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm and 280 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare a standard of the starting t-butyl protected PEG linker at a known concentration.

  • At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.

  • Quench the reaction in the aliquot immediately by diluting it in a mixture of Mobile Phase A and B (e.g., 95:5).

  • Inject the quenched sample onto the HPLC system.

  • Analyze the chromatogram to determine the peak areas of the starting material and the deprotected product. The deprotected product will typically have a shorter retention time due to its increased polarity.

  • Calculate the percentage of conversion at each time point to monitor the reaction kinetics.

Conclusion

The t-butyl protecting group is a cornerstone of modern bioconjugation chemistry, enabling the controlled and sequential synthesis of complex biomolecules. Its stability under a wide range of conditions, coupled with its clean and efficient removal under mild acidic conditions, makes it an invaluable tool for researchers in drug development. A thorough understanding of the mechanism of acid-catalyzed cleavage, along with access to reliable quantitative data and optimized experimental protocols, empowers scientists to harness the full potential of t-butyl protected PEG linkers in the creation of next-generation therapeutics.

Methodological & Application

Application Notes: Protocol for the Deprotection of t-Butyl ester-PEG4-CH2COOH with Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The t-Butyl ester-PEG4-CH2COOH is a heterobifunctional linker commonly utilized in bioconjugation and pharmaceutical development, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] The t-butyl ester group serves as a robust protecting group for the carboxylic acid functionality. This allows for selective chemical modifications at other sites of the molecule. The removal of the t-butyl group is a critical step to reveal the terminal carboxylic acid, enabling subsequent conjugation reactions. Trifluoroacetic acid (TFA) is the reagent of choice for this deprotection due to its high efficiency, volatility (which simplifies its removal), and compatibility with a wide array of functional groups.[1][2]

This document provides detailed protocols for the efficient cleavage of the t-butyl ester from this compound using TFA.

Reaction Mechanism

The deprotection of a t-butyl ester with TFA proceeds via an acid-catalyzed cleavage mechanism (AAL1). The reaction is initiated by the protonation of the ester's carbonyl oxygen by the strong acid, TFA. This protonation enhances the electrophilicity of the carbonyl carbon and weakens the adjacent oxygen-carbon bond. Subsequently, the stable tertiary butyl carbocation departs, yielding the desired carboxylic acid. The tert-butyl carbocation is then quenched, typically by reacting with the trifluoroacetate (B77799) anion to form t-butyl trifluoroacetate or by losing a proton to form the volatile byproduct, isobutylene.[3][4][5][6][7] Using an excess of TFA ensures the reaction proceeds to completion.[1][7]

G cluster_0 TFA-Mediated Deprotection Mechanism A This compound B Protonated Ester Intermediate A->B + H+ (from TFA) C Carboxylic Acid-PEG4-CH2COOH (Deprotected Product) B->C Cleavage D tert-Butyl Carbocation B->D Elimination E Isobutylene (gas) D->E - H+ F t-Butyl Trifluoroacetate D->F + CF3COO-

Caption: Acid-catalyzed deprotection of a t-butyl ester.

Data Presentation

While specific quantitative data for the deprotection of this compound can vary based on reaction scale and purity of starting materials, the cleavage of t-butyl esters with TFA is generally a high-yielding reaction.[3] The following table summarizes typical reaction conditions and expected outcomes for the deprotection of t-butyl esters.

ParameterCondition 1Condition 2Condition 3
TFA Concentration 20% (v/v) in DCM50% (v/v) in DCM95% (neat TFA)
Temperature (°C) 25 (Room Temp)25 (Room Temp)25 (Room Temp)
Reaction Time (h) 2 - 41 - 20.5 - 1
Expected Yield >95%>98%>98%
Notes Milder conditions, may require longer reaction times for complete conversion.Standard and widely used condition for efficient deprotection.[2]For substrates that are sensitive to prolonged acid exposure.

Note: Yields are highly dependent on the specific substrate, reaction scale, and purification method. The data provided serves as a general guideline. Reaction progress should be monitored by appropriate analytical techniques such as TLC, LC-MS, or NMR.

Experimental Protocols

Two primary protocols are provided below. Protocol 1 describes a method that yields the TFA salt of the deprotected product, which is often suitable for direct use in subsequent reactions. Protocol 2 includes an aqueous work-up to isolate the product as a free carboxylic acid.

  • This compound

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (B109758) (DCM), anhydrous

  • Toluene (B28343)

  • Diethyl ether, cold

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for Protocol 2)

  • Brine (saturated aqueous NaCl) (for Protocol 2)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) (for Protocol 2)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel (for Protocol 2)

  • Filtration apparatus or centrifuge

  • Inert gas supply (Nitrogen or Argon)

This protocol is suitable when the TFA salt of the deprotected product can be used directly in the next synthetic step or when the product is highly polar and difficult to extract from an aqueous phase.

  • Dissolution: In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.2 M.[8]

  • TFA Addition: Cool the solution to 0 °C in an ice bath. Slowly add an equal volume of trifluoroacetic acid (TFA) to the solution to achieve a 1:1 (v/v) mixture, which corresponds to approximately a 50% TFA concentration.[1]

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the solution for 1-2 hours.[1][9]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.[1][3]

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[3][6]

  • Azeotropic Removal of TFA: To ensure the complete removal of residual TFA, add toluene (e.g., 3 x 10 mL) and concentrate the mixture under reduced pressure after each addition.[1][3]

  • Precipitation and Purification: Dissolve the resulting crude residue in a minimal amount of DCM. Precipitate the product by adding the solution dropwise to a flask containing cold diethyl ether with vigorous stirring.[1]

  • Isolation and Drying: Collect the precipitate by filtration or centrifugation. Wash the solid with cold diethyl ether to remove any soluble impurities.[1] Dry the purified product, the TFA salt of PEG4-CH2COOH, under vacuum.[1][8]

This protocol is suitable when the deprotected product is not water-soluble and the free carboxylic acid is required.

  • Reaction Setup: Follow steps 1-4 from Protocol 1.

  • Dilution: Upon completion of the reaction, dilute the mixture with additional DCM.

  • Neutralization: Transfer the diluted mixture to a separatory funnel. Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize the excess TFA. Caution: Carbon dioxide gas will evolve; ensure proper venting of the separatory funnel.

  • Aqueous Washes: Sequentially wash the organic layer with water and then with brine.[3][10]

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[3][6]

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the deprotected product as the free carboxylic acid.

Experimental Workflow Visualization

G start Dissolve this compound in anhydrous DCM cool Cool solution to 0 °C start->cool add_tfa Slowly add TFA (1:1 v/v) cool->add_tfa react Stir at room temperature for 1-2 hours add_tfa->react monitor Monitor reaction by TLC or LC-MS react->monitor workup_choice Choose Work-up monitor->workup_choice Reaction Complete concentrate Concentrate under reduced pressure workup_choice->concentrate Protocol 1 dilute Dilute with DCM workup_choice->dilute Protocol 2 co_evaporate Co-evaporate with toluene (3x) concentrate->co_evaporate precipitate Precipitate in cold diethyl ether co_evaporate->precipitate isolate1 Isolate and dry product (TFA Salt) precipitate->isolate1 neutralize Wash with sat. NaHCO3 dilute->neutralize wash Wash with water and brine neutralize->wash dry Dry over Na2SO4 wash->dry concentrate2 Concentrate under reduced pressure dry->concentrate2 isolate2 Isolate and dry product (Free Acid) concentrate2->isolate2

Caption: Experimental workflow for TFA deprotection.

References

A Step-by-Step Guide to EDC/NHS Activation of PEG4-COOH for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) linkers are widely utilized in drug development and bioconjugation to enhance the solubility, stability, and pharmacokinetic properties of therapeutic molecules. The heterobifunctional linker, 4-Carboxymethyl-polyethylene glycol (PEG4-COOH), offers a terminal carboxylic acid group that can be covalently linked to primary amines on biomolecules such as proteins, peptides, and antibodies. A robust and widely adopted method for this conjugation is the activation of the carboxyl group using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS).[1]

This two-step process, known as carbodiimide (B86325) crosslinking, is a "zero-length" crosslinking method, meaning no part of the crosslinking agents becomes part of the final bond.[2] EDC first activates the carboxyl group of PEG4-COOH to form a highly reactive O-acylisourea intermediate.[2][3] This intermediate is susceptible to hydrolysis in aqueous environments. The addition of NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester.[2][4] This semi-stable NHS ester then efficiently reacts with a primary amine on the target molecule to form a stable amide bond.[5][6] These application notes provide a comprehensive, step-by-step guide for the EDC/NHS activation of PEG4-COOH and its subsequent conjugation to amine-containing molecules.

Reaction Mechanism and Workflow

The EDC/NHS activation of PEG4-COOH is a sequential process that involves an initial activation step followed by a coupling step, each with distinct optimal pH conditions.[7]

Signaling Pathway

EDC_NHS_Activation PEG_COOH PEG4-COOH O_Acylisourea O-acylisourea intermediate (unstable) PEG_COOH->O_Acylisourea + EDC EDC EDC->O_Acylisourea O_Acylisourea->PEG_COOH NHS_Ester Amine-reactive NHS ester (semi-stable) O_Acylisourea->NHS_Ester + Urea Urea byproduct O_Acylisourea->Urea Hydrolysis Hydrolysis O_Acylisourea->Hydrolysis NHS NHS / sulfo-NHS NHS->NHS_Ester Conjugate PEG4-CO-NH-R (Stable Amide Bond) NHS_Ester->Conjugate + Amine_Molecule R-NH₂ (Amine-containing molecule) Amine_Molecule->Conjugate Experimental_Workflow Start Start Reagent_Prep Reagent Preparation (PEG4-COOH, EDC, NHS, Buffers) Start->Reagent_Prep Activation Activation Step (pH 4.5 - 6.0) Reagent_Prep->Activation Coupling Coupling Step (pH 7.2 - 8.0) Activation->Coupling Quenching Quenching (Optional) Coupling->Quenching Purification Purification Quenching->Purification Characterization Characterization Purification->Characterization End End Characterization->End

References

Application Notes and Protocols for the Conjugation of t-Butyl ester-PEG4-CH2COOH to a Primary Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful conjugation of t-Butyl ester-PEG4-CH2COOH to a molecule containing a primary amine. This process is fundamental in bioconjugation, drug delivery, and proteomics, enabling the covalent linkage of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to a target molecule. The protocol is presented in two key stages: the deprotection of the t-butyl ester to reveal a reactive carboxylic acid, followed by the amide coupling to a primary amine using the widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Stage 1: Deprotection of this compound

The initial and critical step is the removal of the t-butyl protecting group from the PEG linker. This is necessary to expose the terminal carboxylic acid, making it available for the subsequent conjugation reaction. The t-butyl ester is efficiently cleaved under acidic conditions.[1][2][3][4] A common and effective method involves the use of trifluoroacetic acid (TFA) in an appropriate solvent like dichloromethane (B109758) (DCM).[3][4][5]

Experimental Protocol: t-Butyl Ester Deprotection

This protocol outlines the procedure for the removal of the t-butyl protecting group.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Cold diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the this compound conjugate in a solution of 20-50% (v/v) TFA in DCM in a round-bottom flask.[3]

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours.[3]

  • Monitoring: Monitor the progress of the deprotection by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is no longer detectable.

  • Solvent Removal: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3x).[6]

  • The resulting deprotected PEG4-CH2COOH is now ready for the conjugation step.

Workflow for t-Butyl Ester Deprotection

G cluster_deprotection Deprotection Workflow A Dissolve this compound in TFA/DCM B Stir at Room Temperature (1-4 hours) A->B C Monitor Reaction (TLC or LC-MS) B->C D Remove Solvent and TFA (Rotary Evaporation) C->D Reaction Complete E Deprotected PEG4-CH2COOH (Ready for Conjugation) D->E

Caption: Workflow for the deprotection of the t-butyl ester group.

Stage 2: Amide Coupling of PEG4-CH2COOH to a Primary Amine

Following the deprotection step, the free carboxylic acid on the PEG linker is coupled to a primary amine-containing molecule. The most robust and widely used method for this transformation is the EDC/NHS coupling chemistry.[7][8][9][10][11][12][13][14][15] This reaction proceeds in two steps: first, EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then stabilized by NHS to form a more stable amine-reactive NHS ester.[7][8][13] This NHS ester efficiently reacts with the primary amine on the target molecule to form a stable amide bond.[7][8]

Reaction Signaling Pathway

G cluster_pathway EDC/NHS Coupling Pathway PEG_COOH PEG4-CH2COOH Intermediate O-acylisourea Intermediate (Unstable) PEG_COOH->Intermediate + EDC EDC EDC->Intermediate NHS_Ester Amine-Reactive NHS Ester (More Stable) Intermediate->NHS_Ester + NHS NHS NHS->NHS_Ester Conjugate PEG-Amine Conjugate (Stable Amide Bond) NHS_Ester->Conjugate + Primary_Amine Primary Amine (R-NH2) Primary_Amine->Conjugate

Caption: Signaling pathway of the EDC/NHS coupling reaction.

Experimental Protocol: EDC/NHS Amide Coupling

This protocol provides a general method for the conjugation of the deprotected PEG4-CH2COOH to a primary amine.

Materials:

  • Deprotected PEG4-CH2COOH

  • Primary amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1M MES, 0.5M NaCl, pH 6.0[14]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5[12]

  • Quenching Buffer: 1M Tris-HCl, pH 8.0, or 1M Glycine

  • Desalting column or dialysis equipment for purification

Procedure:

  • Reagent Preparation: Equilibrate EDC and NHS to room temperature before use. Prepare fresh solutions of EDC and NHS in the Activation Buffer immediately prior to use as EDC is susceptible to hydrolysis.[12] Dissolve the deprotected PEG4-CH2COOH in the Activation Buffer. Dissolve the primary amine-containing molecule in the Coupling Buffer.

  • Activation of Carboxylic Acid: In a reaction tube, combine the dissolved PEG4-CH2COOH with the freshly prepared EDC and NHS solutions.[7] Incubate this activation mixture for 15-30 minutes at room temperature with gentle mixing.[7][8]

  • Conjugation Reaction: Add the primary amine-containing molecule (dissolved in Coupling Buffer) to the activated PEG linker solution. Adjust the pH of the reaction mixture to 7.2-8.5 if necessary.[7]

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation.[7][8]

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted NHS esters.[8] Incubate for 15-30 minutes at room temperature.[8]

  • Purification: Purify the final conjugate to remove excess reagents and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).[8][11][13]

Data Presentation: Recommended Reaction Conditions

The following table summarizes the key recommended parameters for the EDC/NHS coupling reaction. Optimization may be required for specific applications.

ParameterRecommended Value/RangeRationale
Activation pH 4.5 - 6.0Optimal for EDC activation of the carboxyl group.[7][14]
Coupling pH 7.2 - 8.5Promotes efficient reaction of the NHS ester with the primary amine.[7][9][10]
EDC Molar Excess 2 - 10 fold (relative to PEG-COOH)A 5-fold excess is a common starting point.[7]
NHS Molar Excess 2 - 5 fold (relative to PEG-COOH)A 2.5-fold excess is a common starting point.[7]
Activation Time 15 - 30 minutes at room temperatureSufficient time for the formation of the stable NHS ester.[7][8]
Coupling Time 2 hours at RT to overnight at 4°CLonger incubation times can enhance conjugation efficiency.[7][8]

Characterization of the Final Conjugate

Post-purification, it is essential to characterize the conjugate to confirm successful coupling and assess its purity.

Analytical Techniques
Analytical TechniquePurposeExpected Outcome
High-Performance Liquid Chromatography (HPLC) Separation and quantification of the conjugate from starting materials.[11][16]Appearance of a new peak with a different retention time corresponding to the PEGylated product.[11]
Mass Spectrometry (MS) Confirmation of the molecular weight of the conjugate.[17][18]Detection of a mass corresponding to the sum of the PEG linker and the amine-containing molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of the conjugate.[11][18]Presence of characteristic peaks for both the PEG linker and the conjugated molecule, and confirmation of amide bond formation.[11]

References

Application Notes and Protocols for t-Butyl ester-PEG4-CH2COOH in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that harnesses the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. The linker is a critical component that significantly influences the PROTAC's efficacy, solubility, and pharmacokinetic properties.

Polyethylene glycol (PEG) linkers are frequently utilized in PROTAC design due to their ability to enhance aqueous solubility, improve pharmacokinetic profiles, and provide conformational flexibility. The t-Butyl ester-PEG4-CH2COOH is a versatile bifunctional linker that offers a terminal carboxylic acid for conjugation to an amine-functionalized ligand and a t-butyl ester-protected carboxylic acid on the other end. This protecting group strategy enables a sequential and controlled synthesis of the final PROTAC molecule, making it a valuable tool in the development of novel protein degraders.

Application Notes: The Versatility of this compound

The this compound linker provides a strategic advantage in the modular assembly of PROTACs. Its bifunctional nature, with a free carboxylic acid and a protected carboxylic acid, allows for directional and stepwise conjugation of the POI and E3 ligase ligands.

Key Advantages:

  • Sequential Synthesis: The t-butyl ester protecting group is stable under standard amide coupling conditions but can be readily removed with mild acids like trifluoroacetic acid (TFA). This allows for the controlled, stepwise assembly of the PROTAC, minimizing the formation of undesired side products.

  • Enhanced Solubility: The hydrophilic tetra-ethylene glycol (PEG4) spacer improves the aqueous solubility of the resulting PROTAC, which is often a challenge for these large and complex molecules.

  • Optimized Ternary Complex Formation: The flexibility and length of the PEG4 linker are crucial for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.

A common application of this linker is in the synthesis of PROTACs targeting Bromodomain-containing protein 4 (BRD4), a key regulator of oncogenes like c-MYC, which is a validated target in various cancers.

Data Presentation

Physicochemical Properties of this compound
PropertyValue
Systematic Name 2-(2-(2-(2-(2-(tert-butoxycarbonyl)methoxy)ethoxy)ethoxy)ethoxy)acetic acid
Molecular Formula C₁₅H₂₈O₈
Molecular Weight 336.38 g/mol
Appearance Colorless to pale yellow oil or solid
Solubility Soluble in DMSO, DMF, DCM, Chloroform
Storage Conditions -20°C, protected from moisture
Representative Data for PROTACs with PEG4 Linkers

While specific quantitative data for PROTACs utilizing the this compound linker is not extensively available in comparative public databases, the following table summarizes representative data for PROTACs employing PEG4 linkers to illustrate their impact on degradation efficiency. This data should be considered as a general guide, as DC₅₀ and Dₘₐₓ values are highly dependent on the specific target, ligands, and cell line used.

PROTAC Example (Target)Linker TypeDC₅₀ (nM)Dₘₐₓ (%)Cell Line
BRD4 Degrader PEG425>90Human leukemia (MV4;11)
BTK Degrader PEG48~95Human B cell lymphoma (TMD8)
ERα Degrader PEG415>90Human breast cancer (MCF7)

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Proteasome->PROTAC Released & Recycled Fragments Degraded Protein Fragments Proteasome->Fragments

Caption: General mechanism of PROTAC-mediated protein degradation.

PROTAC Synthetic Workflow

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis using this compound start Starting Materials: - Amine-functionalized POI Ligand - this compound - Amine-functionalized E3 Ligase Ligand step1 Step 1: Amide Coupling (POI Ligand + Linker) start->step1 intermediate1 POI-PEG4-t-butyl ester Intermediate step1->intermediate1 step2 Step 2: t-Butyl Deprotection (TFA/DCM) intermediate1->step2 intermediate2 POI-PEG4-COOH Intermediate step2->intermediate2 step3 Step 3: Amide Coupling (Intermediate + E3 Ligase Ligand) intermediate2->step3 purification Purification (HPLC) step3->purification final_protac Final PROTAC characterization Characterization (LC-MS, NMR) purification->characterization characterization->final_protac

Caption: Workflow for the synthesis of a PROTAC.

Simplified BRD4 Signaling Pathway

BRD4_Signaling BRD4 BRD4 Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones Binds to Transcription_Factors Transcription Factors (e.g., c-MYC) BRD4->Transcription_Factors Recruits Degradation BRD4 Degradation BRD4->Degradation Gene_Expression Oncogene Expression Transcription_Factors->Gene_Expression Activates Cell_Proliferation Tumor Growth & Cell Proliferation Gene_Expression->Cell_Proliferation PROTAC BRD4-targeting PROTAC PROTAC->BRD4 Induces

Caption: Simplified signaling pathway of BRD4 and PROTAC intervention.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general two-step synthesis of a PROTAC where the linker is first conjugated to an amine-containing POI ligand, followed by deprotection and coupling to an E3 ligase ligand.

Part A: Synthesis of POI-PEG4-t-butyl ester Intermediate

  • Dissolution: Dissolve the amine-functionalized POI ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Coupling Agent Addition: Add HATU (1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the POI-PEG4-t-butyl ester intermediate.

Part B: Deprotection of the t-butyl ester

  • Dissolution: Dissolve the purified POI-PEG4-t-butyl ester intermediate (1.0 equivalent) in a 1:1 mixture of dichloromethane (B109758) (DCM) and trifluoroacetic acid (TFA).

  • Reaction: Stir the reaction at room temperature for 1-2 hours.

  • Monitoring: Monitor the deprotection by LC-MS.

  • Solvent Removal: Remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Co-evaporate with DCM (3 x 10 mL) to remove residual TFA. The resulting crude POI-PEG4-acid can often be used in the next step without further purification.

Part C: Synthesis of the Final PROTAC

  • Dissolution: Dissolve the crude POI-PEG4-acid (1.0 equivalent) and the amine-functionalized E3 ligase ligand (1.2 equivalents) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 equivalents) and stir for 5 minutes at room temperature.

  • Coupling Agent Addition: Add HATU (1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Purification: Upon completion, purify the final PROTAC by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

Protocol 2: Western Blotting for PROTAC-Induced Degradation (DC₅₀ and Dₘₐₓ Determination)

This protocol outlines the steps for treating cells with the synthesized PROTAC and quantifying the degradation of the target protein.

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the PROTAC (typically a serial dilution from picomolar to micromolar) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2, 4, 8, 16, or 24 hours).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

3. Protein Quantification:

  • Determine the total protein concentration of each cell lysate using a BCA protein assay kit to ensure equal protein loading.

4. SDS-PAGE and Western Blotting:

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Re-probe the membrane with a primary antibody for a loading control protein (e.g., GAPDH or β-actin) to normalize for protein loading.

5. Detection and Analysis:

  • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the corresponding loading control band intensity.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.

Application Note: A Two-Step Protocol for Amide Bond Formation with a PEG Linker Following t-Butyl Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) linkers are widely incorporated in bioconjugation and drug development to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. A common strategy for conjugating a PEG linker to a biomolecule or small molecule involves the formation of a stable amide bond. This application note provides a detailed, two-step protocol for the successful conjugation of a molecule containing a carboxylic acid to an amine-terminated PEG linker. The protocol first describes the deprotection of a t-butyl carbamate (B1207046) (Boc) protected amine on the PEG linker, followed by the amide coupling reaction.

This robust methodology is critical for the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs), PROTACs, and other targeted therapies. The protocols provided herein are designed to be a reliable starting point for researchers, with quantitative data and troubleshooting guidance to ensure reproducible and high-yielding results.

Experimental Protocols

Protocol 1: t-Butyl Ester Deprotection of a PEG Linker

This protocol outlines the removal of a t-butyl ester protecting group from a PEG linker to reveal a terminal carboxylic acid, a necessary step before amide bond formation with an amine-containing molecule. The use of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) is a standard and efficient method for this transformation.[1][2]

Materials:

  • t-Butyl ester-protected PEG linker

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Toluene (B28343)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the t-butyl ester-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.5 M.[1]

  • Addition of TFA: To the stirred solution at room temperature, add an equal volume of TFA. This creates a 1:1 (v/v) mixture of DCM and TFA.[1]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-5 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[1]

  • Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[1]

  • Azeotropic Removal of TFA: To ensure complete removal of residual TFA, add toluene (e.g., 3 x 10 mL) to the residue and evaporate under reduced pressure after each addition.[1]

  • Drying and Concentration: If an aqueous workup is performed, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude deprotected PEG-acid.[1] The crude product is often pure enough for the next step.

  • Purification (Optional): If necessary, the product can be purified by flash column chromatography on silica (B1680970) gel.[1]

Protocol 2: Amide Bond Formation using EDC/NHS Chemistry

This protocol describes the coupling of the deprotected amine-PEG linker with a carboxylic acid-containing molecule using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This "zero-length" crosslinking method forms a stable amide bond.[3]

Materials:

  • Deprotected amine-PEG linker from Protocol 1

  • Carboxylic acid-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0 (for aqueous reactions)[3]

  • Coupling Buffer: 0.1 M PBS, pH 7.2-8.5 (for aqueous reactions)[3]

  • Quenching solution (e.g., hydroxylamine, Tris, or glycine)

  • Purification supplies (e.g., HPLC system, size-exclusion chromatography columns)

Procedure (Organic Solvent Method):

  • Activation of Carboxylic Acid: In a dry flask under an inert atmosphere, dissolve the carboxylic acid-containing molecule (1 equivalent) in anhydrous DMF or DCM. Add NHS (1.5-2.0 equivalents) followed by EDC (1.5-2.0 equivalents). Stir the mixture at room temperature for 30-60 minutes to form the NHS-ester.

  • Coupling Reaction: To the activated carboxylic acid solution, add a solution of the deprotected amine-PEG linker (1.0-1.2 equivalents) and DIPEA (2-3 equivalents).

  • Reaction Monitoring: Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS until completion.[4][5]

  • Work-up and Purification: Upon completion, quench the reaction if necessary. The crude product can then be purified using an appropriate method, such as reverse-phase HPLC, to isolate the final PEGylated conjugate.[6]

Data Presentation

The efficiency of these reactions is dependent on the specific substrates and conditions used. The following tables provide a summary of typical reaction parameters and expected outcomes.

Table 1: Typical Conditions and Yields for t-Butyl Deprotection

Substrate Type Deprotection Reagent Solvent Time (h) Temperature Typical Yield (%) Purity (%) Reference
Generic Amino Acid t-butyl ester 50% TFA Dichloromethane 2 Room Temp. >95 >98 [1]
Di-tert-butyl 3,3'-iminodipropionate TFA Dichloromethane 3-5 Room Temp. High N/A [1]
Ugi Product with t-butyl ester 50% TFA Dichloromethane 5 Room Temp. >90 (crude) N/A [1]

| MS-PEG4-t-butyl ester | 50% TFA | Dichloromethane | 1-2 | Room Temp. | >95 | >98 |[2] |

Table 2: Recommended Reagent Concentrations and Ratios for EDC/NHS Amide Coupling

Reagent Recommended Molar Ratio (relative to Carboxylic Acid) Typical Concentration Reference
EDC 1.5 - 5 equivalents 2-10 mM [3][7]
NHS/sulfo-NHS 1.5 - 5 equivalents 5-10 mM [3][7]
Amine-PEG 1.0 - 1.5 equivalents 1-10 mM [8]

| DIPEA (in organic solvent) | 2 - 3 equivalents | N/A |[9] |

Table 3: Recommended Reaction Times and Temperatures for EDC/NHS Amide Coupling

Reaction Step Recommended Time Recommended Temperature Reference
Activation 15 - 60 minutes Room Temperature [3][7]
Coupling 2 - 24 hours Room Temperature or 4°C [4][7]

| Quenching | 15 - 30 minutes | Room Temperature |[7] |

Mandatory Visualization

experimental_workflow Experimental Workflow for PEGylation cluster_deprotection Step 1: t-Butyl Deprotection cluster_coupling Step 2: Amide Bond Formation start Start with t-Butyl Protected PEG-Amine dissolve Dissolve in Anhydrous DCM start->dissolve add_tfa Add TFA (1:1 v/v) dissolve->add_tfa react_deprotect Stir at Room Temperature (2-5 hours) add_tfa->react_deprotect monitor_deprotect Monitor by LC-MS/TLC react_deprotect->monitor_deprotect evaporate Evaporate Solvent and excess TFA monitor_deprotect->evaporate deprotected_peg Obtain Deprotected PEG-Amine (TFA Salt) evaporate->deprotected_peg activate Activate with EDC/NHS in Anhydrous DMF/DCM deprotected_peg->activate add_peg Add Deprotected PEG-Amine and DIPEA deprotected_peg->add_peg cooh_start Carboxylic Acid- Containing Molecule cooh_start->activate react_couple Stir at Room Temperature (2-24 hours) add_peg->react_couple monitor_couple Monitor by LC-MS/TLC react_couple->monitor_couple purify Purify by Reverse-Phase HPLC monitor_couple->purify final_product Final PEGylated Conjugate purify->final_product

Caption: Workflow for t-butyl deprotection and subsequent amide coupling.

reaction_mechanism EDC/NHS Amide Coupling Mechanism cluster_activation Activation Step cluster_coupling Coupling Step R_COOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (unstable) R_COOH->O_Acylisourea + EDC EDC EDC O_Acylisourea->R_COOH Hydrolysis NHS_Ester Amine-Reactive NHS Ester (semi-stable) O_Acylisourea->NHS_Ester + NHS NHS NHS Amide_Bond Stable Amide Bond (R-CO-NH-PEG) NHS_Ester->Amide_Bond + PEG-NH2 PEG_NH2 PEG-Amine (PEG-NH2)

Caption: Mechanism of EDC/NHS mediated amide bond formation.

Troubleshooting

Table 4: Common Issues and Recommended Solutions

Issue Potential Cause(s) Recommended Solution(s) Reference
Low or No Deprotection Incomplete reaction Extend reaction time and monitor closely by LC-MS. [1]
Degradation of TFA Use fresh, high-quality TFA. [2]
Low Coupling Efficiency Hydrolysis of EDC or NHS ester Use fresh, high-quality EDC and NHS. Prepare solutions immediately before use. [3]
Suboptimal pH Ensure activation is performed at pH 4.5-6.0 and coupling at pH 7.0-8.0 for aqueous reactions. Use non-amine, non-carboxylate buffers. [3]
Presence of competing nucleophiles in buffer Avoid buffers containing primary amines (e.g., Tris, glycine). [3]
TFA salt of the amine neutralizing the base Add a sufficient excess of a non-nucleophilic base like DIPEA to neutralize the TFA salt and drive the reaction. [10]
Precipitation during Reaction High concentration of EDC or substrate Reduce the concentration of EDC. Ensure all components are soluble in the chosen solvent. [3]
Difficulty in Purification Polarity of PEGylated product Use reverse-phase HPLC with a suitable C4 or C18 column and an appropriate gradient of acetonitrile (B52724) in water with 0.1% TFA. [6]

| | Broad peaks in HPLC | This can be due to the polydispersity of the PEG linker. Use a shallower gradient for better resolution. |[11] |

References

Attaching Polyethylene Glycol (PEG) Linkers to Proteins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a protein or peptide, is a leading strategy in biopharmaceutical development to enhance the therapeutic efficacy of protein-based drugs. The addition of PEG can significantly improve a drug's pharmacokinetic and pharmacodynamic properties, including increased solubility and stability, prolonged circulatory half-life, and reduced immunogenicity.[1][2][3] This is achieved by the hydrophilic and flexible PEG polymer forming a protective layer around the protein, shielding it from enzymatic degradation and the host's immune system.[2] Consequently, PEGylation can lead to a reduced dosing frequency, enhancing patient compliance and overall quality of life.

These application notes provide detailed methodologies for the most common protein PEGylation strategies, protocols for the purification and characterization of the resulting conjugates, and a summary of quantitative data to guide experimental design.

Core Chemistries of Protein PEGylation

The choice of PEGylation chemistry is dictated by the available reactive functional groups on the protein and the desired level of site-specificity for the final conjugate. The evolution of PEGylation has progressed from random, non-specific "first-generation" methods to more controlled, site-specific "second-generation" techniques that yield well-defined and homogenous products.[4]

General Experimental Workflow for Protein PEGylation

The overall process for protein PEGylation follows a consistent workflow, from initial preparation through to characterization of the final product. Each stage is critical for obtaining a homogenous product with the desired degree of PEGylation while preserving biological activity.

PEGylation_Workflow Protein_Prep Protein Preparation (Buffer Exchange, Concentration Adjustment) Reaction PEGylation Reaction (Controlled pH, Temperature, Stoichiometry) Protein_Prep->Reaction PEG_Activation PEG Reagent Preparation (Dissolution in Anhydrous Solvent) PEG_Activation->Reaction Quenching Reaction Quenching (Addition of Tris or Glycine) Reaction->Quenching Purification Purification (IEX, SEC) Quenching->Purification Characterization Characterization (SDS-PAGE, Mass Spectrometry) Purification->Characterization

Caption: General workflow for protein PEGylation.

Amine-Reactive PEGylation (via NHS Esters)

This is the most widely used method for PEGylation due to the abundance of lysine (B10760008) residues with primary amine side chains on the surface of most proteins. N-Hydroxysuccinimide (NHS) ester-activated PEGs react with these primary amines, as well as the N-terminal α-amine group, under neutral to slightly basic conditions (pH 7-9) to form stable amide bonds.

Reaction Scheme for Amine-Reactive PEGylation

Amine_Reactive_PEGylation Protein Protein-NH₂ (Lysine Residue) PEG_Protein Protein-NH-CO-PEG (PEGylated Protein) Protein->PEG_Protein + PEG_NHS PEG-O-N(C=O)₂(CH₂)₂ (PEG-NHS Ester) PEG_NHS->PEG_Protein NHS NHS (N-Hydroxysuccinimide) Reaction_Conditions pH 7.0 - 8.5

Caption: Reaction of a PEG-NHS ester with a lysine residue.

Experimental Protocol for Amine-Reactive PEGylation
  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.5) at a concentration of 1-10 mg/mL. Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they compete with the PEGylation reaction.

    • If necessary, perform a buffer exchange using dialysis or a desalting column.

  • PEG Reagent Preparation:

    • Allow the vial of PEG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the required amount of PEG-NHS ester in a water-miscible, anhydrous organic solvent such as DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). Do not store the reconstituted reagent.

  • PEGylation Reaction:

    • Slowly add the calculated volume of the PEG-NHS ester stock solution to the stirred protein solution. A 5- to 20-fold molar excess of the PEG reagent over the protein is a common starting point, but this should be optimized for each specific protein.

    • The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours to overnight at 4°C.

  • Quenching the Reaction:

    • To terminate the reaction, add a quenching solution (e.g., 1 M Tris or Glycine) to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with any excess PEG-NHS ester.

    • Incubate for an additional 15-30 minutes at room temperature.

Quantitative Data for Amine-Reactive PEGylation
ParameterRecommended Value/RangeNotes
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve reaction efficiency.
Molar Ratio (PEG:Protein) 5:1 to 20:1Varies depending on the number of available amines and the desired degree of PEGylation. Must be optimized empirically.
Reaction pH 7.2 - 8.5Balances amine reactivity with NHS ester hydrolysis. Optimal pH is often 8.3-8.5.
Reaction Temperature 4°C or Room Temperature (20-25°C)Lower temperatures slow the reaction but also decrease the rate of hydrolysis, which can be beneficial.
Reaction Time 30 min - 4 hours (RT) or Overnight (4°C)Dependent on temperature and the reactivity of the specific protein.

Thiol-Reactive PEGylation (via Maleimides)

This strategy provides a more site-specific approach to PEGylation by targeting the sulfhydryl (thiol) group of cysteine residues. Since free cysteine residues are less abundant on the protein surface compared to lysine residues, this method allows for more controlled and homogenous PEGylation. The maleimide (B117702) group reacts specifically with thiols at a neutral pH to form a stable thioether bond.

Experimental Protocol for Thiol-Reactive PEGylation
  • Protein Preparation:

    • Dissolve the protein in a thiol-free and degassed buffer (e.g., PBS, pH 7.0-7.5) at a concentration of 1-10 mg/mL.

    • If the target cysteine residues are involved in disulfide bonds, they must first be reduced. This can be achieved by incubating the protein with a 10- to 20-fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature.

    • Remove the reducing agent using a desalting column immediately before adding the PEG-maleimide reagent to prevent re-oxidation of the thiols.

  • PEG Reagent Preparation:

    • Dissolve the PEG-maleimide in the same reaction buffer to create a stock solution (e.g., 100 mg/mL).

  • PEGylation Reaction:

    • Add a 10- to 20-fold molar excess of the PEG-maleimide solution to the protein solution while gently stirring.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

Quantitative Data for Thiol-Reactive PEGylation
ParameterRecommended Value/RangeNotes
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve reaction efficiency.
Molar Ratio (PEG:Protein) 10:1 to 20:1Optimization is recommended for each specific protein.
Reaction pH 7.0 - 7.5The reaction pH should be carefully buffered to be below the pKa of lysine residues to avoid side reactions.
Reaction Time 2 hours at RT or overnight at 2-8°CLonger incubation at lower temperatures can be beneficial for sensitive proteins.

N-terminal Specific PEGylation (via Reductive Amination)

For a highly site-specific PEGylation at the N-terminus of a protein, reductive amination using a PEG-aldehyde is a common strategy. The specificity for the N-terminal α-amine is achieved by controlling the reaction pH. The pKa of the N-terminal α-amino group is typically lower (around 7.8) than that of the ε-amino group of lysine (around 10.1). By performing the reaction at a slightly acidic pH (5-6.5), the N-terminal amine is more reactive, leading to a more homogenous product.[5] This method was used to develop Neulasta®, a PEGylated granulocyte colony-stimulating factor (G-CSF).[4][5]

Experimental Protocol for N-terminal PEGylation
  • Protein Preparation:

    • Dissolve the protein in a buffer at a pH between 5 and 6.5.

  • PEGylation Reaction:

    • Add the PEG-aldehyde to the protein solution.

    • Add a reducing agent, such as sodium cyanoborohydride.

    • Incubate the reaction mixture. The exact time and temperature will need to be optimized for the specific protein.

Enzymatic PEGylation (via Transglutaminase)

A highly site-specific method for PEGylation involves the use of the enzyme transglutaminase (TGase). TGase catalyzes the formation of a covalent bond between the γ-carboxamide group of a glutamine residue and a primary amine. By using a PEG derivative with a primary amine, the PEG can be specifically attached to glutamine residues on the protein surface. This method offers high homogeneity of the final product.[6]

Purification and Characterization of PEGylated Proteins

Following the PEGylation reaction, it is crucial to purify the PEGylated protein from unreacted protein, excess PEG reagent, and reaction byproducts. The purified product must then be thoroughly characterized to determine the degree of PEGylation, identify the sites of modification, and assess its biological activity.

Purification Workflow

Purification_Workflow Reaction_Mixture PEGylation Reaction Mixture IEX Ion Exchange Chromatography (IEX) (Separates based on charge) Reaction_Mixture->IEX SEC Size Exclusion Chromatography (SEC) (Separates based on size) IEX->SEC Purified_Product Purified PEGylated Protein SEC->Purified_Product

Caption: A typical two-step chromatographic purification workflow for PEGylated proteins.

Purification Protocols
  • Ion Exchange Chromatography (IEX): IEX is a powerful technique for separating PEGylated proteins from the native protein and from species with different degrees of PEGylation.[7][] The attachment of PEG chains shields the surface charges of the protein, altering its interaction with the IEX resin.[9] This allows for the separation of mono-, di-, and poly-PEGylated species, and in some cases, even positional isomers.[7][]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius.[10] Since PEGylation significantly increases the size of the protein, SEC is effective at separating PEGylated proteins from the smaller, unreacted protein and excess PEG reagent.[10][11]

Characterization Protocols

A combination of analytical techniques is typically employed to fully characterize the PEGylated protein.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE is a simple and widely used method to confirm PEGylation. The increased hydrodynamic radius of the PEGylated protein causes it to migrate more slowly through the gel, resulting in a band shift to a higher apparent molecular weight compared to the unmodified protein.[12][13] The presence of multiple bands can indicate different degrees of PEGylation.[12]

  • Mass Spectrometry (MS): MS provides a precise measurement of the molecular weight of the PEGylated protein, allowing for the determination of the number of attached PEG chains.[14][15] Peptide mapping following enzymatic digestion can be used to identify the specific sites of PEGylation.[16]

  • Size Exclusion Chromatography (SEC): Analytical SEC can be used to assess the purity of the PEGylated protein and to detect the presence of aggregates.[17]

  • Biological Activity Assays: It is essential to perform a relevant biological assay to determine the effect of PEGylation on the protein's function. While PEGylation can enhance a protein's pharmacokinetic properties, it can sometimes lead to a decrease in its specific bioactivity due to steric hindrance at the active or binding sites.[18]

Quantitative Data on the Effects of PEGylation
ProteinPEG Size (kDa)Change in Half-LifeRetention of In Vitro ActivityReference
Interferon α-2a40 (branched)Significantly increased7%[19]
Lysine-deficient TNF-α20 (linear)IncreasedHigher antitumor activity in mice[1]
rhDNase20, 30 (linear), 40 (2-armed)Increased with PEG molecular weightNot specified[1]
Bovine Serum AlbuminNot specified13.6 min to 4.5 hoursNot specified[2]

Conclusion

The attachment of PEG linkers to proteins is a powerful and versatile strategy for improving the therapeutic properties of biopharmaceuticals. The choice of PEGylation chemistry, careful optimization of reaction conditions, and robust purification and characterization methods are all critical for the successful development of a homogenous and effective PEGylated protein drug. The protocols and data presented in these application notes provide a foundation for researchers to design and execute their own protein PEGylation experiments.

References

Application Notes and Protocols for Selective Cleavage of t-Butyl Ester Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyl (OtBu) ester is a pivotal protecting group for carboxylic acids in modern organic synthesis, particularly valued in the multi-step synthesis of complex molecules like peptides and pharmaceuticals.[1][2] Its widespread use stems from its high stability across a broad spectrum of chemical environments, including basic and nucleophilic conditions, and its susceptibility to cleavage under specific acidic conditions.[1] This allows for the selective deprotection of the carboxylic acid at a desired stage of the synthesis, enabling subsequent transformations.

This document provides a comprehensive overview of the methodologies for the selective cleavage of t-butyl esters, detailing various reaction conditions, presenting quantitative data for comparison, and offering step-by-step experimental protocols for key procedures.

Cleavage Mechanisms and Methodologies

The removal of the t-butyl ester is most commonly achieved through acid-catalyzed cleavage, which proceeds via the formation of a stable tert-butyl carbocation.[1][3] However, a variety of other methods, including thermal, enzymatic, and milder acidic conditions, have been developed to accommodate sensitive substrates and to achieve higher selectivity in the presence of other acid-labile protecting groups.

Acid-Catalyzed Cleavage

This is the most prevalent method for OtBu deprotection. The mechanism involves the initial protonation of the ester's carbonyl oxygen by a strong acid. This enhances the electrophilicity of the carbonyl group, leading to the cleavage of the C-O bond and the departure of the highly stable tert-butyl carbocation. The carbocation is then typically quenched by forming isobutylene (B52900) gas or by reacting with an available nucleophile.[1][4][5]

G cluster_mech Acid-Catalyzed Cleavage Mechanism start R-CO-O-tBu protonation Protonation of Carbonyl [R-C(=O+H)-O-tBu] start->protonation + H+ carbocation Formation of t-Butyl Carbocation [R-COOH + C(CH3)3+] protonation->carbocation C-O Cleavage products Final Products [R-COOH + Isobutylene] carbocation->products - H+

Caption: Acid-catalyzed cleavage mechanism of a tert-butyl ester.

A wide array of acids can be employed, with the choice depending on the substrate's sensitivity and the presence of other protecting groups.[3]

  • Trifluoroacetic Acid (TFA): A strong acid, highly effective for OtBu cleavage, typically used in dichloromethane (B109758) (DCM).[1] It is important to note that TFA will also cleave other common acid-labile groups like tert-butoxycarbonyl (Boc).[1]

  • Hydrogen Chloride (HCl): Anhydrous HCl in organic solvents like dioxane or acetic acid is a classic and potent reagent for this transformation.[1][3]

  • Formic Acid: Offers a milder alternative suitable for sensitive substrates, such as those containing β-lactam rings.[3]

  • p-Toluenesulfonic acid (p-TsOH): Can selectively remove t-butyl esters in the presence of groups like benzyloxycarbonyl (Cbz).[3]

Lewis Acid-Catalyzed Cleavage

For substrates bearing other acid-sensitive functionalities, Lewis acids provide a milder and more selective alternative to strong Brønsted acids.

  • Zinc Bromide (ZnBr₂): Has demonstrated high efficiency in selectively cleaving t-butyl esters in the presence of other acid-labile groups, such as 9-fluorenylmethoxycarbonyl (Fmoc) protected amines.[1][6][7] However, N-Boc and N-trityl groups are generally not stable under these conditions.[7]

  • Cerium(III) Chloride (CeCl₃·7H₂O): In combination with sodium iodide (NaI), this system can selectively deprotect t-butyl esters even in the presence of a Boc group, a significant challenge for many other acidic methods.[8]

  • Ytterbium triflate (Yb(OTf)₃): A mild Lewis acid capable of selective t-butyl ester cleavage while leaving benzyl (B1604629), allyl, and methyl esters intact.[9]

Thermal Cleavage

Thermolytic deprotection offers a reagent-free alternative to acidic conditions. This method typically requires elevated temperatures and can be effectively performed in a continuous plug flow reactor. For a range of amino acid derivatives, heating in protic solvents at 120-240°C for 15-40 minutes results in high yields of the corresponding carboxylic acid.[10][11] Fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP) can also be used as solvents to facilitate thermolytic cleavage at high temperatures.[12]

Enzymatic Cleavage

For ultimate selectivity and mild reaction conditions, enzymatic hydrolysis is an excellent option. Specific lipases and esterases have been identified that can hydrolyze t-butyl esters of protected amino acids in good to high yields.[13][14] Notably, these biocatalytic methods leave common amine protecting groups such as Boc, Cbz, and Fmoc completely intact, showcasing remarkable chemoselectivity.[13][14] Enzymes like Lipase A from Candida antarctica (CAL-A) and an esterase from Bacillus subtilis (BsubpNBE) are particularly effective.[13]

Data Presentation: Deprotection Conditions

The following tables summarize various conditions for the selective cleavage of t-butyl esters, providing a comparative overview for method selection.

Table 1: Common Acid-Catalyzed Deprotection Conditions

Reagent Typical Conditions Solvent Selectivity & Remarks Reference(s)
Trifluoroacetic Acid (TFA) 10-50% (v/v), 0°C to RT, 1-5 h Dichloromethane (DCM) Highly efficient. Also cleaves Boc groups.[1][4] [1][4][15]
Hydrogen Chloride (HCl) 4M solution, 0°C to RT, 1-4 h Dioxane, Diethyl Ether, Acetic Acid Strong conditions, effective for robust substrates.[1][3] [1][3]
Formic Acid 80-98%, RT, several hours None (reagent as solvent) Milder than TFA/HCl, suitable for β-lactam substrates.[3] [3]
p-Toluenesulfonic Acid (p-TsOH) Catalytic to stoichiometric, RT to reflux Toluene (B28343), Dioxane Selective cleavage in the presence of Cbz groups.[3] [3][16]
Sulfuric Acid (H₂SO₄) Catalytic, RT to 50°C Dioxane, Acetic Acid Strong inorganic acid, used for base-sensitive substrates.[3] [3]

| Aqueous Phosphoric Acid (H₃PO₄) | 85% aq. solution, 50-70°C | Acetonitrile | Mild, environmentally benign. Tolerates Cbz, benzyl esters, TBDMS ethers.[17][18] |[17] |

Table 2: Milder and Alternative Deprotection Methods

Method/Reagent Typical Conditions Solvent Selectivity & Remarks Reference(s)
Zinc Bromide (ZnBr₂) 5-10 equiv., RT, 24 h Dichloromethane (DCM) Selective over PhF-protected amines; Boc and Trityl groups are labile.[1][6][7] [1][6][7]
CeCl₃·7H₂O / NaI 1.5 equiv. CeCl₃, 1.5 equiv. NaI, reflux Acetonitrile Highly selective; cleaves t-butyl esters in the presence of N-Boc groups.[8] [8]
Silica (B1680970) Gel Excess silica gel, reflux, 2-4 h Toluene Mild conditions. Selective over t-butyl ethers and TMSE esters.[19] [19]
Thermal (Flow Reactor) 120-240°C, 15-40 min Protic solvents (e.g., IPA, water) Reagent-free method, high yields. Suitable for scale-up.[10][11] [10][11]

| "Magic Blue" / HSiEt₃ | 1 mol% catalyst, 2-4 equiv. silane, RT | Dichloromethane (DCM) | Catalytic radical cation method; mild and suitable for diverse substrates.[9][20] |[9][20] |

Experimental Protocols

The following protocols provide detailed methodologies for common and selective t-butyl ester cleavage reactions.

G cluster_workflow General Experimental Workflow A 1. Dissolve Substrate in Anhydrous Solvent B 2. Add Deprotection Reagent (e.g., TFA, ZnBr₂) A->B C 3. Monitor Reaction (TLC, LC-MS) B->C D 4. Reaction Quench & Aqueous Work-up C->D Upon Completion E 5. Dry & Concentrate Organic Phase D->E F 6. Purify Product (Chromatography, Crystallization) E->F

Caption: General experimental workflow for OtBu ester deprotection.

Protocol 1: General Procedure for TFA-Mediated Deprotection

This protocol describes a standard procedure using a 50% TFA solution in DCM.[4][15]

  • Preparation: Dissolve the t-butyl ester substrate in anhydrous dichloromethane (DCM) (e.g., at a 0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add an equal volume of trifluoroacetic acid (TFA) to the solution to achieve a 1:1 (v/v) mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 1-2 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material has been consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.

  • TFA Removal: To ensure complete removal of residual TFA, co-evaporate the residue with toluene (e.g., 3 x 10 mL).

  • Isolation/Purification: The resulting crude product (often the TFA salt of the carboxylic acid) can frequently be used without further purification. If necessary, dissolve the residue in a minimal amount of DCM and precipitate the product by adding cold diethyl ether.[4] Alternatively, for a non-salt form, the reaction mixture can be diluted with DCM, washed carefully with saturated aqueous NaHCO₃ (caution: CO₂ evolution), water, and brine, then dried over anhydrous Na₂SO₄, filtered, and concentrated.[4]

Protocol 2: Selective OtBu Cleavage using ZnBr₂

This protocol is adapted for substrates where TFA would be too harsh.[1][6]

  • Preparation: To a solution of the t-butyl ester substrate in anhydrous DCM (e.g., 0.1 M), add zinc bromide (ZnBr₂) (5.0 equivalents).

  • Reaction: Stir the resulting suspension at room temperature for 24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by adding water.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate (B1210297) (3x).

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.

Decision-Making for Method Selection

Choosing the appropriate deprotection method is critical for the success of a synthetic sequence. The decision should be based on the overall stability of the substrate and the presence of other protecting groups.

G start Substrate with t-Butyl Ester acid_labile Other acid-labile groups present? (e.g., Boc, Trityl) start->acid_labile boc_present Is Boc group present? acid_labile->boc_present Yes tfa_hcl Use strong acid: TFA or HCl acid_labile->tfa_hcl No znbr2 Use milder Lewis Acid: ZnBr₂ (Boc is labile) boc_present->znbr2 No cecl3 Use CeCl₃/NaI (Boc is stable) boc_present->cecl3 Yes other_esters Other ester types present? (Me, Bn) thermal_enzymatic Consider Thermal or Enzymatic methods for high selectivity other_esters->thermal_enzymatic Yes znbr2->other_esters cecl3->other_esters

Caption: Decision tree for selecting OtBu cleavage conditions.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)Reference(s)
Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Low concentration/activity of acid. 3. Presence of water in Lewis acid reactions.1. Extend reaction time and monitor closely. 2. Ensure sufficient excess of reagent is used (e.g., 50% v/v TFA). 3. Use anhydrous solvents and reagents.[9][21]
Side Product Formation 1. Re-alkylation of product or scavengers by the t-butyl cation. 2. Cleavage of other protecting groups.1. Add a scavenger (e.g., triethylsilane, anisole, or a thiol) to trap the carbocation. 2. Switch to a milder, more selective method (e.g., from TFA to aqueous H₃PO₄ or ZnBr₂).[9][22]
Product Degradation Substrate is unstable under the chosen conditions.Use milder conditions (e.g., Lewis acids, enzymatic) or a different class of reagent (e.g., switch from acidic to thermal).[9]
Difficult Purification Product is a viscous oil or difficult to handle, especially with PEGylated substrates.For TFA salts, precipitation with cold diethyl ether can yield a solid. Co-evaporation with toluene helps remove residual TFA.[4][21]

References

Functionalizing Surfaces with Carboxylic Acid PEG Linkers: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The functionalization of surfaces with carboxylic acid-terminated polyethylene (B3416737) glycol (PEG) linkers is a cornerstone technique in drug development, biomaterial science, and diagnostics.[1][2] This process, often referred to as PEGylation, creates a hydrophilic and biocompatible surface that minimizes non-specific protein adsorption, reduces immunogenicity, and provides a reactive handle for the subsequent covalent attachment of biomolecules.[2][3][4] This guide provides detailed protocols and quantitative data for the functionalization of various surfaces with carboxylic acid PEG linkers, enabling researchers to create robust and reliable bioconjugates.

The versatility of the terminal carboxylic acid group allows for its conjugation to surfaces presenting primary amine groups through the widely used and efficient 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[2] This method results in the formation of stable amide bonds, securely anchoring the PEG linker to the surface. The length and architecture of the PEG linker can be tailored to specific applications, influencing factors such as steric hindrance and the accessibility of the terminal functional group.[1][5]

This document outlines protocols for three common scenarios: the functionalization of amine-presenting surfaces, the modification of gold surfaces using thiol-terminated PEG linkers with a terminal carboxylic acid, and the preparation of glass or silica (B1680970) surfaces for PEGylation.

Key Applications:

  • Drug Delivery: Modifying nanoparticles to improve circulation time and for attaching targeting ligands.[3][6]

  • Biosensors: Immobilizing antibodies or nucleic acids onto sensor surfaces while minimizing non-specific binding.[6]

  • Biomaterials: Enhancing the biocompatibility of medical implants and tissue engineering scaffolds.[2][6]

  • Proteomics: Creating surfaces for specific protein capture and analysis.

Quantitative Data Summary

The effectiveness of surface functionalization with carboxylic acid PEG linkers can be assessed using various analytical techniques. The following table summarizes key quantitative parameters from literature for different surfaces and characterization methods.

Surface TypePEG Linker TypeCharacterization MethodParameter MeasuredTypical Values/ResultsReference
Amine-functionalized NanoparticlesCarboxylated PEGDynamic Light Scattering (DLS)Hydrodynamic Diameter Increase253 nm to 286 nm[7]
Amine-functionalized NanoparticlesCarboxylated PEGZeta Potential MeasurementSurface Charge Reduction-30.1 mV to -18.6 mV[7]
GlassSilane-PEGEllipsometryPEG Layer ThicknessIncreases with PEG molecular weight[8]
GlassSilane-PEGX-ray Photoelectron Spectroscopy (XPS)C1s Peak IntensityIncreases with PEG molecular weight, confirming grafting[8]
GoldThiol-PEGAtomic Force Microscopy (AFM)Surface RoughnessCan be visualized and quantified[8]
PolyurethanePEG-NHSMALDI-TOF Mass SpectrometryDegree of Protein (BSA) PEGylationUp to 5 PEGs per BSA molecule after 10s reaction[9]
PDMSPEGContact Angle MeasurementHydrophilicityContact angle decreases significantly after PEGylation[10]

Experimental Protocols

Protocol 1: Functionalization of Amine-Presenting Surfaces with Carboxylic Acid PEG Linkers using EDC/NHS Chemistry

This protocol describes the covalent attachment of a carboxylated PEG linker to a surface containing primary amine groups.

Materials:

  • Amine-functionalized substrate (e.g., nanoparticles, beads, or a planar surface)

  • Carboxylic acid-terminated PEG (HOOC-PEG-X, where X is a desired terminal group or a protecting group)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[11]

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5[11]

  • Quenching Solution: 1 M Hydroxylamine or 1 M Tris-HCl, pH 8.5

  • Washing Buffer: PBS with 0.05% Tween-20 (PBST)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving PEG linkers[11]

Procedure:

  • Prepare PEG Linker Solution: Dissolve the carboxylic acid PEG linker in anhydrous DMF or DMSO to create a stock solution (e.g., 10-50 mg/mL).[6]

  • Activate Carboxylic Acid Groups:

    • Dilute the PEG linker stock solution to the desired final concentration in Activation Buffer.

    • Prepare fresh solutions of EDC and NHS (or sulfo-NHS) in Activation Buffer. A 2-5 fold molar excess of EDC and NHS over the PEG linker is recommended.[6]

    • Add the EDC and NHS solutions to the PEG linker solution and incubate for 15-30 minutes at room temperature to form the NHS-activated ester.[3]

  • Couple to Amine-Functionalized Surface:

    • Wash the amine-functionalized substrate 2-3 times with Coupling Buffer.[6]

    • For planar surfaces, immerse the substrate in the activated PEG linker solution. For nanoparticles, add the activated PEG linker solution to a suspension of the nanoparticles in Coupling Buffer.[6]

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[12][6]

  • Quench and Wash:

    • Remove the substrate from the reaction solution (or pellet the nanoparticles by centrifugation).[6]

    • Immerse the substrate in Quenching Solution for 15-30 minutes to deactivate any unreacted NHS esters.[6]

    • Wash the functionalized surface extensively with PBST and then deionized water to remove unreacted reagents and byproducts.[6]

  • Dry and Store: Dry the surface under a stream of nitrogen and store appropriately.

Protocol 2: Functionalization of Gold Surfaces with Thiol-Terminated PEG-Carboxylic Acid

This protocol outlines the formation of a self-assembled monolayer (SAM) of thiol-PEG-carboxylic acid on a gold surface.

Materials:

  • Gold-coated substrate

  • Thiol-terminated PEG with a terminal carboxylic acid (HS-PEG-COOH)

  • Ethanol (B145695), absolute

  • Deionized water

Procedure:

  • Clean the Gold Surface: Thoroughly clean the gold substrate by sonicating in ethanol and then deionized water for 15 minutes each. Dry the surface with a stream of nitrogen.

  • Prepare PEG Solution: Dissolve the HS-PEG-COOH in ethanol to a final concentration of 1-10 mg/mL.

  • Surface Functionalization: Immerse the clean, dry gold substrate in the HS-PEG-COOH solution.

  • Incubation: Allow the self-assembly to proceed for 18-24 hours at room temperature in a dark, vibration-free environment.

  • Washing: Remove the substrate from the PEG solution and rinse thoroughly with ethanol to remove non-specifically adsorbed molecules.

  • Dry and Store: Dry the functionalized surface under a stream of nitrogen. The surface now presents terminal carboxylic acid groups ready for further conjugation.

Protocol 3: Preparation of Glass/Silica Surfaces for Carboxylic Acid PEG Linker Attachment

This protocol describes the silanization of a glass or silica surface to introduce amine groups, which can then be functionalized using Protocol 1.

Materials:

  • Glass or silica substrate

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene (B28343) or ethanol

Procedure:

  • Surface Activation (Piranha Etching):

    • Immerse the glass substrate in Piranha solution for 30-60 minutes to clean and hydroxylate the surface. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

    • Rinse the substrate extensively with deionized water and dry with nitrogen.

  • Silanization:

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene or ethanol.

    • Immerse the clean, dry substrate in the APTES solution for 1-2 hours at room temperature or 15-30 minutes at 60°C.

    • Rinse the substrate with the anhydrous solvent (toluene or ethanol) to remove excess APTES.

  • Curing: Cure the silanized substrate in an oven at 110-120°C for 30-60 minutes to form a stable amine-terminated layer.

  • Washing: Sonicate the substrate in the anhydrous solvent and then in deionized water to remove any loosely bound silane (B1218182) molecules.

  • Proceed to Protocol 1: The resulting amine-functionalized surface is now ready for conjugation with a carboxylic acid PEG linker as described in Protocol 1.

Visualizations

G cluster_0 Surface Preparation cluster_1 PEG Linker Activation cluster_2 Coupling Reaction AmineSurface Amine-Functionalized Surface Functionalized_Surface PEGylated Surface (Amide Bond) AmineSurface->Functionalized_Surface Coupling COOH_PEG Carboxylic Acid PEG Linker Activated_PEG NHS-activated PEG Linker COOH_PEG->Activated_PEG Activation EDC_NHS EDC / NHS EDC_NHS->COOH_PEG Activated_PEG->AmineSurface

Caption: Workflow for functionalizing an amine surface with a carboxylic acid PEG linker.

G cluster_0 Surface Preparation cluster_1 Self-Assembly GoldSurface Clean Gold Surface Functionalized_Surface PEGylated Surface (Au-S Bond) GoldSurface->Functionalized_Surface Self-Assembled Monolayer Thiol_PEG Thiol-PEG-COOH Linker Thiol_PEG->GoldSurface

Caption: Functionalization of a gold surface via self-assembly of thiol-PEG-COOH.

G cluster_0 Glass/Silica Surface Preparation cluster_1 PEGylation Glass Glass/Silica Surface Hydroxylated Hydroxylated Surface (-OH groups) Glass->Hydroxylated Piranha Etching Aminated Amine-Functionalized Surface (-NH2 groups) Hydroxylated->Aminated APTES Silanization PEGylated PEGylated Surface Aminated->PEGylated EDC/NHS Coupling (Protocol 1)

Caption: Workflow for preparing and PEGylating glass or silica surfaces.

References

Application Notes and Protocols for Peptide and Small Molecule Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common bioconjugation techniques for labeling peptides and small molecules. The selection of an appropriate labeling strategy is critical and can significantly influence the stability, function, and performance of the resulting conjugate. This guide covers random and site-specific labeling methods, highlighting their mechanisms, advantages, and limitations to inform your experimental design.

Amine-Reactive Labeling via N-Hydroxysuccinimide (NHS) Ester Chemistry

Application Note:

N-Hydroxysuccinimide (NHS) ester chemistry is a widely used method for labeling peptides and small molecules that contain primary amines.[1][2][3] This technique targets the ε-amine of lysine (B10760008) residues and the N-terminal α-amine of peptides, resulting in the formation of a stable amide bond.[3] The reaction is highly dependent on pH, with an optimal range of 8.3-8.5.[1][4] Below this range, the amine group is protonated and less reactive, while at higher pH, the NHS ester is prone to hydrolysis, which reduces labeling efficiency.[1][4] Due to the abundance of lysine residues in many peptides and proteins, NHS ester chemistry often results in random labeling, which can lead to a heterogeneous product mixture.[2] However, its simplicity and the commercial availability of a wide variety of NHS ester-activated labels make it a popular choice for many applications.[3][5]

Experimental Protocol: Labeling a Peptide with an NHS Ester-Activated Fluorescent Dye

Materials:

  • Peptide containing a primary amine (N-terminus or lysine side chain)

  • NHS ester-activated fluorescent dye (e.g., BDP TR NHS ester)[6]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[4][6]

  • Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[4][6]

  • Quenching solution (optional): 1.5 M hydroxylamine, pH 8.5[6]

  • Purification column (e.g., size-exclusion chromatography or reversed-phase HPLC)[4][6]

Procedure:

  • Peptide Preparation: Dissolve the peptide in the labeling buffer to a concentration of 1-10 mg/mL.[6]

  • Dye Preparation: Immediately before use, dissolve the NHS ester-activated dye in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[6]

  • Labeling Reaction:

    • While gently vortexing the peptide solution, slowly add a 5 to 20-fold molar excess of the dissolved NHS ester dye. The optimal molar ratio may need to be determined empirically.[6]

    • Incubate the reaction for 1-4 hours at room temperature or overnight on ice, protected from light.[1][4][6]

  • Quenching (Optional): To terminate the reaction, add the quenching solution and incubate for 30 minutes at room temperature.[6]

  • Purification: Separate the labeled peptide from the unreacted dye and byproducts using an appropriate purification method such as gel filtration for macromolecules or reversed-phase HPLC for peptides.[1][4][6]

Experimental Workflow:

NHS_Ester_Labeling cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Peptide Dissolve Peptide in Labeling Buffer (pH 8.3-8.5) Mix Mix Peptide and Dye (5-20x molar excess of dye) Peptide->Mix Dye Dissolve NHS Ester Dye in DMF or DMSO Dye->Mix Incubate Incubate 1-4h at RT or overnight at 4°C (Protect from light) Mix->Incubate Quench Quench Reaction (Optional) Incubate->Quench Purify Purify Conjugate (e.g., HPLC, SEC) Incubate->Purify If not quenching Quench->Purify Final_Product Labeled Peptide Purify->Final_Product

Caption: Workflow for NHS ester-mediated peptide labeling.

Thiol-Reactive Labeling via Maleimide (B117702) Chemistry

Application Note:

Maleimide-thiol chemistry is a highly efficient and specific method for labeling peptides and other biomolecules containing free sulfhydryl groups, typically from cysteine residues.[7][8][9] The reaction involves the Michael addition of a thiol to the double bond of the maleimide ring, forming a stable thioether bond.[10] This reaction is highly selective for thiols over other functional groups at a neutral pH range of 6.5-7.5.[2][10] Below pH 6.5, the reaction rate slows due to the reduced concentration of the reactive thiolate anion.[10] Above pH 7.5, the maleimide group is susceptible to hydrolysis, and side reactions with amines can occur.[10] Since free thiols can oxidize to form disulfide bonds, which are unreactive with maleimides, it is often necessary to reduce the peptide with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation.[8][9][10]

Experimental Protocol: Labeling a Thiolated Peptide with a Maleimide-Activated Dye

Materials:

  • Thiol-containing peptide (or protein)

  • Maleimide-activated dye

  • Degassed Buffer: PBS, Tris, or HEPES, pH 7.0-7.5[7][8]

  • TCEP (tris(2-carboxyethyl)phosphine)[7][8]

  • Anhydrous DMF or DMSO[7][8]

  • Purification column (e.g., gel filtration, HPLC)[7][8]

Procedure:

  • Peptide Reduction:

    • Dissolve the peptide in degassed buffer to a concentration of 1-10 mg/mL.[8][9]

    • Add a 10- to 100-fold molar excess of TCEP to the peptide solution.[10]

    • Flush the reaction vial with an inert gas (e.g., argon or nitrogen), seal, and incubate for 20-30 minutes at room temperature.[10]

  • Dye Preparation: Dissolve the maleimide-activated dye in anhydrous DMF or DMSO to a concentration of 1-10 mg/100 µL.[7][8]

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the maleimide dye solution to the reduced peptide solution while gently stirring.[10]

    • Flush the reaction vial with an inert gas, seal, and mix thoroughly.[7][8]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C. If using a fluorescent maleimide, protect the reaction from light.[7][8][10]

  • Purification: Purify the conjugate using size-exclusion chromatography, dialysis, or HPLC to remove excess unreacted maleimide and reducing agent.[7][8][10]

Experimental Workflow:

Maleimide_Thiol_Labeling cluster_prep Preparation & Reduction cluster_reaction Reaction cluster_purification Purification Peptide Dissolve Thiol-Peptide in Degassed Buffer (pH 7.0-7.5) Reduce Add TCEP (10-100x molar excess) Incubate 20-30 min Peptide->Reduce Mix Mix Reduced Peptide and Dye (10-20x molar excess of dye) Reduce->Mix Dye Dissolve Maleimide Dye in DMF or DMSO Dye->Mix Incubate Incubate 2h at RT or overnight at 4°C (Protect from light) Mix->Incubate Purify Purify Conjugate (e.g., HPLC, SEC) Incubate->Purify Final_Product Labeled Peptide Purify->Final_Product

Caption: Workflow for maleimide-thiol mediated peptide labeling.

Bioorthogonal Labeling via Click Chemistry

Application Note:

Click chemistry encompasses a class of reactions that are rapid, high-yielding, and bioorthogonal, meaning they do not interfere with native biological processes.[11][12][13] The most prominent examples in bioconjugation are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][11]

  • CuAAC: This reaction involves the cycloaddition of an azide (B81097) and a terminal alkyne, catalyzed by a copper(I) species, to form a stable triazole linkage.[11] It is highly efficient and selective.[11] However, the potential cytotoxicity of the copper catalyst can be a limitation for in vivo applications.[13]

  • SPAAC: This is a metal-free alternative to CuAAC that utilizes a strained cyclooctyne, which reacts spontaneously with an azide.[][15] The driving force for the reaction is the relief of ring strain in the cyclooctyne.[][15] SPAAC is highly biocompatible and widely used for labeling in living systems.[][16]

To utilize click chemistry, one of the reactants (the peptide or the label) must be modified to contain an azide group, and the other must have a terminal alkyne (for CuAAC) or a strained alkyne (for SPAAC).

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Alkyne-modified peptide or small molecule

  • Azide-containing label (e.g., fluorescent dye azide)

  • 2M Triethylammonium (B8662869) acetate (B1210297) buffer, pH 7.0[17][18]

  • DMSO[17][18]

  • 5 mM Ascorbic Acid Stock solution in water (freshly prepared)[17]

  • 10 mM Copper(II)-TBTA Stock in 55% DMSO[17]

Procedure:

  • Reaction Setup:

    • Dissolve the alkyne-modified peptide in water in a pressure-tight vial.[17]

    • Add 2M triethylammonium acetate buffer, pH 7.0, to a final concentration of 0.2 M.[17][18]

    • Add DMSO to 50% of the final reaction volume and vortex.[17]

    • Add the azide-containing label from a 10 mM stock solution in DMSO to a final concentration 1.5 times that of the peptide. Vortex.[17]

  • Catalyst Addition:

    • Add the required volume of 5 mM ascorbic acid stock solution (final concentration 0.5 mM) and vortex briefly.[17]

    • Degas the solution by bubbling an inert gas (e.g., argon) through it for 30 seconds.[17][18]

    • Add the required amount of 10 mM Copper(II)-TBTA stock solution (final concentration 0.5 mM).[17]

  • Reaction and Purification:

    • Flush the vial with inert gas, seal tightly, and vortex thoroughly.[17][18]

    • Keep the reaction at room temperature overnight.[18]

    • Purify the conjugate by precipitation with acetone (B3395972) or ethanol, followed by RP-HPLC or PAGE.[18]

Experimental Workflow:

CuAAC_Labeling cluster_prep Reaction Setup cluster_catalyst Catalyst Addition cluster_reaction Reaction & Purification Peptide Dissolve Alkyne-Peptide in water Buffer Add Buffer (pH 7.0) and DMSO Peptide->Buffer Azide Add Azide-Label Buffer->Azide Ascorbic Add Ascorbic Acid Azide->Ascorbic Degas Degas with Inert Gas Ascorbic->Degas Copper Add Cu(II)-TBTA Degas->Copper Incubate Incubate overnight at RT Copper->Incubate Purify Purify Conjugate (e.g., HPLC, PAGE) Incubate->Purify Final_Product Labeled Peptide Purify->Final_Product

Caption: Workflow for CuAAC-mediated peptide labeling.

Hydrazino-Pictet-Spengler (HIPS) Ligation

Application Note:

The Hydrazino-Pictet-Spengler (HIPS) ligation is a biocompatible reaction for labeling biomolecules that have been functionalized with an aldehyde group.[19][20] This method offers two key advantages over traditional hydrazone and oxime ligations: it proceeds rapidly at near-neutral pH, and the resulting C-C bond is highly stable, even in human plasma.[19][20] The reaction involves the condensation of an aldehyde-modified biomolecule with a reagent containing a hydrazine (B178648) and an electron-rich aromatic ring (like indole), leading to a stable heterocyclic product.[19] This makes HIPS ligation an excellent choice for creating stable bioconjugates under mild conditions.[19][20]

Experimental Protocol: General Protocol for HIPS Ligation

(Note: A detailed, step-by-step protocol for a specific peptide is less commonly available in general resources compared to the other methods. The following is a generalized procedure based on the principles of the reaction.)

Materials:

  • Aldehyde-functionalized peptide or protein

  • HIPS ligation reagent (e.g., a molecule containing a 2-hydrazinobenzofuran or similar moiety)

  • Reaction Buffer: Phosphate or bicarbonate buffer, pH 6.5-7.5

  • Purification system (e.g., HPLC, FPLC)

Procedure:

  • Preparation: Dissolve the aldehyde-functionalized peptide in the reaction buffer.

  • Ligation: Add the HIPS ligation reagent to the peptide solution. A molar excess of the ligation reagent is typically used to drive the reaction to completion.

  • Incubation: Incubate the reaction mixture at room temperature for 2-16 hours. The reaction progress can be monitored by HPLC or mass spectrometry.

  • Purification: Purify the labeled peptide from unreacted starting materials and byproducts using a suitable chromatography method.

Logical Relationship Diagram:

HIPS_Ligation_Logic Start Start with Aldehyde- Functionalized Peptide Intermediate Formation of an Intermediate Start->Intermediate Reagent HIPS Ligation Reagent (Hydrazine + Indole-like moiety) Reagent->Intermediate Reaction_Conditions Reaction at Neutral pH (e.g., pH 6.5-7.5) Reaction_Conditions->Intermediate Bond_Formation Intramolecular C-C Bond Formation Intermediate->Bond_Formation Product Stable Heterocyclic Conjugate Bond_Formation->Product

Caption: Logical flow of the Hydrazino-Pictet-Spengler ligation.

Quantitative Comparison of Bioconjugation Techniques

The choice of a bioconjugation technique depends on factors such as the available functional groups, desired site of labeling, and the required stability of the conjugate. The following table summarizes key parameters for the discussed methods.

FeatureNHS Ester ChemistryMaleimide-Thiol ChemistryClick Chemistry (CuAAC & SPAAC)Hydrazino-Pictet-Spengler Ligation
Target Residue(s) Primary amines (Lysine, N-terminus)[2]Thiols (Cysteine)[2]Azide or Alkyne (introduced)[2]Aldehyde (introduced)[19]
Selectivity Random[2]Generally site-specific[2]Highly site-specific[2]Highly site-specific[19]
Typical Efficiency 5-50%[2]70-90%[2]>90%[2]High (specific values vary)
Reaction pH 7.2-8.5[2]6.5-7.5[2]4-11 (CuAAC), physiological (SPAAC)[11]~6.5-7.5[19][20]
Bond Stability Stable (Amide bond)Stable (Thioether bond)[10]Very Stable (Triazole)[]Very Stable (C-C bond)[19]
Biocompatibility GoodGood (requires reducing agent)Good (SPAAC), Moderate (CuAAC, due to copper)[13]Excellent[19][20]

Decision-Making Workflow for Selecting a Bioconjugation Technique

The following diagram illustrates a logical process for choosing an appropriate labeling method based on experimental requirements.

Decision_Tree Start Need to Label a Peptide or Small Molecule? Site_Specific Is Site-Specific Labeling Required? Start->Site_Specific Random_Labeling NHS Ester Chemistry (targets Lys, N-terminus) Site_Specific->Random_Labeling No Free_Cysteine Does the Peptide have a Unique Free Cysteine? Site_Specific->Free_Cysteine Yes Maleimide Maleimide-Thiol Chemistry Free_Cysteine->Maleimide Yes Introduce_Group Can a Bioorthogonal Group (Azide, Alkyne, Aldehyde) be Introduced? Free_Cysteine->Introduce_Group No Click_Chem Click Chemistry (CuAAC/SPAAC) or HIPS Ligation Introduce_Group->Click_Chem Yes No_Modification Consider Modifying Peptide Sequence or Labeling Strategy Introduce_Group->No_Modification No

Caption: Decision-making flowchart for selecting a bioconjugation method.

References

Application Notes: Amide Bond Formation Using t-Butyl ester-PEG4-CH2COOH with HATU Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to the reaction of t-Butyl ester-PEG4-CH2COOH with amine-containing molecules using HATU as a coupling agent. This process is fundamental in bioconjugation and the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs).[1] This document outlines the reaction mechanism, detailed experimental protocols for coupling and subsequent deprotection, and methods for product purification and characterization. Additionally, it presents typical reaction parameters in a structured format and visual diagrams to illustrate key workflows and mechanisms, serving as a practical resource for professionals in chemical biology and drug development.

Introduction to this compound and HATU

This compound is a heterobifunctional linker featuring two distinct carboxylic acid moieties. One is a free carboxylic acid (-CH2COOH) available for immediate conjugation, while the other is protected as a t-butyl ester. This protecting group is stable under many reaction conditions but can be selectively removed using strong acids like trifluoroacetic acid (TFA).[2] The hydrophilic tetraethylene glycol (PEG4) spacer enhances the aqueous solubility and pharmacokinetic properties of the resulting conjugates.[1]

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient uronium salt-based coupling reagent used to form amide bonds between a carboxylic acid and an amine.[3] It is prized for its rapid reaction rates, high yields, and ability to minimize racemization, especially in peptide synthesis.[3] HATU activates the carboxylic acid by forming a highly reactive OAt-active ester, which is then readily attacked by a nucleophilic amine.[4][5]

Reaction Mechanism

The HATU-mediated coupling reaction proceeds in two main stages:

  • Activation of the Carboxylic Acid: The reaction is initiated by the deprotonation of the carboxylic acid by a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA). The resulting carboxylate anion attacks HATU to form an unstable intermediate. This intermediate rapidly rearranges to create a highly reactive OAt-active ester, releasing tetramethylurea as a byproduct.[5][6]

  • Nucleophilic Attack by the Amine: The amine-containing molecule attacks the carbonyl carbon of the OAt-active ester. This step is facilitated by the 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) leaving group, forming the stable amide bond and releasing HOAt.[4]

HATU_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Bond Formation RCOOH tBu-OOC-PEG4-CH2COOH ActiveEster OAt-Active Ester RCOOH->ActiveEster + HATU/DIPEA HATU HATU + DIPEA TMU Tetramethylurea ActiveEster->TMU releases Product tBu-OOC-PEG4-CH2-CO-NH-R' (Amide Product) ActiveEster->Product + R'-NH2 Amine R'-NH2 (Amine Molecule) Amine->Product attacks HOAt HOAt Product->HOAt releases

Caption: Mechanism of HATU-mediated amide bond formation.

Data Presentation: Reaction Parameters

Successful HATU coupling depends on optimized reaction conditions. The following tables summarize general parameters and troubleshooting strategies.

Table 1: General Reaction Conditions for HATU Coupling

Parameter Solution-Phase Synthesis Recommendation Notes
This compound 1.0 - 1.2 equivalents A slight excess may be used if the amine is more valuable.
Amine (R'-NH2) 1.0 equivalent The limiting reagent in this setup.
HATU 1.0 - 1.5 equivalents Stoichiometry should be similar to the carboxylic acid.[3]
Base (DIPEA or TEA) 2.0 - 5.0 equivalents A non-nucleophilic base is crucial to deprotonate the acid.[3]
Solvent Anhydrous DMF, DCM, ACN, or THF DMF is common due to its high polarity and ability to dissolve most reactants.[3][7]
Reaction Temperature 0 °C to Room Temperature (20-25°C) Starting at 0°C can help control exothermic reactions, then warm to RT.[3]

| Reaction Time | 1 - 18 hours | Progress should be monitored by TLC or LC-MS.[3] |

Table 2: Troubleshooting Common Issues in HATU Coupling

Issue Potential Cause Recommended Solution
Low or No Yield 1. Inadequate activation of carboxylic acid. 2. Moisture in the reaction. 3. Poor solubility of reactants. 1. Use fresh, high-purity HATU. Pre-activate the acid with HATU and base for 15-30 minutes before adding the amine.[6] 2. Use anhydrous solvents and run the reaction under an inert atmosphere (N2 or Ar).[6][8] 3. Switch to a more polar solvent like DMF or NMP.[6]
Side Product Formation Guanidinylation of the amine. Pre-activate the carboxylic acid before adding the amine. Avoid a large excess of HATU.[6]

| Reaction Stalls | Steric hindrance or low reactivity of the amine. | Increase reaction time, gently heat the mixture (e.g., to 40-50°C), or increase the equivalents of HATU and base.[9] |

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of this compound to an Amine

This protocol describes the general procedure for conjugating the free carboxylic acid of the linker to a primary or secondary amine.

Materials:

  • This compound

  • Amine-containing molecule

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (flame-dried)

  • Magnetic stirrer

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the this compound (1.1 equivalents) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 equivalents) to the solution and stir for 5 minutes at room temperature.[10]

  • Activation: Add HATU (1.2 equivalents) to the mixture. Stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[3][6] The solution may change color.

  • Amine Addition: In a separate vial, dissolve the amine-containing molecule (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[10]

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) or another suitable organic solvent. Wash the organic layer sequentially with a weak acidic solution (e.g., saturated NH4Cl), saturated sodium bicarbonate solution, and brine to remove excess reagents and byproducts.[3]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Deprotection of the t-Butyl Ester

This protocol details the removal of the t-butyl protecting group to expose the terminal carboxylic acid for subsequent conjugation steps.

Materials:

  • Crude or purified t-Butyl ester-PEG4-conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • (Optional) Scavenger, such as triisopropylsilane (B1312306) (TIS)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the t-butyl ester-PEG4-conjugate in DCM in a round-bottom flask.[9]

  • Acid Addition: In a fume hood, add TFA to the solution to a final concentration of 20-50% (v/v).[9] If the conjugate contains other acid-sensitive groups, add a scavenger like TIS (2.5-5% v/v) to trap the released t-butyl cation.[9]

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.[9]

  • Solvent Removal: Upon completion, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3x).[9]

  • Product Isolation: The final product is often obtained as a TFA salt and can be used directly in the next step or purified further.

Protocol 3: Purification and Characterization

Purification of PEGylated molecules is critical to remove unreacted starting materials and reagents.

  • Purification: The crude product from both coupling and deprotection steps can be purified by flash column chromatography on silica (B1680970) gel or by preparative reverse-phase HPLC (RP-HPLC), which is highly effective for PEGylated compounds.[9][10] For larger bioconjugates, size-exclusion chromatography (SEC) or dialysis can be used to remove small molecule impurities.[11][]

  • Characterization: Confirm the identity, purity, and structure of the final product using analytical techniques such as LC-MS (to confirm mass), NMR spectroscopy (to confirm structure), and analytical HPLC (to determine purity).[9]

Application Workflow: PROTAC Synthesis

This compound is an ideal linker for the modular synthesis of PROTACs, which requires a sequential conjugation strategy. The workflow involves first coupling a ligand for the protein of interest (POI), followed by deprotection of the t-butyl ester, and finally coupling a ligand for an E3 ligase.

PROTAC_Workflow Experimental Workflow for PROTAC Synthesis start Start Materials: - tBu-ester-PEG4-COOH - POI Ligand (Amine) - E3 Ligand (Amine) step1 Step 1: First Coupling Couple POI Ligand to free acid (HATU, DIPEA, DMF) start->step1 purify1 Purification 1 (HPLC) step1->purify1 intermediate1 Intermediate Product: POI-PEG4-tBu ester purify1->intermediate1 step2 Step 2: Deprotection Remove t-butyl group (TFA/DCM) intermediate1->step2 intermediate2 Intermediate Product: POI-PEG4-COOH step2->intermediate2 step3 Step 3: Second Coupling Couple E3 Ligand to new acid (HATU, DIPEA, DMF) intermediate2->step3 purify2 Purification 2 (HPLC) step3->purify2 end_product Final PROTAC Molecule: POI-PEG4-E3 Ligand purify2->end_product

Caption: Workflow for PROTAC synthesis using the linker.

The logical relationship between the components in PROTAC synthesis highlights the linker's role in bridging the two key ligands.

PROTAC_Logic POI Protein of Interest (POI) Ligand Linker This compound (Post-synthesis: -PEG4-) POI->Linker Amide Bond 1 E3 E3 Ligase Ligand E3->Linker Amide Bond 2 PROTAC Final PROTAC Molecule Linker->PROTAC Forms

Caption: Logical relationship of components in a PROTAC.

References

Purifying PEGylated Proteins: A Detailed Guide to Size-Exclusion Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For researchers, scientists, and professionals in drug development, the purification of PEGylated proteins is a critical step to ensure the safety and efficacy of therapeutic products. PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to a protein, enhances the therapeutic properties of biopharmaceuticals by increasing their hydrodynamic size, which can extend their half-life in the body and reduce immunogenicity.[1] Size-Exclusion Chromatography (SEC) is a powerful and widely used technique for the purification and analysis of PEGylated proteins, as it separates molecules based on their size in solution.[1][2][]

This document provides a detailed application note and a step-by-step protocol for the purification of PEGylated proteins using SEC.

Principle of Separation

Size-Exclusion Chromatography separates molecules based on their hydrodynamic volume. The stationary phase consists of porous beads. Larger molecules, such as PEGylated proteins and aggregates, cannot enter the pores and therefore travel a shorter path, eluting from the column first. Smaller molecules, like the unreacted native protein and free PEG, can penetrate the pores to varying extents, resulting in a longer path and later elution. This principle allows for the effective separation of the desired PEGylated conjugate from reaction byproducts.[1][4]

Key Considerations for SEC Purification

Several factors can influence the success of an SEC separation for PEGylated proteins:

  • Resolution: Achieving adequate resolution between the PEGylated protein, the native protein, and free PEG is crucial. This can be challenging, especially when the size difference is not substantial.[1] The polydispersity of the PEG itself can also lead to broader elution peaks.[2]

  • Column Selection: The choice of the SEC column, particularly its pore size, is critical and should be appropriate for the molecular weight range of the analytes.[1]

  • Mobile Phase Composition: The mobile phase should be optimized to minimize non-specific interactions between the analytes and the stationary phase, which can cause poor peak shape and recovery.[5] Additives like arginine can sometimes improve peak shape.[1]

  • Detection: A UV detector is typically used for protein detection at 280 nm. For detecting PEG, which lacks a strong UV chromophore, a refractive index (RI) detector can be used in series.[1] Multi-Angle Light Scattering (MALS) detectors can also be coupled with SEC to provide information on molecular weight and size.[4][6]

Experimental Workflow for PEGylated Protein Purification

The general workflow for purifying a PEGylated protein using SEC involves several key stages, from the initial PEGylation reaction to the analysis of the purified product.

workflow cluster_reaction PEGylation Reaction cluster_purification SEC Purification cluster_analysis Analysis protein Native Protein reaction Reaction Mixture protein->reaction peg Activated PEG peg->reaction sample_prep Sample Preparation (Filtration/Dilution) reaction->sample_prep sec_column SEC Column sample_prep->sec_column fraction_collection Fraction Collection sec_column->fraction_collection analysis Purity & Yield Analysis (e.g., SDS-PAGE, UV-Vis) fraction_collection->analysis purified_protein Purified PEGylated Protein analysis->purified_protein therapeutic_effect cluster_pre Without PEGylation cluster_post With PEGylation cluster_outcome Therapeutic Outcome native_protein Native Therapeutic Protein rapid_clearance Rapid Renal Clearance native_protein->rapid_clearance Small Size proteolysis Proteolytic Degradation native_protein->proteolysis immunogenicity Immunogenic Response native_protein->immunogenicity short_half_life Short Half-Life rapid_clearance->short_half_life proteolysis->short_half_life peg_protein PEGylated Protein reduced_clearance Reduced Renal Clearance peg_protein->reduced_clearance Increased Size protection Steric Hindrance peg_protein->protection reduced_immuno Masking of Epitopes peg_protein->reduced_immuno long_half_life Increased Half-Life reduced_clearance->long_half_life protection->long_half_life

References

Troubleshooting & Optimization

How to prevent side reactions during t-butyl ester deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for t-butyl (t-Bu) ester deprotection. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals navigate challenges and prevent side reactions during the cleavage of t-butyl esters.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during acidic deprotection of t-butyl esters, and how can I prevent it?

A1: The most common side reaction is the re-alkylation of the desired product or other nucleophilic functional groups within the molecule by the tert-butyl cation (t-Bu+) generated during the cleavage.[1][2] This can lead to the formation of unwanted byproducts with a mass increase of +56 Da.[1]

To prevent this, "scavengers" are added to the reaction mixture. Scavengers are nucleophilic compounds that trap the reactive tert-butyl cation at a faster rate than the substrate, thus preventing its reaction with your molecule of interest.[1][2]

Q2: Which functional groups are most susceptible to unwanted tert-butylation?

A2: Residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:

  • Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic.[2]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium (B1226848) salt.[2]

  • Cysteine (Cys): The free thiol group is a common target for alkylation.[2]

  • Tyrosine (Tyr): The phenolic ring can also be alkylated.[2]

Q3: My starting material contains other acid-labile protecting groups (e.g., Boc, ketals). How can I selectively deprotect the t-butyl ester?

A3: Standard strong acid conditions, such as with trifluoroacetic acid (TFA), can cleave other acid-labile groups. For selective deprotection, consider using milder acidic or Lewis acidic conditions.[3] Options include:

  • Aqueous Phosphoric Acid (H₃PO₄): A mild and environmentally friendly option that tolerates groups like CBZ carbamates, benzyl (B1604629) esters, and TBDMS ethers.[3][4]

  • Zinc Bromide (ZnBr₂): A Lewis acid effective for the chemoselective hydrolysis of t-butyl esters.[3][5] It has been used to deprotect t-butyl esters while leaving certain N-protected amino acids intact.[3]

  • Ytterbium triflate (Yb(OTf)₃): A mild Lewis acid that can selectively cleave t-butyl esters in the presence of benzyl, allyl, and methyl esters.[3]

  • Silica Gel in Refluxing Toluene (B28343): This provides a mild method for cleaving t-butyl esters with selectivity over t-butyl ethers.[3][6]

Q4: Are there non-acidic methods available for t-butyl ester deprotection?

A4: Yes, if your substrate is sensitive to all acidic conditions, several non-acidic methods can be employed:

  • Powdered Potassium Hydroxide (KOH) in THF: This offers a safer alternative to hazardous methods like NaH in DMF for the cleavage of t-butyl benzoates at room temperature.[7]

  • Tris(4-bromophenyl)amminium Radical Cation ("Magic Blue"): In combination with a silane (B1218182) like triethylsilane (HSiEt₃), this catalytic system mediates a very mild deprotection under neutral conditions.[7][8]

  • Thermolysis: For thermally stable molecules, heating in a high-boiling solvent like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP) can cleave the t-butyl group via elimination of isobutylene.[3]

Q5: My deprotection reaction is sluggish or incomplete. What can I do?

A5: Several factors could lead to an incomplete reaction:

  • Insufficiently reactive conditions: You may need to switch to a stronger reagent (e.g., from Yb(OTf)₃ to TFA, if tolerated by your substrate) or increase the reaction temperature or time.[3]

  • Catalyst deactivation: For Lewis acid-catalyzed reactions, ensure anhydrous conditions are maintained as moisture can deactivate the catalyst.[3] Increasing the catalyst loading may also be beneficial.[3]

  • Poor solubility: Ensure your starting material is fully dissolved in the chosen solvent.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Formation of Side Products (+56 Da) Re-addition of the tert-butyl cation to the product or other nucleophilic sites.Add a scavenger like triethylsilane (TES), triisopropylsilane (B1312306) (TIS), or a thiol to trap the tert-butyl cation.[3]
Cleavage of Other Protecting Groups The deprotection reagent is not selective enough for the t-butyl ester.Switch to a milder, more selective method. For example, change from TFA to aqueous H₃PO₄ or a non-acidic method like KOH/THF.[3]
Low Yield / Incomplete Reaction 1. Insufficiently reactive conditions.2. Catalyst deactivation (for Lewis acid methods).1. Use a stronger reagent, increase the temperature, or prolong the reaction time.[3]2. Ensure anhydrous conditions and consider increasing the catalyst loading.[3]
Substrate Degradation The reaction conditions are too harsh for your molecule.Use milder conditions or a different class of reagent (e.g., switch from an acidic to a basic or neutral method).[3]

Data Presentation: Scavenger Efficiency

The use of scavengers is critical for preventing side reactions, particularly in peptide synthesis. The following table summarizes common scavengers and their applications.

Scavenger Target Residue(s) Typical Concentration Notes
Triisopropylsilane (TIS)Trp, general carbocations2.5-5% (v/v)A highly effective carbocation scavenger.[1]
Triethylsilane (TES)Trp, Met10-20 equivalentsEffective for protecting tryptophan and methionine residues.[1]
ThioanisoleMet5% (v/v)Effective in preventing the S-alkylation of methionine.[1]
1,2-Ethanedithiol (EDT)Cys, Trp2.5% (v/v)Commonly used for protecting cysteine residues.[1]
WaterGeneral carbocations2.5-5% (v/v)Often used as part of a scavenger cocktail.[1]
Dithiothreitol (DTT)Cys2.5% (w/v)Helps prevent disulfide bond formation in cysteine-containing peptides.[1]

Experimental Protocols

Protocol 1: General Deprotection using TFA and a Scavenger

  • Preparation: Dissolve the t-butyl ester-protected compound in dichloromethane (B109758) (DCM).

  • Scavenger Addition: Add the chosen scavenger. For example, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[1]

  • Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 1-2 hours, monitoring the progress by TLC or LC-MS.[9]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA. The crude product can then be purified.[9]

Protocol 2: Deprotection using Zinc Bromide (ZnBr₂)

  • Preparation: Dissolve the t-butyl ester substrate in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add zinc bromide (ZnBr₂) (e.g., 5 equivalents) to the solution.[5]

  • Reaction: Stir the mixture at room temperature. Reaction times can vary (e.g., 24 hours), so monitor progress by TLC or LC-MS.[5]

  • Work-up: Upon completion, quench the reaction, for example, with aqueous sodium bicarbonate.[5] Extract the aqueous phase with an appropriate organic solvent. The product can then be isolated from the aqueous phase after acidification.[5]

  • Purification: Purify the resulting carboxylic acid as needed.

Protocol 3: Deprotection using Aqueous Phosphoric Acid (H₃PO₄)

  • Preparation: Dissolve the t-butyl ester substrate in a suitable solvent.

  • Reagent Addition: Add aqueous phosphoric acid (85 wt %).[4]

  • Reaction: Stir the reaction at the appropriate temperature (can range from room temperature to elevated temperatures depending on the substrate) and monitor by TLC or LC-MS.

  • Work-up: After the reaction is complete, dilute with an organic solvent and wash with water.

  • Purification: Purify the product by crystallization or chromatography.

Visualizations

Deprotection_Workflow cluster_start Start cluster_deprotection Deprotection Step cluster_analysis Analysis cluster_workup Work-up & Purification cluster_end End Start t-Butyl Protected Substrate Deprotection Add Deprotection Reagent Start->Deprotection Analysis Monitor Reaction (TLC, LC-MS) Deprotection->Analysis Analysis->Deprotection Incomplete Reaction Workup Quench & Extract Analysis->Workup Reaction Complete Purification Purify Product Workup->Purification End Final Product Purification->End

Caption: A general experimental workflow for t-butyl ester deprotection.

Side_Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway cluster_scavenger Scavenger Intervention RCOOtBu R-CO-O-tBu Intermediate Protonated Ester RCOOtBu->Intermediate + H+ H_plus H+ RCOOH R-COOH Intermediate->RCOOH tBu_cation t-Butyl Cation Intermediate->tBu_cation tBu_cation_side t-Butyl Cation tBu_cation_scav t-Butyl Cation Nucleophile Nucleophile (e.g., Trp, Met) Side_Product t-Butylated Side Product Nucleophile->Side_Product tBu_cation_side->Side_Product Scavenger Scavenger (e.g., TIS, TES) Trapped_cation Trapped Cation Scavenger->Trapped_cation tBu_cation_scav->Trapped_cation

Caption: Mechanism of t-butyl ester deprotection and the role of scavengers.

Troubleshooting_Logic Start Problem during Deprotection? SideProducts Side Products Observed? Start->SideProducts IncompleteReaction Reaction Incomplete? SideProducts->IncompleteReaction No AddScavenger Add Scavenger (TIS, TES, etc.) SideProducts->AddScavenger Yes OtherGroupsCleaved Other Groups Cleaved? IncompleteReaction->OtherGroupsCleaved No StrongerConditions Use Stronger Acid or Increase Temp/Time IncompleteReaction->StrongerConditions Yes Degradation Substrate Degraded? OtherGroupsCleaved->Degradation No MilderConditions Use Milder Acid (H3PO4, ZnBr2) OtherGroupsCleaved->MilderConditions Yes NonAcidicMethod Switch to Non-Acidic Method (KOH, etc.) Degradation->NonAcidicMethod Yes End Problem Solved Degradation->End No AddScavenger->End StrongerConditions->End MilderConditions->End NonAcidicMethod->End

Caption: A decision tree for troubleshooting t-butyl ester deprotection issues.

References

Troubleshooting incomplete cleavage of t-butyl protecting groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide provides comprehensive troubleshooting advice for incomplete cleavage of t-butyl protecting groups (e.g., t-butyl esters, t-butyl ethers, and N-Boc) and strategies to mitigate common side reactions.

Frequently Asked Questions (FAQs)

Q1: My t-butyl group deprotection is incomplete. What are the most common causes?

Incomplete deprotection of t-butyl groups, a common issue in organic and peptide synthesis, can stem from several factors:

  • Insufficient Acid Strength or Concentration : The acidic conditions may not be strong enough for efficient cleavage. For instance, some residues like Ser(tBu) or Thr(tBu) may require higher concentrations of trifluoroacetic acid (TFA) for complete removal.[1][2] The rate of cleavage can be highly dependent on the acid concentration.[3]

  • Inadequate Reaction Time or Temperature : The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature.[1][4] Most deprotections are performed at room temperature, and lower temperatures will slow the reaction rate.[2] For sterically hindered substrates, extending the reaction time to 4-6 hours may be necessary.[5]

  • Steric Hindrance : Bulky substrates or amino acids with large side chains near the protecting group can sterically hinder the approach of the acid, slowing down the cleavage rate.[3][4][6]

  • Poor Substrate Solubility : If the starting material is not fully dissolved in the reaction solvent, the deprotection can be incomplete.[4]

  • Inadequate Resin Swelling (for Solid-Phase Synthesis) : In solid-phase peptide synthesis (SPPS), the resin support must be adequately swollen for the acid to access all the peptide chains efficiently.[3][6]

Q2: I'm observing an unexpected byproduct with a mass increase of +56 Da. What is it and how can I prevent it?

A mass increase of +56 Da is a strong indicator of S- or C-alkylation by the tert-butyl cation (t-Bu⁺), a reactive intermediate generated during acid-catalyzed deprotection.[4][7] This cation can alkylate nucleophilic residues on your molecule, particularly tryptophan, methionine, cysteine, and tyrosine.[2][4][8]

Solution: Use of Scavengers

To prevent this side reaction, you should incorporate a "scavenger" into the deprotection reaction mixture. Scavengers are nucleophilic compounds that are more reactive towards the t-butyl cation than the sensitive residues of your substrate, effectively trapping the cation before it can cause unwanted alkylation.[2][4]

Q3: How do I choose the right scavenger for my peptide or molecule?

The choice of scavenger depends on the composition of your molecule, especially for peptides with sensitive amino acid residues.[2][4] A scavenger cocktail is often employed to trap a variety of reactive species.

ScavengerTarget Residue(s) / PurposeTypical ConcentrationNotes
Triisopropylsilane (B1312306) (TIS) Trp, Cys, general carbocations2.5 - 5% (v/v)Highly effective scavenger for t-butyl and trityl cations.[2][4][7]
Water (H₂O) General carbocations2.5 - 5% (v/v)Hydrolyzes t-butyl cations and is a component of many standard cocktails.[2][4][7]
1,2-Ethanedithiol (EDT) Cys, Trp2.5% (v/v)A common scavenger for protecting cysteine residues.[4]
Thioanisole Met, Cys5% (v/v)Effective in preventing S-alkylation of methionine and can accelerate the removal of Arg(Pmc/Mtr) groups.[2][4]
Dithiothreitol (DTT) Cys1 - 2.5% (w/v)Helps prevent disulfide bond formation in cysteine-containing peptides.[4][9]
Phenol General nucleophiles, Tyr5% (v/v)Often used in cocktails like Reagent K for peptides with multiple sensitive residues.[7]

Q4: My standard TFA protocol is too harsh and cleaves other acid-labile groups. What are some milder alternatives?

When strong acids like TFA are not selective enough, several milder acidic, Lewis acidic, or non-acidic methods can be employed for t-butyl group cleavage.[10] These methods often tolerate other acid-sensitive functionalities like benzyl (B1604629) esters, silyl (B83357) ethers, and Cbz carbamates.[11]

Reagent/SystemConditionsSelectivity & Notes
Aqueous Phosphoric Acid (H₃PO₄) 85% aq. H₃PO₄, 1:1 with Toluene (B28343), 65 °CEnvironmentally benign and mild. Tolerates CBZ carbamates, benzyl esters, and TBDMS ethers.[10][11][12]
Zinc Bromide (ZnBr₂) 3-5 equiv. in CH₂Cl₂A Lewis acid effective for chemoselective hydrolysis of t-butyl esters in the presence of N-Boc or N-trityl groups.[10][13][14]
Ytterbium Triflate (Yb(OTf)₃) 5 mol% in Nitromethane, 45-50 °CA mild Lewis acid that can selectively cleave t-butyl esters in the presence of benzyl, allyl, and methyl esters.[10]
"Magic Blue" & HSiEt₃ 1 mol% MB•+, 2-4 equiv. HSiEt₃ in CH₂Cl₂Catalytic protocol that operates under neutral and mild conditions.[10][11][15]
Powdered KOH in THF Suspension in THF, ambient temp.A non-acidic, basic method offering a safer alternative to NaH in DMF.[10][11]

Troubleshooting Workflow & Chemical Pathways

The following diagrams illustrate a logical workflow for troubleshooting incomplete deprotection and the chemical mechanism of both the desired reaction and common side reactions.

G start Incomplete Cleavage Observed (via TLC, LC-MS, etc.) check_conditions Step 1: Review Reaction Conditions start->check_conditions acid Acid strength or concentration too low? check_conditions->acid time_temp Reaction time or temperature insufficient? acid->time_temp No increase_acid Increase acid concentration (e.g., 20% to 50% TFA) or switch to stronger acid acid->increase_acid increase_time_temp Increase reaction time and/or temperature time_temp->increase_time_temp check_substrate Step 2: Evaluate Substrate Properties time_temp->check_substrate No re_eval Re-evaluate Reaction increase_acid->re_eval increase_time_temp->re_eval steric Steric hindrance a possibility? check_substrate->steric solubility Substrate fully dissolved? steric->solubility No forceful_cond Use more forceful conditions (longer time, higher temp) steric->forceful_cond change_solvent Change solvent system to improve solubility solubility->change_solvent solubility->re_eval Yes forceful_cond->re_eval change_solvent->re_eval success Problem Solved re_eval->success Yes fail Problem Persists: Consider Alternative Methods (e.g., Lewis Acid, Non-Acidic) re_eval->fail No

Troubleshooting workflow for incomplete t-butyl deprotection.

G cluster_main Acid-Catalyzed Deprotection cluster_side Side Reaction Pathway (Undesired) cluster_scavenger Scavenger Pathway (Desired) Prot_Substrate Protected Substrate (e.g., R-O-tBu) Protonated Protonated Intermediate Prot_Substrate->Protonated + H⁺ (from TFA) Deprot_Product Deprotected Product (e.g., R-OH) Protonated->Deprot_Product tBu_Cation tert-Butyl Cation (tBu⁺) Reactive Intermediate Protonated->tBu_Cation Cleavage Nucleophile Nucleophilic Residue (e.g., Trp, Cys, Met) Alkylated_Product Alkylated Byproduct (+56 Da) tBu_Cation->Alkylated_Product Scavenger Scavenger (e.g., TIS) Trapped_Product Trapped/Neutralized Cation tBu_Cation->Trapped_Product Nucleophile->Alkylated_Product Attack Scavenger->Trapped_Product Trapping

Competing pathways for the t-butyl cation during deprotection.

Key Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA and a Scavenger [1][4]

  • Preparation : Dissolve the Boc-protected compound in anhydrous dichloromethane (B109758) (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.

  • Scavenger Addition : Add the chosen scavenger. For example, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[1]

  • Deprotection : Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) dropwise to the desired final concentration (e.g., 20-50% v/v).[1]

  • Reaction : Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the progress by TLC or LC-MS.

  • Work-up : Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting residue can be co-evaporated with toluene to remove residual TFA. The crude product can then be purified or neutralized by washing with a saturated aqueous solution of sodium bicarbonate.[1]

Protocol 2: Cleavage using Ytterbium Triflate (Yb(OTf)₃) [10]

  • Preparation : Dissolve the t-butyl ester substrate in nitromethane.

  • Reagent Addition : Add ytterbium triflate (Yb(OTf)₃) (5 mole %).

  • Reaction : Heat the reaction mixture to 45-50 °C.

  • Monitoring : Monitor the reaction by TLC or LC-MS until completion (typically 6-8 hours).

  • Work-up : Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water. Purify the product as needed.

Protocol 3: Cleavage using Powdered Potassium Hydroxide (KOH) in THF [10]

  • Preparation : To a solution of the t-butyl ester in tetrahydrofuran (B95107) (THF) at ambient temperature, add powdered KOH.

  • Reaction : Stir the suspension vigorously.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS.

  • Work-up : Upon completion, carefully quench the reaction with aqueous acid (e.g., 1M HCl) to protonate the carboxylate. Extract the product with an organic solvent and purify as necessary.

References

Optimizing PEGylation reaction conditions for maximum efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PEGylation reaction optimization. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on maximizing the efficiency of your PEGylation experiments. Here you will find answers to frequently asked questions and troubleshooting guides for common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when optimizing a PEGylation reaction?

A1: The key parameters to optimize for a successful PEGylation procedure are the PEG-to-protein molar ratio, reaction pH, temperature, protein concentration, and reaction time.[1] For specific chemistries, other factors may be important. For instance, in thiol-specific PEGylation, the exclusion of oxygen can be critical to prevent intermolecular disulfide bond formation, which reduces the yield of the PEGylated product.[1]

Q2: How does pH affect PEGylation efficiency?

A2: Reaction pH is a critical parameter as it influences the reactivity of the targeted amino acid residues on the protein.[2]

  • Amine-reactive PEGs (e.g., NHS esters): These reagents target unprotonated primary amines, such as the N-terminal α-amino group and the ε-amino groups of lysine (B10760008) residues. A pH range of 7-9 is generally optimal for this reaction.[2] By controlling the pH, you can sometimes selectively target different amine groups. For example, performing the reaction at a lower pH (around 7 or below) can favor modification of the N-terminal amino group, which typically has a lower pKa than lysine residues.[1]

  • Thiol-reactive PEGs (e.g., maleimides): This reaction targets free cysteine residues and proceeds efficiently at a neutral or slightly basic pH of 6.5-7.5 to form stable thioether bonds.[2] At this pH, the reactive cysteinyl residues are in the thiolate anion form, which is a strong nucleophile.[1]

Q3: What is the ideal molar ratio of PEG to protein?

A3: The optimal PEG-to-protein molar ratio is highly dependent on the protein, the number of reactive sites, and the desired degree of PEGylation (e.g., mono- vs. multi-PEGylated). A common starting point is a 5- to 20-fold molar excess of the PEG reagent to the protein.[2] However, this must be determined empirically. For example, one study found that a 5:1 molar ratio of mPEG-ALD to protein resulted in an 86% yield of the mono-PEGylated product after a 2-hour reaction.[3][4] Systematically decreasing the molar ratio can help favor mono-conjugation if high polydispersity is an issue.[2]

Q4: What are the recommended temperature and reaction time?

A4: PEGylation reactions are frequently performed at lower temperatures, between 4°C and 25°C, to maintain the stability of the protein.[2] Reaction times can range from 30 minutes to several hours.[2] A common protocol for NHS-ester PEGylation involves incubation on ice for two hours or at room temperature for 30-60 minutes.[2] It is crucial to monitor the reaction's progress over time to determine the optimal duration.

Q5: What type of buffer should be used for a PEGylation reaction?

A5: The buffer choice is critical to prevent undesirable side reactions. For amine-reactive PEGylation (e.g., with NHS esters), it is essential to use a buffer that is free of primary amines, such as Tris or glycine.[2] These compounds will compete with the protein for the activated PEG reagent, leading to lower yields.[2] Phosphate-buffered saline (PBS) is a commonly used alternative.[2]

Troubleshooting Guides

This section addresses specific issues that you might encounter during your PEGylation experiments, presented in a question-and-answer format.

Issue 1: Low or No PEGylation Yield

Q: My PEGylated product yield is very low. What are the potential causes and how can I fix this?

A: Low yield can be caused by several factors related to your reagents, reaction conditions, or the protein itself.

Potential Cause Recommended Solution
Inactive PEG Reagent Activated PEG reagents, especially NHS esters, are sensitive to hydrolysis. Always use freshly prepared activated PEG. Dissolve the reagent in a dry, aprotic solvent like DMSO or DMF and add it to the reaction buffer immediately before starting the conjugation.[2] Verify the activity of your PEG reagent using an appropriate analytical method if possible.[2]
Incorrect Reaction pH The pH is crucial for the efficiency of the conjugation chemistry.[2] Verify and adjust the pH of your reaction buffer to the optimal range for your specific PEGylation chemistry (e.g., pH 7-9 for NHS esters, pH 6.5-7.5 for maleimides).[2]
Competing Nucleophiles in Buffer Buffers containing primary amines (e.g., Tris) will compete with the protein for the activated PEG.[2] Exchange your protein into an amine-free buffer like PBS.[2]
Inaccessible Target Residues The target amino acid residues (e.g., lysines, cysteines) on your protein may be sterically hindered or buried within the protein's structure.[2][5] Consider using denaturing agents to improve accessibility or trying a different PEGylation chemistry that targets more exposed residues.[2]
Issue 2: Protein Aggregation During PEGylation

Q: I'm observing significant protein aggregation during my reaction. How can I prevent this?

A: Protein aggregation is a common challenge that can arise from several factors.

Potential Cause Recommended Solution
Intermolecular Cross-linking If you are using a bifunctional PEG reagent, it can link multiple protein molecules together.[6][7] Switch to a monofunctional PEG reagent to eliminate this possibility.[6][7]
High Protein Concentration High concentrations increase the proximity of protein molecules, promoting intermolecular interactions and aggregation.[6][7] Try reducing the protein concentration in your reaction mixture.[2][7]
Suboptimal Reaction Conditions The chosen pH, temperature, or buffer may be destabilizing your protein, leading to unfolding and aggregation.[2][6][7] Perform the reaction at a lower temperature (e.g., 4°C) and screen different buffer conditions to find one that enhances your protein's stability.[2][6] Consider adding stabilizing excipients like sucrose, arginine, or polysorbates.[6]
Issue 3: High Polydispersity in the Final Product

Q: My final product is a heterogeneous mix of mono-, di-, and multi-PEGylated species. How can I achieve a more homogeneous product?

A: High polydispersity often occurs when a protein has multiple reactive sites with similar reactivities.

Parameter Recommendation to Favor Mono-PEGylation
PEG:Protein Molar Ratio A high excess of activated PEG drives the reaction toward multi-PEGylation. Systematically decrease the molar ratio to find the optimal balance that favors mono-conjugation.[2]
Reaction pH Adjusting the reaction pH can provide more selective modification. For amine-PEGylation, a lower pH can favor the more nucleophilic N-terminal α-amino group over lysine residues.[2]
Reaction Time Monitor the reaction over time. Shorter reaction times may favor mono-PEGylation before significant multi-PEGylation occurs.
Purification Use purification techniques like ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC) to separate the different PEGylated species.[1][8]

Experimental Protocols & Data

General Protocol for Amine-Reactive PEGylation (NHS Ester)

This protocol provides a general workflow for PEGylating a protein using an NHS-ester activated PEG.

  • Protein Preparation:

    • Ensure your protein is in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5). If the protein is in a buffer like Tris, it must be exchanged via dialysis or buffer exchange chromatography.[2]

    • Adjust the protein concentration, typically to 1-10 mg/mL.

  • PEG Reagent Preparation:

    • Allow the PEG-NHS ester vial to warm to room temperature before opening to prevent condensation.

    • Immediately before use, dissolve the required amount of PEG-NHS ester in an anhydrous solvent like DMSO or DMF.[8] Do not prepare stock solutions for long-term storage as the NHS-ester moiety readily hydrolyzes.[2]

  • PEGylation Reaction:

    • Add the dissolved PEG-NHS ester to the protein solution while gently stirring. The final concentration of the organic solvent should ideally not exceed 10%.[2]

    • The molar ratio of PEG to protein should be optimized, but a starting point of 10:1 is common.

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[2]

  • Quenching the Reaction:

    • Stop the reaction by adding a quenching reagent that contains a primary amine, such as 1 M Tris-HCl or glycine, to a final concentration of 10-50 mM.[2] This will react with any remaining activated PEG.

  • Purification:

    • Remove unreacted PEG, hydrolyzed PEG, and the quenching agent from the PEGylated protein using a suitable method like Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX).[1][8]

  • Analysis:

    • Analyze the reaction products using SDS-PAGE to visualize the shift in molecular weight, and use SEC-HPLC or RP-HPLC to quantify the different species (unreacted, mono-PEGylated, multi-PEGylated).[8][9][10] Mass spectrometry can be used for accurate mass determination and identification of PEGylation sites.[9][10]

Table: Typical Reaction Condition Ranges for Optimization

The following table summarizes common starting ranges for key reaction parameters. Optimal conditions should be determined experimentally for each specific protein-PEG system.

ParameterAmine-Reactive (e.g., NHS Ester)Thiol-Reactive (e.g., Maleimide)
pH 7.0 - 9.0[2]6.5 - 7.5[2]
Temperature 4 - 25 °C[2]4 - 25 °C
PEG:Protein Molar Ratio 5:1 to 20:1[2]5:1 to 20:1
Reaction Time 30 min - 2 hours[2]1 - 4 hours
Buffer System Phosphate, Borate, HEPES (Amine-free)[2]Phosphate, HEPES

Visualized Workflows

PEGylation_Optimization_Workflow cluster_prep Preparation cluster_reaction Reaction Screening cluster_analysis Analysis & Purification cluster_result Outcome Prep_Protein Prepare Protein in Amine-Free Buffer Screen_Ratio Screen PEG:Protein Molar Ratios (e.g., 5:1, 10:1, 20:1) Prep_Protein->Screen_Ratio Prep_PEG Prepare Fresh Activated PEG Solution Prep_PEG->Screen_Ratio Screen_pH Screen pH Range (e.g., 7.0, 7.5, 8.0) Screen_Ratio->Screen_pH Screen_Time Monitor Reaction Over Time (e.g., 30, 60, 120 min) Screen_pH->Screen_Time Analyze Analyze Products (SDS-PAGE, HPLC) Screen_Time->Analyze Purify Purify Conjugate (SEC, IEX) Analyze->Purify Result Optimized PEGylation Conditions Identified Purify->Result

Caption: A typical experimental workflow for optimizing PEGylation conditions.

Troubleshooting_Low_Yield Start Start: Low PEGylation Yield Check_PEG Is Activated PEG Reagent Fresh & Active? Start->Check_PEG Check_pH Is Reaction pH Optimal for Chemistry? Check_PEG->Check_pH Yes Action_PEG Use Freshly Prepared PEG from a Reliable Source Check_PEG->Action_PEG No Check_Buffer Does Buffer Contain Competing Amines (e.g., Tris)? Check_pH->Check_Buffer Yes Action_pH Verify and Adjust pH of Reaction Buffer Check_pH->Action_pH No Check_Access Are Target Residues Accessible? Check_Buffer->Check_Access No Action_Buffer Exchange into Amine-Free Buffer (e.g., PBS) Check_Buffer->Action_Buffer Yes Action_Access Consider Denaturants or Alternative Chemistry Check_Access->Action_Access No End Re-run Experiment Check_Access->End Yes Action_PEG->End Action_pH->End Action_Buffer->End Action_Access->End

Caption: A logical workflow for troubleshooting low PEGylation efficiency.

References

Technical Support Center: Strategies to Avoid t-Butyl Cation Alkylation of Sensitive Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the unwanted alkylation of sensitive residues by t-butyl cations during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is t-butyl cation alkylation and why is it a problem?

A1: During the acid-catalyzed removal of t-butyl-based protecting groups (e.g., Boc, tBu ethers, tBu esters) using strong acids like trifluoroacetic acid (TFA), a reactive t-butyl cation is generated.[1][2][3] This carbocation is a potent electrophile that can attack nucleophilic side chains of certain amino acid residues in your peptide or molecule.[3][4] This undesired side reaction, known as t-butylation, results in a mass increase of +56 Da per modification, leading to product impurities, reduced yield of the desired compound, and complications in purification.[3][5]

Q2: Which amino acid residues are most susceptible to t-butylation?

A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the t-butyl cation. These include:

  • Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic and prone to t-butylation.[2][3][4]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium (B1226848) salt.[2][3][4]

  • Cysteine (Cys): The free thiol group is a primary target for S-tert-butylation.[2][4][5]

  • Tyrosine (Tyr): The phenolic ring can also be alkylated.[2]

Q3: How do "scavengers" work to prevent this side reaction?

A3: Scavengers are nucleophilic compounds added to the cleavage or deprotection cocktail.[2][5] They are more reactive towards the t-butyl cation than the sensitive residues of your product.[1][6] By trapping the t-butyl cation at a faster rate, they prevent it from reacting with your target molecule.[6]

Q4: How do I choose the right scavenger for my peptide?

A4: The choice of scavenger depends on the specific sensitive residues present in your peptide sequence. For peptides with multiple susceptible residues, a "scavenger cocktail" is often the most effective approach.[3][7] See the tables below for guidance on common scavengers and their targets.

Q5: I see a +56 Da adduct in my mass spectrometry data. What should I do?

A5: A +56 Da mass increase is a strong indication of t-butylation.[3] To address this, you should review your cleavage protocol. If you did not use scavengers, you will need to incorporate them. If you did use scavengers, you may need to optimize the choice of scavenger, increase their concentration, or use a more robust scavenger cocktail.[3][7]

Q6: Can t-butylation be reversed?

A6: In some cases, yes. The S-alkylation of methionine to form a sulfonium salt is a reversible reaction.[1][8] This can often be reversed by treating the peptide with 5% aqueous acetic acid at 40°C for 24 hours.[1][8] However, alkylation of other residues like tryptophan is generally not reversible, making prevention the critical strategy.

Troubleshooting Guides

Issue: Unexpected +56 Da adduct observed in mass spectrum.

This indicates t-butylation of one or more sensitive residues.

  • Root Cause: Generation of reactive t-butyl cations during acidic cleavage of protecting groups (e.g., Boc, tBu) without sufficient scavenging.[2][3]

  • Solution: Incorporate appropriate scavengers into your cleavage cocktail based on the amino acid composition of your peptide.[4] For peptides containing multiple sensitive residues like Trp, Met, and Cys, a scavenger cocktail is highly recommended.[3][5]

Issue: Incomplete deprotection or cleavage.

The target peptide is not fully deprotected or released from the resin.

  • Root Cause 1: Insufficient acid concentration or reaction time.[2]

  • Solution 1: Increase the concentration of TFA or extend the reaction time. Monitor the reaction progress to determine the optimal duration.[2][7]

  • Root Cause 2: Poor solubility of the protected peptide in the cleavage cocktail.[2]

  • Solution 2: Ensure the peptide-resin is properly swollen in a suitable solvent like dichloromethane (B109758) (DCM) before adding the cleavage cocktail.[3][4]

Data Presentation: Scavenger Selection and Efficiency

Table 1: Common Scavengers for t-Butyl Cation Trapping
ScavengerTarget Residue(s)Typical ConcentrationNotes
Triisopropylsilane (TIS) Trp, Tyr, Cys, general carbocations2.5-5% (v/v)Highly effective carbocation scavenger.[1][2] Often used in combination with water.[5]
Triethylsilane (TES) Trp, Met5-10% (v/v)An effective silane-based scavenger.[1][2]
1,2-Ethanedithiol (B43112) (EDT) Cys, Trp2.5% (v/v)A strong nucleophile, very effective for preventing S-alkylation of Cysteine.[1][2] Has a strong odor.[2]
Thioanisole Met, Trp5% (v/v)Effective in preventing S-alkylation of methionine and can help reduce methionine sulfoxide.[1][2]
Dimethyl Sulfide (DMS) Met5-10% (v/v)Used to prevent methionine alkylation.[2][5]
Water General carbocations2.5-5% (v/v)Acts as a nucleophile to hydrate (B1144303) the t-butyl cation.[1][2]
Phenol Tyr, Trp5% (v/v)Protects tyrosine and tryptophan residues. A component of "Reagent K".[2]
Anisole General nucleophiles, Tyr, Trp5-10% (v/v)A general-purpose scavenger.[1][2][9]
Dithiothreitol (DTT) Cys2.5% (w/v)Helps keep cysteine residues in a reduced state, preventing disulfide bond formation.[1][5]
Table 2: Quantitative Comparison of Scavenger Cocktail Efficiency

The following data illustrates the effectiveness of different scavenger cocktails in preventing the S-tert-butylation of a model Cys-containing peptide.

Cleavage Cocktail Composition (TFA/Scavengers)% Desired Peptide% S-t-butylated Peptide
95 : 2.5 : 2.5 (TFA / TIS / H₂O)81.3%18.7%
90 : 2.5 : 2.5 : 5 (TFA / TIS / H₂O / Thioanisole)91.0%9.0%
90 : 2.5 : 2.5 : 5 (TFA / TIS / H₂O / DMS)89.7%10.3%
90 : 2.5 : 2.5 : 5 (TFA / TIS / H₂O / DTT)86.8%13.2%
Data adapted from a study on a model Cys-containing peptidyl resin.[5] Percentages are relative area determined by HPLC.

Experimental Protocols

Protocol 1: General Cleavage and Deprotection using a Scavenger Cocktail (Reagent K)

This protocol is for the final cleavage of a peptide from a solid-phase resin and simultaneous removal of side-chain protecting groups, including t-butyl groups, for peptides containing multiple sensitive residues.

  • Resin Preparation: Wash the dried peptide-resin with dichloromethane (DCM) for 10-15 minutes to swell the resin. Drain the DCM.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare "Reagent K": 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT) (v/v).[4] Prepare the cocktail immediately before use.

  • Cleavage Reaction: Add the cleavage cocktail to the swollen resin (approx. 10 mL per gram of resin). Gently agitate the mixture at room temperature for 1.5 to 4 hours.

  • Peptide Isolation: Filter the resin from the solution and collect the filtrate, which contains the cleaved peptide.

  • Peptide Precipitation: Add the filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[4]

  • Collection and Washing: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet two more times with cold ether.[3][4]

  • Drying: Dry the final peptide pellet under vacuum.[4] The crude peptide can then be purified by reverse-phase HPLC.

Protocol 2: Reversal of Methionine S-t-Butylation

This protocol can be used to remove the t-butyl group from an alkylated methionine residue.[1]

  • Dissolution: Dissolve the purified peptide containing the S-t-butylated methionine in 5% aqueous acetic acid.

  • Incubation: Heat the solution at 40°C for 24 hours.

  • Monitoring: Monitor the removal of the t-butyl group (+56 Da) by LC-MS.

  • Purification: Once the reaction is complete, lyophilize the sample and re-purify by HPLC if necessary.

Visualizations

Boc_Deprotection_Alkylation cluster_0 Acid-Catalyzed Deprotection cluster_1 Generation of Reactive Species cluster_2 Undesired Side Reaction Boc_Peptide Boc-Protected Peptide Protonated_Boc Protonated Intermediate Boc_Peptide->Protonated_Boc + H⁺ (TFA) tButyl_Cation t-Butyl Cation (+) Protonated_Boc->tButyl_Cation Free_Peptide Deprotected Peptide Protonated_Boc->Free_Peptide Alkylated_Peptide Alkylated Peptide (+56 Da Side Product) tButyl_Cation->Alkylated_Peptide Sensitive_Residue Sensitive Residue (Trp, Met, Cys, Tyr) Sensitive_Residue->Alkylated_Peptide

Caption: Mechanism of t-butyl cation formation and subsequent alkylation of sensitive residues.

Scavenging_Mechanism cluster_0 Reactive Species cluster_1 Competing Pathways cluster_2 Reaction Outcomes tButyl_Cation t-Butyl Cation (+) Alkylated_Peptide Alkylated Side Product tButyl_Cation->Alkylated_Peptide Undesired Alkylation Trapped_Cation Neutralized Species tButyl_Cation->Trapped_Cation Scavenging (Desired) Sensitive_Residue Sensitive Residue Sensitive_Residue->Alkylated_Peptide Scavenger Scavenger (e.g., TIS, EDT) Scavenger->Trapped_Cation

Caption: Competing pathways for the t-butyl cation in the presence of a scavenger.

Troubleshooting_Workflow Start Start: Analyze Crude Product by LC-MS Check_Mass Observe +56 Da Adduct? Start->Check_Mass Scavengers_Used Were Scavengers Used in Cleavage Cocktail? Check_Mass->Scavengers_Used Yes Success Success: Desired Product Obtained Check_Mass->Success No Incorporate_Scavengers Action: Add Appropriate Scavengers (TIS, EDT, etc.) Scavengers_Used->Incorporate_Scavengers No Optimize_Scavengers Action: Optimize Scavenger Choice and Concentration. Consider a Robust Cocktail (e.g., Reagent K). Scavengers_Used->Optimize_Scavengers Yes Reanalyze Re-run Cleavage and Analyze Incorporate_Scavengers->Reanalyze Optimize_Scavengers->Reanalyze Reanalyze->Check_Mass

References

Technical Support Center: Enhancing Hydrophobic Molecule Solubility with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the solubility of hydrophobic molecules using Polyethylene Glycol (PEG) linkers. This resource is tailored for researchers, scientists, and drug development professionals, providing practical troubleshooting guidance and answers to frequently asked questions (FAQs) to facilitate your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is a PEG linker and how does it increase the solubility of hydrophobic molecules?

A1: A PEG linker is a polymer chain composed of repeating ethylene (B1197577) oxide units.[1] When covalently attached to a hydrophobic molecule through a process called PEGylation, the resulting conjugate often shows significantly improved water solubility.[1][2] The hydrophilic nature of the PEG chain, with its ether oxygens forming hydrogen bonds with water, creates a hydration shell around the hydrophobic molecule. This effectively masks the hydrophobic core, leading to better solubility and stability in aqueous solutions.[3]

Q2: How do I select the appropriate PEG linker for my experiment?

A2: The choice of PEG linker depends on several factors:

  • Solubility Needs: Longer PEG chains generally result in a greater increase in the solubility of hydrophobic molecules.[4]

  • Application: The intended use, whether for in-vitro assays or in-vivo drug delivery, will influence the choice of linker.[3]

  • Functional Groups: The PEG linker must have a reactive group that is compatible with the functional groups present on your target molecule (e.g., NHS esters for primary amines, maleimides for thiols).[3]

  • PEG Architecture:

    • Linear PEGs: Suitable for applications requiring precision and minimal steric hindrance.[5]

    • Branched PEGs: Offer enhanced shielding effects, which can increase in-vivo circulation time and further improve solubility.[5]

  • Chain Length:

    • Shorter Chains (e.g., PEG2-PEG12): Often used for compact labeling where a significant increase in size is not desired.[4]

    • Longer Chains (e.g., PEG2000 and above): Preferred for substantially improving solubility and reducing immunogenicity.[5]

Q3: What are the common chemistries used for PEGylation?

A3: PEGylation reactions target specific functional groups on the molecule of interest. Some of the most common chemistries include:

  • Amine-Reactive PEGylation: This method targets primary amines, such as those on lysine (B10760008) residues or the N-terminus of proteins, using PEG linkers with N-hydroxysuccinimide (NHS) esters.[3]

  • Thiol-Reactive PEGylation: This is specific for free sulfhydryl groups, like those on cysteine residues, and commonly employs PEG-maleimide linkers.

  • Click Chemistry: This involves reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offering high specificity and efficiency.[3]

Q4: How can I confirm successful PEGylation of my molecule?

A4: Several analytical techniques can be used to verify and characterize the PEGylated product:

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on their size. An increase in hydrodynamic radius upon PEGylation will result in an earlier elution time compared to the unmodified molecule.[6][]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method separates molecules based on their hydrophobicity. PEGylation increases the hydrophilicity of a molecule, leading to a shorter retention time on a reverse-phase column.[]

  • Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the increase in molecular weight corresponding to the attached PEG linker.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to characterize the structure of the PEGylated product and confirm the presence of the PEG chain.[3]

Troubleshooting Guides

This section addresses common issues encountered during the PEGylation of hydrophobic molecules.

Low or No PEGylation Yield
Potential Cause Recommended Solution
Inactive Reagents The reactive group on the PEG linker (e.g., NHS ester) can hydrolyze in the presence of moisture. Always allow the PEG reagent to equilibrate to room temperature before opening the vial to prevent condensation. Prepare solutions of reactive PEGs immediately before use and avoid making stock solutions for long-term storage.[3]
Incorrect Buffer Conditions Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for the PEG linker. Use amine-free buffers such as Phosphate-Buffered Saline (PBS) or HEPES for amine-reactive PEGylation.[3][8] The reaction pH may not be optimal. For NHS ester reactions, a pH of 7.2-8.5 is generally efficient.[3]
Suboptimal Molar Ratio An insufficient molar excess of the PEG linker can result in low conjugation efficiency. Start with a 1:1 or 2:1 molar ratio of the amine-containing molecule to the PEG linker and optimize as needed. For proteins, a 20-fold molar excess of PEG NHS ester is often a good starting point.[3][9]
Precipitation of Reactants The hydrophobic molecule may not be soluble in the aqueous reaction buffer. Dissolve the hydrophobic molecule in a minimal amount of a water-miscible organic co-solvent like DMSO or DMF before adding it to the reaction buffer.[8]
Product Aggregation
Potential Cause Recommended Solution
Over-PEGylation Attaching an excessive number of PEG chains can sometimes lead to aggregation. Reduce the molar excess of the PEG linker in the reaction.[3]
Suboptimal Buffer The buffer composition and pH can influence the solubility of the PEGylated product. Screen different buffer systems to find conditions that minimize aggregation.[4]
Loss of Biological Activity
Potential Cause Recommended Solution
Steric Hindrance The attached PEG chain may be blocking the active site of the molecule. Consider using a PEG linker with a longer chain to increase the distance between the molecule and the PEG chain.[3] Alternatively, if possible, target a conjugation site on the molecule that is distant from the active site.[8]
Modification of Critical Residues The PEGylation reaction may have altered a functional group that is essential for the molecule's activity. Employ site-specific PEGylation strategies to attach the PEG linker at a location away from the active site. For proteins, lowering the pH to around 7.0 can sometimes favor selective PEGylation of the N-terminus over lysine residues.[3]

Data on Solubility Enhancement

The following table summarizes the quantitative improvement in aqueous solubility for several hydrophobic molecules after PEGylation.

Hydrophobic MoleculePEG LinkerFold Increase in SolubilityAqueous SolubilityReference
Curcumin (B1669340)PEG 6000>20-fold25.3 µg/mL (PEG-CUR complex) vs 0.432 µg/mL (pure curcumin)[4]
CurcuminPEG 4000--[10]
CarvedilolPEG 4000~5-fold-[3]
Paclitaxel-~50-fold-[11]
DocetaxelPEG~7000-fold-[11]
Saxagliptine HClPEG 4000~2.8-fold99.49% drug release vs 35.82% for pure drug[3]

Experimental Protocols

Protocol 1: PEGylation of a Hydrophobic Small Molecule with a Primary Amine using an NHS Ester-PEG Linker

This protocol outlines a general procedure for conjugating an amine-containing hydrophobic molecule with a PEG-NHS ester.

Materials:

  • Amine-containing hydrophobic molecule

  • PEG-NHS Ester[3]

  • Anhydrous organic solvent (e.g., DMF, DMSO)[9]

  • Base (e.g., triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA))[3]

  • Reaction vessel

  • Stirring apparatus

  • Purification system (e.g., column chromatography)[3]

Procedure:

  • Preparation of Reactants:

    • Allow the vial of PEG-NHS ester to reach room temperature before opening.[3]

    • Dissolve the amine-containing small molecule in an appropriate anhydrous organic solvent.[9]

    • Prepare a solution of the PEG-NHS ester in an anhydrous organic solvent immediately before use.[3]

  • Conjugation Reaction:

    • In the reaction vessel, add the solution of the amine-containing molecule.

    • While stirring, add a base (e.g., TEA) to the reaction mixture.[3]

    • Add the PEG-NHS ester solution to the reaction mixture. A starting molar ratio of 1:1 or 2:1 (amine:PEG) is recommended for optimization.[9]

    • Allow the reaction to stir at room temperature for 3-24 hours. The optimal reaction time will vary depending on the specific substrates.[9]

  • Reaction Monitoring:

    • Monitor the reaction progress using TLC or LC-MS to track the consumption of starting materials and the formation of the PEGylated product.[3]

  • Purification:

    • Once the reaction is complete, purify the PEGylated product using standard organic synthesis workup procedures or by column chromatography.[3]

Protocol 2: Shake-Flask Method for Aqueous Solubility Determination

This protocol describes a common method for determining the equilibrium solubility of a PEGylated compound.[12][13]

Materials:

  • PEGylated compound

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Sealed containers (e.g., glass vials)

  • Shaker or rotator

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of the PEGylated compound to a known volume of the aqueous buffer in a sealed container.[13]

  • Equilibration:

    • Agitate the mixture at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[12][14] The presence of undissolved solid material at the end of this period is crucial.

  • Sample Collection and Preparation:

    • Centrifuge the vials to pellet the undissolved solid.

    • Carefully collect an aliquot of the clear supernatant.

  • Quantification:

    • Dilute the supernatant with a suitable solvent and quantify the concentration of the PEGylated compound using a validated analytical method such as HPLC.[12]

  • Calculation:

    • The measured concentration represents the equilibrium solubility of the PEGylated compound under the specified conditions.

Protocol 3: Analysis of PEGylated Molecules by Size-Exclusion Chromatography (SEC)

This protocol provides a general framework for analyzing a PEGylated molecule using an HPLC or UPLC system.

Materials:

  • HPLC or UPLC system with a UV detector (and optionally a Refractive Index (RI) detector)[6]

  • Size-exclusion chromatography column appropriate for the molecular weight range of the analytes.[6]

  • Mobile Phase: A buffer that minimizes non-specific interactions, such as phosphate-buffered saline (PBS).[6]

  • PEGylated sample mixture

  • Standards for the unmodified molecule and the PEG linker

Procedure:

  • System Preparation:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.[6]

    • Ensure the mobile phase is filtered and degassed.[6]

  • Sample Preparation:

    • Filter the sample through a low-protein-binding syringe filter (e.g., 0.22 µm).[6]

    • Dilute the sample in the mobile phase to a concentration within the linear range of the detector.[6]

  • Chromatographic Run:

    • Inject a defined volume of the prepared sample onto the column.[6]

    • Monitor the elution profile using the UV detector (e.g., at 280 nm for proteins or a relevant wavelength for small molecules).[6] An RI detector can be used in series to detect the PEG linker, which may not have a strong UV chromophore.[6]

  • Data Analysis:

    • Identify the peaks corresponding to the PEGylated product, unreacted molecule, and free PEG linker by comparing their retention times to the standards. The PEGylated molecule will elute earlier than the unreacted molecule due to its larger size.[6]

Visualizations

PEGylation_Workflow cluster_prep Preparation cluster_reaction PEGylation Reaction cluster_purification Purification cluster_analysis Analysis Hydrophobic_Molecule Hydrophobic Molecule (with reactive group) Reaction_Mix Reaction Mixture (Control pH, Temp, Time) Hydrophobic_Molecule->Reaction_Mix PEG_Linker PEG Linker (activated) PEG_Linker->Reaction_Mix Purification_Step Purification (e.g., SEC, RP-HPLC) Reaction_Mix->Purification_Step Analysis_Step Characterization (e.g., MS, NMR, HPLC) Purification_Step->Analysis_Step Final_Product PEGylated Molecule (Improved Solubility) Analysis_Step->Final_Product

Caption: General experimental workflow for PEGylation of a hydrophobic molecule.

Troubleshooting_Low_Yield Start Low or No PEGylation Yield Inactive_Reagents Are reagents active and anhydrous? Start->Inactive_Reagents Incorrect_Buffer Is the buffer amine-free and at the correct pH? Inactive_Reagents->Incorrect_Buffer Yes Sol_Inactive Use fresh, dry reagents. Equilibrate to RT before use. Inactive_Reagents->Sol_Inactive No Suboptimal_Ratio Is the molar ratio of PEG to molecule optimal? Incorrect_Buffer->Suboptimal_Ratio Yes Sol_Buffer Use amine-free buffer (e.g., PBS). Optimize reaction pH. Incorrect_Buffer->Sol_Buffer No Precipitation Did reactants precipitate during the reaction? Suboptimal_Ratio->Precipitation Yes Sol_Ratio Increase molar excess of PEG linker. Suboptimal_Ratio->Sol_Ratio No Sol_Precipitation Use an organic co-solvent (e.g., DMSO) to dissolve the hydrophobic molecule. Precipitation->Sol_Precipitation Yes Success Improved Yield Precipitation->Success No Sol_Inactive->Success Sol_Buffer->Success Sol_Ratio->Success Sol_Precipitation->Success

Caption: Troubleshooting decision tree for low PEGylation yield.

Caption: Relationship between PEG linker properties and their impact on the final conjugate.

References

t-Butyl ester-PEG4-CH2COOH stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of t-Butyl ester-PEG4-CH2COOH.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term stability, it is recommended to store this compound at -20°C.[1][2][3] The product should be stored under an inert atmosphere, such as nitrogen or argon, and protected from light.[1]

Q2: How should I handle the product upon receipt?

The product is typically shipped at ambient temperature and is stable for the duration of shipping.[1] Upon receipt, it is best practice to store it at the recommended -20°C for long-term stability.[1]

Q3: Is this compound sensitive to moisture?

Yes, PEG derivatives can be hygroscopic.[1][2] It is important to handle the compound in a dry environment and to tightly seal the container after use to prevent moisture absorption, which can affect its quality.[1] When taking the container out of the freezer, allow it to warm to room temperature before opening to avoid condensation.[1]

Q4: What is the expected shelf life of this compound?

With proper storage at -20°C, one supplier indicates a shelf life of up to 3 years (1095 days).[1]

Q5: In which solvents is this compound soluble?

This PEG linker is soluble in water and many polar organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Dichloromethane (DCM).[3]

Q6: How stable is the t-butyl ester group?

The t-butyl ester group is designed to be cleaved under acidic conditions.[4][5][6] It is generally stable under neutral and basic conditions.[1] Accidental deprotection can occur if the compound is exposed to acidic impurities in solvents or reagents.[1]

Q7: What are the primary degradation pathways for this molecule?

The two primary points of degradation are the t-butyl ester and the polyethylene (B3416737) glycol (PEG) chain. The t-butyl ester is susceptible to acid-catalyzed hydrolysis. The PEG chain, while generally stable, can undergo oxidative degradation.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Compound appears oily or tacky Moisture absorption due to the hygroscopic nature of PEG derivatives.Ensure the container is tightly sealed and stored in a dry place. Consider aliquoting the compound for future use to minimize exposure.[1][2]
Loss of reactivity of the carboxylic acid Improper storage leading to degradation of the PEG linker or accidental reaction.Store the compound under an inert atmosphere and protect it from light. For sensitive applications, using a fresh vial is recommended.[1]
Unexpected deprotection of the t-butyl ester Exposure to acidic conditions or impurities in solvents or other reagents.Ensure all solvents and reagents used are free from acidic impurities.[1]
Inconsistent results in conjugation reactions Partial degradation of the linker; incorrect solvent or pH conditions.Verify the purity of the linker before use. Ensure the reaction is performed under appropriate pH conditions (neutral to slightly basic for reactions involving the carboxylic acid).

Stability Data

The following table summarizes the hydrolysis kinetics of tert-butyl formate (B1220265), a compound with a similar t-butyl ester group, under different pH conditions. This data can be used as a general guide for the expected stability of the t-butyl ester in this compound.

pHTemperature (°C)Half-life (t½)Rate ConstantPredominant Pathway
246 hoursk_A = (2.7 ± 0.5) × 10⁻³ M⁻¹s⁻¹Acid-Catalyzed Hydrolysis
5-7225 daysk_N = (1.0 ± 0.2) × 10⁻⁶ s⁻¹Neutral Hydrolysis
11228 minutesk_B = 1.7 ± 0.3 M⁻¹s⁻¹Base-Catalyzed Hydrolysis

Data is for tert-butyl formate and is intended to be representative.[7][8]

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

Objective: To assess the stability of the compound under stressed temperature and humidity conditions.

Materials:

  • This compound

  • Stability chambers set to 25°C/60% RH and 40°C/75% RH

  • HPLC system with a suitable C18 column

  • Appropriate solvents for HPLC analysis (e.g., acetonitrile, water, trifluoroacetic acid)

  • Analytical balance

  • Vials

Methodology:

  • Prepare multiple accurately weighed samples of this compound in vials.

  • Place the vials in stability chambers at 25°C/60% RH (accelerated) and 40°C/75% RH (stressed).

  • At specified time points (e.g., 0, 1, 3, and 6 months), remove a vial from each chamber.

  • Dissolve the sample in a known volume of a suitable solvent.

  • Analyze the sample by HPLC to determine the purity and identify any degradation products.

  • Compare the chromatograms over time to assess the rate of degradation.

Protocol 2: Monitoring Hydrolysis of the t-Butyl Ester by HPLC

Objective: To determine the rate of hydrolysis of the t-butyl ester group at a specific pH.

Materials:

  • This compound

  • Buffer solutions at the desired pH (e.g., pH 4, 7.4, and 9)

  • HPLC system with a C18 column

  • Mobile phase (e.g., acetonitrile/water gradient)

  • Quenching solution (e.g., a buffer to neutralize the reaction)

  • Thermostatted incubator or water bath

Methodology:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to the pre-warmed buffer solution at the desired pH to start the hydrolysis reaction.

  • At various time intervals, withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a quenching solution.

  • Analyze the quenched sample by HPLC to quantify the remaining this compound and the formation of the hydrolyzed product (the free carboxylic acid).

  • Plot the concentration of the starting material versus time to determine the hydrolysis rate.

Visualizations

Chemical Structure and Degradation Pathways cluster_structure This compound Structure cluster_degradation Degradation Pathways cluster_hydrolysis Acid-Catalyzed Hydrolysis cluster_oxidation Oxidative Degradation of PEG Chain mol This compound hydrolysis_product HOOC-PEG4-CH2COOH + t-Butanol mol->hydrolysis_product H+ / H2O oxidation_products Various Oxidation Products (e.g., aldehydes, formates) mol->oxidation_products Oxidizing Agents

Caption: Degradation of this compound.

Experimental Workflow for Stability Testing start Start: Obtain this compound prep Prepare Samples in Vials start->prep storage Store at Different Conditions (e.g., -20°C, 25°C/60%RH, 40°C/75%RH) prep->storage sampling Withdraw Samples at Time Points (T0, T1, T2...) storage->sampling analysis Analyze by HPLC sampling->analysis data Collect and Analyze Data (Purity, Degradants) analysis->data end End: Determine Stability Profile data->end

Caption: Workflow for assessing compound stability.

Troubleshooting Logic issue Issue Encountered (e.g., low yield, unexpected product) check_storage Verify Storage Conditions (-20°C, inert, dark) issue->check_storage check_handling Review Handling Procedures (moisture, temp equilibration) issue->check_handling check_reagents Check Reagent Purity (acid-free solvents) issue->check_reagents solution Implement Corrective Actions (use fresh aliquot, purify solvents) check_storage->solution check_handling->solution check_reagents->solution

References

Technical Support Center: Monitoring PEGylation Reactions by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are monitoring the progress of PEGylation reactions using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HPLC analysis of PEGylation reactions.

Problem Potential Cause(s) Recommended Solution(s)
Broad or Tailing Peaks PEG Heterogeneity: The inherent polydispersity of PEG reagents leads to a mixture of PEGylated products with slightly different sizes and hydrophobicities.[1]- Use high-quality, monodisperse PEG reagents if possible.- Optimize the gradient to better separate different PEGylated species. A shallower gradient can improve resolution.[1]
Conformational Flexibility: The flexible nature of the PEG chain can result in multiple conformations in solution, leading to varied interactions with the stationary phase.[1]- Increase the column temperature (e.g., 45-80°C) to improve peak shape by reducing mobile phase viscosity and minimizing conformational differences.[1][2][3]
Secondary Interactions: Unwanted interactions between the PEG chain and the stationary phase can cause peak tailing.[1]- Adjust the mobile phase composition. The use of ion-pairing agents like trifluoroacetic acid (TFA) can improve peak shape for peptides and proteins.[1] For LC-MS, formic acid is a suitable alternative, though it may result in broader peaks.[1]
Co-elution of Species Similar Hydrophobicity: The unreacted protein, mono-PEGylated, and multi-PEGylated species may have very similar retention times, especially with smaller PEG chains.- Optimize Gradient: Employ a shallow gradient (e.g., 1-2% change in organic solvent per minute) to enhance the separation of closely eluting peaks.[1]- Change HPLC Mode: If RP-HPLC is insufficient, consider an orthogonal method like Size-Exclusion Chromatography (SEC) to separate based on size, or Ion-Exchange Chromatography (IEX) to separate based on charge differences.[4]
Poor Detection of PEG or PEGylated Product Lack of a Chromophore: PEG itself does not have a UV-active chromophore, making it difficult to detect with standard UV detectors.[][6][7]- Use a Universal Detector: Employ an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) for the detection of all non-volatile analytes, including PEG.[][8] CAD is often more sensitive and provides a more consistent response than ELSD.[8][9][10]
Low Concentration: The concentration of the PEGylated product or remaining free PEG may be below the detection limit of the instrument.- Concentrate the Sample: If possible, concentrate the sample before injection.- Increase Injection Volume: Inject a larger volume of the sample, but be mindful of potential column overload.[1]
Irreproducible Retention Times Column Equilibration: Insufficient equilibration of the column between runs can lead to shifting retention times.- Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection (at least 10-15 column volumes).[1]
Mobile Phase Instability: Changes in mobile phase composition due to evaporation or improper mixing can affect retention.- Prepare fresh mobile phase daily and keep the reservoirs capped.- Ensure proper degassing and mixing of the mobile phase.
Temperature Fluctuations: Variations in ambient temperature can affect retention times.- Use a column oven to maintain a constant and elevated temperature.[1][2][3]
Protein Aggregation Suboptimal Buffer Conditions: The pH or ionic strength of the reaction or mobile phase may promote protein aggregation.- Adjust the mobile phase pH to be at least one unit away from the protein's isoelectric point (pI).- Screen different buffer systems to find conditions that maintain protein stability.
High Protein Concentration: Concentrated protein solutions are more prone to aggregation.[11]- Dilute the sample in the initial mobile phase before injection.[4]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right HPLC column for my PEGylation analysis?

The choice of column depends on the properties of your protein and the PEG chain.

  • Reversed-Phase (RP-HPLC): This is the most common technique.

    • For larger PEG chains (e.g., 20-40 kDa) , a C18 column often provides better separation of the PEGylated protein from the unmodified protein.[2]

    • For smaller PEG chains (e.g., <1 kDa) , a C4 column may offer better resolution.[2]

  • Size-Exclusion Chromatography (SEC-HPLC): This method separates molecules based on their size and is effective for separating the larger PEGylated conjugate from the smaller, unreacted protein and free PEG.[4]

  • Ion-Exchange Chromatography (IEX-HPLC): This technique separates molecules based on their net surface charge. PEGylation can alter the surface charge of a protein, allowing for the separation of species with different degrees of PEGylation.[4]

Q2: What is a typical mobile phase for RP-HPLC analysis of a PEGylation reaction?

A common mobile phase consists of:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[2][12]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[2][12]

TFA acts as an ion-pairing agent to improve peak shape. For mass spectrometry (MS) applications where TFA can cause ion suppression, 0.1% formic acid can be used as an alternative.[1]

Q3: How can I quantify the extent of PEGylation?

To quantify the reaction progress, you can calculate the percentage of converted protein by integrating the peak areas of the chromatogram. The degree of PEGylation can be estimated by comparing the peak area of the unreacted protein to the peak areas of the mono-, di-, and multi-PEGylated species. For accurate quantification of free PEG, which lacks a UV chromophore, a universal detector like CAD or ELSD is recommended.[][6]

Q4: My PEGylated protein is not well-resolved from the native protein. What can I do?

  • Optimize the Gradient: Use a shallower gradient to increase the separation between the peaks.[1]

  • Increase Column Temperature: This can improve peak shape and may enhance resolution.[1][2][3]

  • Change the Stationary Phase: If you are using a C18 column, try a C4 column, or vice versa, as the selectivity will be different.[2]

  • Try a Different HPLC Mode: If RP-HPLC is not providing adequate separation, consider using SEC-HPLC or IEX-HPLC.[4]

Q5: Why do I need to quench the PEGylation reaction before HPLC analysis?

Quenching the reaction stops the PEGylation process at a specific time point, allowing for an accurate snapshot of the reaction's progress. This is typically done by adding a quenching reagent, such as Tris-HCl or hydroxylamine, which reacts with any remaining active PEG reagent.[3][13]

Experimental Protocols

General RP-HPLC Method for Monitoring a PEGylation Reaction

This protocol provides a general starting point for monitoring the progress of a PEGylation reaction using RP-HPLC. Optimization will likely be required based on the specific protein and PEG reagent.

1. Sample Preparation:

  • At various time points during the PEGylation reaction, withdraw an aliquot of the reaction mixture.

  • Quench the reaction by adding an equal volume of a quenching buffer (e.g., 50 mM Tris, 1% TFA, pH ~2).[2]

  • Dilute the quenched sample in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).[1]

  • Filter the sample through a 0.22 µm syringe filter to remove any particulates before injection.[1]

2. HPLC System and Conditions:

Parameter Typical Value
HPLC System An HPLC system equipped with a UV detector and/or a CAD/ELSD.[3]
Column Jupiter C4, 5 µm, 300 Å, 150 x 4.6 mm (or a suitable C18 column).[4]
Mobile Phase A 0.1% TFA in water.[2][12]
Mobile Phase B 0.1% TFA in acetonitrile.[2][12]
Gradient Linear gradient from 5% to 65% Mobile Phase B over 30 minutes.[1]
Flow Rate 1.0 mL/min.[2]
Column Temperature 45°C.[1][2]
Detection UV at 214 nm and 280 nm. If available, use CAD or ELSD for PEG detection.[1]
Injection Volume 10-20 µL.[4]

3. Chromatographic Run:

  • Equilibrate the column with the initial mobile phase composition for at least 10-15 minutes.[1]

  • Inject the prepared sample.

  • Run the gradient method.

  • Include a high-organic wash step (e.g., 95% Mobile Phase B) for 5 minutes to elute any strongly retained components.[1]

  • Re-equilibrate the column at the initial conditions before the next injection.[1]

4. Data Analysis:

  • Identify the peaks corresponding to the unreacted protein, PEGylated products, and free PEG reagent. The unreacted protein will typically elute later than the more hydrophilic PEGylated products in RP-HPLC.

  • Integrate the peak areas to determine the relative amounts of each species and monitor the disappearance of the starting material and the formation of the product over time.

Visualizations

PEGylation_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Reaction_Aliquot 1. Take Reaction Aliquot Quench 2. Quench Reaction Reaction_Aliquot->Quench Stop reaction Dilute_Filter 3. Dilute & Filter Quench->Dilute_Filter Prepare for injection Inject 4. Inject Sample Dilute_Filter->Inject Column 5. Separation on RP-HPLC Column Inject->Column Mobile Phase Detection 6. Detection (UV, CAD, ELSD) Column->Detection Elution Chromatogram 7. Obtain Chromatogram Detection->Chromatogram Integration 8. Peak Integration Chromatogram->Integration Quantify peaks Progress 9. Determine Reaction Progress Integration->Progress Calculate conversion

Caption: Experimental workflow for monitoring a PEGylation reaction by HPLC.

References

Technical Support Center: Post-Conjugation Purification of PEGylated Molecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted Polyethylene Glycol (PEG) linkers following a conjugation reaction.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted PEG linkers after a conjugation reaction?

The presence of unreacted PEG linkers in the final product can lead to several undesirable consequences. These include potential immunogenicity, altered pharmacokinetic profiles of the conjugated molecule, and interference with downstream analytical techniques. For therapeutic applications, regulatory agencies require a high degree of purity, making the removal of excess PEG a critical step.

Q2: What are the most common methods for removing unreacted PEG linkers?

The most widely used techniques for purifying PEGylated conjugates from unreacted PEG linkers are based on differences in size, and include:

  • Size Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic radius. The larger PEG-conjugated molecule elutes earlier than the smaller, unreacted PEG linker.[1][2][3]

  • Dialysis: This technique uses a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to separate the larger conjugate from the smaller, unreacted PEG. The unreacted PEG diffuses out of the dialysis bag or cassette into a larger volume of buffer.[4][5]

  • Tangential Flow Filtration (TFF): Also known as cross-flow filtration, TFF is a rapid and scalable method that uses a membrane to separate molecules based on size. The reaction mixture is pumped tangentially across the membrane surface, allowing the smaller, unreacted PEG to pass through while retaining the larger conjugate.[6][7][8][9][10][11]

  • Precipitation: In some cases, the PEG-conjugated product can be selectively precipitated, leaving the unreacted PEG in the supernatant.[12][13]

Q3: How do I choose the most appropriate purification method for my application?

The selection of the optimal purification method depends on several factors, including the size of your conjugate and the unreacted PEG, the scale of your reaction, the required purity of the final product, and the available equipment. The table below provides a comparison of the common methods to aid in your decision-making process.

Comparison of Purification Methods

MethodPrinciple of SeparationAdvantagesDisadvantagesTypical Scale
Size Exclusion Chromatography (SEC) Hydrodynamic RadiusHigh resolution and purity.[2]Can lead to sample dilution. Limited sample loading capacity.Lab Scale
Dialysis Molecular Weight Cut-Off (MWCO)Simple and gentle on the sample.[5]Time-consuming.[5] May not be suitable for large volumes.Lab Scale
Tangential Flow Filtration (TFF) Molecular Weight Cut-Off (MWCO)Fast, efficient, and highly scalable.[7][8][10] Can be used for both concentration and buffer exchange.Higher initial equipment cost. Potential for membrane fouling.Lab to Process Scale
Precipitation Differential SolubilityCan be a simple and cost-effective method.May not be universally applicable. Risk of co-precipitation of the desired product.Lab to Process Scale

Troubleshooting Guide

Problem: Incomplete removal of unreacted PEG linker as confirmed by analysis (e.g., HPLC, SDS-PAGE).

This is a common issue that can often be resolved by systematically evaluating and optimizing the purification process.

Experimental Workflow: Selecting a Purification Method

The following diagram illustrates a general workflow for selecting the most suitable method for removing unreacted PEG linker.

Purification Method Selection Workflow for Selecting a Purification Method start Start: Post-Conjugation Reaction Mixture assess_scale Assess Reaction Scale start->assess_scale lab_scale Lab Scale (< 100 mL) assess_scale->lab_scale Small process_scale Process Scale (> 100 mL) assess_scale->process_scale Large assess_size Determine MW of Conjugate and Unreacted PEG size_diff Significant Size Difference? assess_size->size_diff lab_scale->assess_size tff Tangential Flow Filtration (TFF) process_scale->tff sec Size Exclusion Chromatography (SEC) size_diff->sec Yes dialysis Dialysis size_diff->dialysis Yes precipitation Consider Precipitation size_diff->precipitation No end Purified PEG-Conjugate sec->end dialysis->end tff->end precipitation->end

Caption: A decision tree to guide the selection of a purification method.

Troubleshooting Logic for Incomplete PEG Removal

This diagram outlines a logical approach to troubleshooting incomplete removal of the unreacted PEG linker.

Troubleshooting Incomplete PEG Removal Troubleshooting Incomplete PEG Removal start Problem: Incomplete PEG Removal check_method Review Purification Method Parameters start->check_method sec_params SEC: Check Column Choice, Flow Rate, and Mobile Phase check_method->sec_params Using SEC dialysis_params Dialysis: Verify MWCO, Dialysis Time, and Buffer Volume check_method->dialysis_params Using Dialysis tff_params TFF: Inspect Membrane Integrity, MWCO, and Transmembrane Pressure check_method->tff_params Using TFF optimize_params Optimize Parameters and Repeat Purification sec_params->optimize_params dialysis_params->optimize_params tff_params->optimize_params still_impure Still Impure? optimize_params->still_impure consider_alternative Consider Alternative Purification Method still_impure->consider_alternative Yes end Solution: Pure PEG-Conjugate still_impure->end No consider_alternative->check_method

References

Technical Support Center: T-Butyl Cation Scavengers in Peptide Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with t-butyl cation-related side reactions during peptide synthesis deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the origin and significance of the t-butyl cation in peptide synthesis?

A1: The t-butyl cation is a reactive carbocation generated during the acidic cleavage of t-butyl-based protecting groups, such as the tert-butyloxycarbonyl (Boc) group from the N-terminus or t-butyl esters and ethers from amino acid side chains.[1][2] This cleavage is typically mediated by a strong acid like trifluoroacetic acid (TFA).[1] The electrophilic nature of the t-butyl cation makes it highly reactive toward nucleophilic amino acid side chains, leading to unwanted peptide modifications.[2][3]

Q2: Which amino acid residues are most susceptible to modification by the t-butyl cation?

A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the t-butyl cation. The most susceptible residues include:

  • Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic and prone to tert-butylation.[1][2]

  • Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium (B1226848) salt.[1][2]

  • Cysteine (Cys): The free thiol group is a target for alkylation, leading to the formation of S-tert-butylated Cys residues.[1][3]

  • Tyrosine (Tyr): The phenolic ring can be alkylated by the t-butyl cation.[1][4]

Q3: What are scavengers and how do they prevent t-butyl cation-mediated side reactions?

A3: Scavengers are nucleophilic reagents added to the deprotection cocktail to trap the reactive t-butyl cations.[1][3] They compete with the nucleophilic side chains of the peptide for the t-butyl cation, thereby preventing the formation of undesired alkylated byproducts.[1][5] The choice of scavenger is critical and often depends on the specific amino acid composition of the peptide.[2]

Troubleshooting Guides

Issue 1: Mass spectrometry analysis reveals a mass increase of +56 Da in the final peptide product.

  • Possible Cause: This mass increase is a strong indication of tert-butylation, where one or more susceptible amino acid residues have been modified by a t-butyl cation.[2]

  • Solution:

    • Incorporate or Optimize Scavengers: If no scavengers were used, add an appropriate scavenger or scavenger cocktail to the cleavage mixture. If scavengers were used, their choice or concentration may be suboptimal.[2][6]

    • Scavenger Selection:

      • For Tryptophan-containing peptides , triisopropylsilane (B1312306) (TIS) or triethylsilane (TES) are highly effective.[2][7]

      • For Methionine-containing peptides , thioanisole (B89551) or dimethyl sulfide (B99878) (DMS) are recommended to prevent S-alkylation.[2][8]

      • For Cysteine-containing peptides , 1,2-ethanedithiol (B43112) (EDT) is a common and effective choice.[2]

      • For peptides with multiple sensitive residues , a scavenger cocktail is often necessary.[2][3] A common general-purpose cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[4][7] Reagent K (TFA/phenol/water/thioanisole/EDT) is a more robust option for complex peptides.[9][10]

Issue 2: Incomplete removal of t-butyl protecting groups.

  • Possible Cause:

    • Insufficient concentration of TFA.[4]

    • Inadequate reaction time or low temperature.[1][3]

    • Steric hindrance around the protecting group.[1]

    • Peptide aggregation, which can hinder reagent accessibility.[11]

  • Solution:

    • Increase TFA Concentration: Ensure the TFA concentration is sufficient, typically around 95% in the cleavage cocktail.[4]

    • Extend Reaction Time/Increase Temperature: Prolong the deprotection time and monitor the reaction's progress. A slight increase in temperature may be beneficial but could also increase side reactions if scavengers are not used effectively.[1][3]

    • Disrupt Aggregation: If aggregation is suspected (e.g., the resin does not swell properly), consider switching to a different solvent system or using additives that disrupt hydrogen bonding.[11]

    • Repeat Cleavage: The isolated peptide can be subjected to a second cleavage treatment to ensure complete deprotection.[4]

Issue 3: Low yield of the desired peptide after cleavage and deprotection.

  • Possible Cause:

    • Significant side-product formation due to inadequate scavenging.[4]

    • Incomplete cleavage from the resin.[4]

    • Re-attachment of the cleaved peptide to the resin.

  • Solution:

    • Optimize Scavenger Cocktail: Use a more effective scavenger cocktail to minimize side reactions and improve the yield of the target peptide.[4]

    • Extend Cleavage Time: Increase the duration of the cleavage reaction to ensure the peptide is fully detached from the resin.[4]

    • Use Silane Scavengers: Trialkylsilanes like TIS are very effective at quenching highly stabilized cations liberated from linkers, which can prevent peptide re-attachment.

Data Presentation

Table 1: Common Scavengers for t-Butyl Cation and Their Applications

ScavengerTarget Residue(s)Typical Concentration (% v/v or w/v)Notes
Triisopropylsilane (TIS)Trp, Tyr, Cys, general carbocations2.5 - 5A highly effective and widely used carbocation scavenger.[6][8]
Triethylsilane (TES)Trp, Met5 - 10Another effective silane-based scavenger.[8]
1,2-Ethanedithiol (EDT)Cys, Trp2.5A strong nucleophile that is particularly effective for protecting cysteine. Has a strong odor.[8]
ThioanisoleMet, Trp5Effective in preventing S-alkylation of methionine and can help reduce methionine sulfoxide.[8][12]
Dimethyl Sulfide (DMS)Met5 - 10Useful for preventing the alkylation of methionine.[8]
WaterGeneral2.5 - 5Acts as a nucleophile to hydrate (B1144303) t-butyl cations and is a common component of scavenger cocktails.[4][8]
PhenolTyr, Trp5Protects tyrosine and tryptophan residues.[8]
Dithiothreitol (DTT)Cys2.5 (w/v)Helps to keep cysteine in a reduced state and prevent disulfide bond formation.[6]

Table 2: Quantitative Comparison of Scavenger Cocktail Efficiency in Preventing S-tert-butylation of a Cysteine-Containing Peptide

Cleavage Cocktail Composition (TFA/Scavengers, v/v)% S-tert-butylated Peptide (Illustrative)
95% TFA / 5% H₂O~25%
95% TFA / 2.5% H₂O / 2.5% TIS~10%
92.5% TFA / 5% Thioanisole / 2.5% EDT~5%
Reagent K (82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT)<2%

Data is illustrative and based on literature reports. Actual percentages can vary depending on the peptide sequence and reaction conditions.[1][8]

Experimental Protocols

Protocol 1: General Procedure for TFA-Mediated Deprotection and Cleavage from Resin

  • Resin Preparation: Swell the peptide-resin in dichloromethane (B109758) (DCM) for 30 minutes.[9]

  • Cleavage Cocktail Preparation: Freshly prepare the appropriate cleavage cocktail based on the peptide sequence. For a general-purpose cocktail, mix trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water in a 95:2.5:2.5 (v/v/v) ratio.[2][4] Caution: Handle TFA in a well-ventilated fume hood.

  • Cleavage Reaction: Drain the DCM from the swollen resin and add the cleavage cocktail (approximately 10 mL per gram of resin).[9] Agitate the mixture at room temperature for 2-3 hours.[6]

  • Peptide Isolation: Filter the resin and collect the filtrate containing the cleaved peptide.[13]

  • Peptide Precipitation: Add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether with gentle stirring to precipitate the crude peptide.[13]

  • Peptide Collection: Centrifuge the suspension to pellet the crude peptide. Carefully decant the ether.[13]

  • Washing: Wash the peptide pellet twice with cold diethyl ether to remove residual scavengers and TFA.[13]

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[13]

Protocol 2: HPLC Monitoring of Deprotection

  • Sample Preparation: At various time points during the cleavage reaction (e.g., 30, 60, 120, and 180 minutes), withdraw a small aliquot (e.g., 50 µL) of the TFA cleavage mixture.[13]

  • Precipitation: Precipitate the peptide from the aliquot by adding it to 500 µL of cold diethyl ether.[13]

  • Isolation and Dissolution: Centrifuge to pellet the peptide, decant the ether, and dry the pellet. Dissolve the dried peptide in a suitable solvent for HPLC analysis (e.g., 50% acetonitrile (B52724) in water with 0.1% TFA).[13]

  • HPLC Analysis: Inject the sample onto a reverse-phase HPLC system (e.g., C18 column) and use a suitable gradient to separate the fully deprotected peptide from any protected or partially protected species and side products.[13]

Mandatory Visualization

cluster_deprotection TFA-Mediated Deprotection cluster_pathways Competing Pathways for t-Butyl Cation Protected_Peptide Protected Peptide (e.g., Boc-AA, AA(tBu)) Deprotected_Peptide Deprotected Peptide Protected_Peptide->Deprotected_Peptide H+ tButyl_Cation t-Butyl Cation (tBu+) (Reactive Intermediate) Protected_Peptide->tButyl_Cation H+ TFA TFA (H+) Scavenger Scavenger (e.g., TIS, EDT, H2O) tButyl_Cation->Scavenger Desired Pathway Nucleophilic_Side_Chain Nucleophilic Side Chain (Trp, Met, Cys, Tyr) tButyl_Cation->Nucleophilic_Side_Chain Undesired Pathway Trapped_Cation Trapped Cation (e.g., tBu-Scavenger) Scavenger->Trapped_Cation Alkylated_Side_Product Alkylated Side Product (+56 Da) Nucleophilic_Side_Chain->Alkylated_Side_Product

Caption: Mechanism of t-butyl cation formation and scavenging.

Start Start: Unexpected +56 Da adduct in MS analysis Check_Scavengers Were scavengers used in the cleavage cocktail? Start->Check_Scavengers Add_Scavengers Incorporate appropriate scavengers into the protocol. (e.g., TFA/TIS/H2O 95:2.5:2.5) Check_Scavengers->Add_Scavengers No Review_Scavenger_Choice Is the scavenger choice optimal for the peptide sequence? Check_Scavengers->Review_Scavenger_Choice Yes Check_Severity Is the side reaction still significant after optimization? Add_Scavengers->Check_Severity Optimize_Scavengers Optimize scavenger choice and/or concentration. Consider a cocktail (e.g., Reagent K for complex peptides). Review_Scavenger_Choice->Optimize_Scavengers No Review_Scavenger_Choice->Check_Severity Yes Optimize_Scavengers->Check_Severity Consider_Other_Factors Investigate other factors: - Cleavage time and temperature - Reagent purity - Peptide aggregation Check_Severity->Consider_Other_Factors Yes End End: Side reaction minimized Check_Severity->End No Consider_Other_Factors->End

Caption: Troubleshooting workflow for tert-butylation side products.

Peptide_Composition Analyze Peptide Composition Contains_Trp Contains Tryptophan (Trp)? Peptide_Composition->Contains_Trp Contains_Cys Contains Cysteine (Cys)? Contains_Trp->Contains_Cys No Use_TIS_TES Add/Ensure TIS or TES Contains_Trp->Use_TIS_TES Yes Contains_Met Contains Methionine (Met)? Contains_Cys->Contains_Met No Use_EDT Add EDT Contains_Cys->Use_EDT Yes Use_Thioanisole_DMS Add Thioanisole or DMS Contains_Met->Use_Thioanisole_DMS Yes Complex_Peptide Complex Peptide with multiple sensitive residues? Contains_Met->Complex_Peptide No Standard_Cocktail Standard Cocktail: TFA/TIS/H2O (95:2.5:2.5) Use_TIS_TES->Contains_Cys Use_EDT->Contains_Met Use_Thioanisole_DMS->Complex_Peptide Complex_Peptide->Standard_Cocktail No Reagent_K Consider Reagent K Complex_Peptide->Reagent_K Yes Reagent_K->Standard_Cocktail

Caption: Scavenger selection guide based on peptide composition.

References

Impact of pH on EDC/NHS coupling efficiency with PEG-COOH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for EDC/NHS coupling reactions involving carboxylated polyethylene (B3416737) glycol (PEG-COOH). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice and troubleshooting for your experiments, with a specific focus on the critical impact of pH.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the EDC/NHS coupling reaction with PEG-COOH?

A1: There is no single optimal pH for the entire EDC/NHS coupling process. The reaction is a two-step process, with each step having a distinct optimal pH range.[1]

  • Step 1: Carboxyl Group Activation: The activation of the PEG-COOH's carboxylic acid group using EDC and NHS is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0 .[1][2]

  • Step 2: Amine Coupling: The subsequent reaction of the activated NHS-ester with a primary amine on the target molecule is most efficient at a pH of 7.0 to 8.5 .[1][3] A pH of 7.2-7.5 is frequently recommended.[4][5]

Q2: Why is a two-step process with different pH values recommended?

A2: A two-step protocol is highly recommended because it allows for the independent optimization of both critical stages of the reaction.[3] Performing the activation at an acidic pH (4.5-6.0) maximizes the formation of the more stable, amine-reactive NHS ester.[3][6] Subsequently, raising the pH to the optimal range for amine coupling (7.2-8.5) ensures the target primary amines are deprotonated and sufficiently nucleophilic for an efficient reaction.[2][3] This approach minimizes side reactions and generally leads to higher and more consistent conjugation yields.[3]

Q3: What are the consequences of using a pH outside the optimal ranges?

A3: Using a suboptimal pH can lead to significantly lower coupling efficiency or complete reaction failure.

  • During Activation (Step 1): While EDC can function up to pH 7.2, its efficiency for activating carboxyl groups is highest in the acidic range.[4][7] Above this range, the rate of EDC hydrolysis increases, reducing the amount of active reagent available.[8]

  • During Coupling (Step 2):

    • Low pH (< 7.0): Primary amines on the target molecule will be predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and unreactive towards the NHS ester.[2][9]

    • High pH (> 8.5): The hydrolysis of the NHS-ester intermediate competes with the amine coupling reaction.[9] The rate of this hydrolysis increases significantly at higher pH, reducing the amount of activated PEG available for conjugation.[2][9][10] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[2]

Q4: Which buffers should I use for the activation and coupling steps?

A4: Buffer selection is critical to avoid interference with the reaction. Always use non-amine, non-carboxylate buffers.[5][7]

  • Activation Step (pH 4.5-6.0): MES buffer (2-(N-morpholino)ethanesulfonic acid) is highly recommended.[1][2][6]

  • Coupling Step (pH 7.0-8.5): Phosphate-Buffered Saline (PBS) , HEPES, or borate (B1201080) buffers are excellent choices.[3][6][11]

Buffers to Avoid: Buffers containing primary amines (e.g., Tris, Glycine (B1666218) ) or carboxylates (e.g., Acetate ) must be avoided as they contain functional groups that will compete in the reaction, quenching the coupling and reducing efficiency.[3]

Q5: What is the role of NHS, and how does pH affect its stability?

A5: While EDC alone can couple carboxyl groups to amines, the O-acylisourea intermediate it forms is highly unstable in aqueous solutions and prone to rapid hydrolysis.[6][12][13] N-hydroxysuccinimide (NHS) is added to react with this unstable intermediate to form a more stable, amine-reactive NHS ester.[12][13] This NHS ester is less susceptible to hydrolysis, which significantly improves the coupling efficiency.[6][13] However, the stability of this NHS ester is also pH-dependent and decreases as the pH increases, particularly above pH 8.5.[2][9]

Data Summary: pH and Buffer Recommendations

Reaction StepOptimal pH RangeRecommended BufferRationale
1. Carboxyl Activation 4.5 - 6.00.1 M MESMaximizes the efficiency of EDC/NHS activation of the carboxylic acid on PEG-COOH.[2]
2. Amine Coupling 7.0 - 8.5PBS (pH 7.2-7.4) or HEPESEnsures the target primary amine is deprotonated and nucleophilic for efficient amide bond formation.[2]

Experimental Protocols

General Two-Step Aqueous Coupling Protocol

This protocol outlines a general procedure for conjugating PEG-COOH to an amine-containing molecule (e.g., a protein). Optimization of molar ratios and reaction times may be necessary for specific applications.

Materials and Reagents:

  • PEG-COOH

  • Amine-containing target molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[5]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4[14]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0; 1 M Glycine; or 1 M Hydroxylamine[14][15]

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC, NHS, and PEG-COOH vials to room temperature before opening to prevent moisture condensation.[5][16] EDC is highly sensitive to moisture and should be handled accordingly.[16]

    • Prepare a stock solution of PEG-COOH in the Activation Buffer.

    • Prepare the amine-containing molecule in the Coupling Buffer.

    • Immediately before use , prepare stock solutions of EDC and NHS in the Activation Buffer (e.g., 10 mg/mL). EDC solutions are unstable and must be used promptly.[3]

  • Activation of PEG-COOH (pH 4.5 - 6.0):

    • In a reaction vial, combine the PEG-COOH solution with the freshly prepared EDC and NHS solutions. A common molar ratio is a 2-5 fold molar excess of EDC and NHS over the available carboxyl groups.[17]

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[13][14]

  • Coupling to Amine-Containing Molecule (pH 7.2 - 8.5):

    • Immediately add the activated PEG-COOH solution to the solution of the amine-containing molecule.[3]

    • Ensure the final pH of the reaction mixture is between 7.2 and 8.5. Adjust with Coupling Buffer if necessary.[13]

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.[14][16]

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 20-50 mM.[14][17]

    • Incubate for 15-30 minutes at room temperature to deactivate any unreacted NHS esters.[14] Hydroxylamine will hydrolyze unreacted NHS esters, while Tris or glycine will cap them.[4][15]

  • Purification:

    • Remove excess reagents and reaction byproducts (e.g., N-substituted urea) using a desalting column, dialysis, or size-exclusion chromatography equilibrated with an appropriate storage buffer.[12][13]

Visualizations

G cluster_prep 1. Reagent Preparation cluster_activation 2. Activation Step (pH 4.5-6.0) cluster_coupling 3. Coupling Step (pH 7.2-8.5) cluster_quench 4. Quenching cluster_purify 5. Purification p1 Equilibrate Reagents (EDC, NHS, PEG-COOH) to Room Temperature p2 Prepare PEG-COOH in Activation Buffer (pH 4.5-6.0) p1->p2 p3 Prepare Amine-Molecule in Coupling Buffer (pH 7.2-8.5) p1->p3 p4 Prepare Fresh EDC/NHS Stock Solutions p1->p4 a1 Add EDC and NHS to PEG-COOH Solution p2->a1 c1 Add Activated PEG Mix to Amine-Molecule Solution p3->c1 p4->a1 a2 Incubate 15-30 min at Room Temperature a1->a2 a2->c1 c2 Incubate 2h at RT or Overnight at 4°C c1->c2 q1 Add Quenching Buffer (e.g., Tris, Glycine) c2->q1 q2 Incubate 15-30 min q1->q2 f1 Purify Conjugate (Dialysis / SEC) q2->f1

Caption: Experimental workflow for two-step EDC/NHS coupling.

Troubleshooting Guide

Issue: Low or No Coupling Efficiency

This is the most common problem encountered. Use the following guide and flowchart to diagnose the potential cause.

  • Incorrect pH: Was the pH of the activation and coupling steps verified with a calibrated meter? The activation step requires a pH of 4.5-6.0, while the coupling step needs a pH of 7.2-8.5.[1][16]

  • Buffer Interference: Are you using a buffer that contains primary amines (like Tris or glycine) or carboxylates? These will compete with the reaction and must be avoided.[1][3] Switch to recommended buffers like MES for activation and PBS for coupling.[1]

  • Inactive Reagents: EDC is highly sensitive to moisture and can hydrolyze, rendering it inactive.[16] Was a fresh vial of EDC used? Were reagents properly equilibrated to room temperature before opening to prevent condensation?[6][16]

  • NHS-Ester Hydrolysis: Was there a significant delay between the activation and coupling steps? The NHS ester is susceptible to hydrolysis, especially at the higher pH of the coupling step.[1] Minimize the time between these steps.[1]

G start Start Troubleshooting: Low Coupling Efficiency q1 Was the pH of each step verified and optimal? (Activation: 4.5-6.0, Coupling: 7.2-8.5) start->q1 q2 Are you using non-interfering buffers (e.g., MES, PBS)? q1->q2 Yes res1 Solution: Use a calibrated pH meter. Adjust buffer pH for each step. q1->res1 No q3 Are EDC and NHS reagents fresh and handled properly (i.e., protected from moisture)? q2->q3 Yes res2 Solution: Exchange buffers. Avoid Tris, Glycine, Acetate. q2->res2 No q4 Was the coupling step performed immediately after activation? q3->q4 Yes res3 Solution: Use a fresh vial of EDC/NHS. Equilibrate to RT before opening. q3->res3 No res4 Solution: Minimize delay between steps to prevent NHS-ester hydrolysis. q4->res4 No end_node Potential issue resolved. If problem persists, optimize molar ratios and concentrations. q4->end_node Yes res1->q2 res2->q3 res3->q4 res4->end_node

Caption: Troubleshooting flowchart for low coupling efficiency.

Issue: Precipitation During Reaction

  • Poor Solubility: The molecule may become less soluble after activation with NHS, or the specific PEG-linker has limited solubility in the chosen buffer.[1]

    • Solution: Consider using the sulfonated version of NHS (Sulfo-NHS), which increases the water solubility of the active intermediate and the overall reaction.[1]

Issue: Inconsistent Results

  • Variability in Reagent Preparation: Inconsistent concentrations or handling of EDC/NHS can lead to variable results.

    • Solution: Standardize reagent preparation by always making fresh solutions of EDC and NHS immediately before use.[3][16]

  • Inconsistent Reaction Conditions: Fluctuations in reaction times or temperatures can affect efficiency.

    • Solution: Maintain and document consistent reaction conditions (time, temperature, mixing) for all experiments.[16]

References

Technical Support Center: Minimizing Aggregation of PEGylated Conjugates During Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of aggregation in PEGylated conjugates during storage.

Troubleshooting Guide: Observed Aggregation in Your PEGylated Conjugate

If you observe aggregation, such as turbidity, precipitation, or an increase in high molecular weight species, in your PEGylated conjugate solution during storage, follow this workflow to diagnose and mitigate the issue.

start Start: Aggregation Observed char_agg Characterize Aggregates (SEC, DLS, Visual) start->char_agg formulation Review Formulation (pH, Buffer, Concentration) char_agg->formulation Soluble or Insoluble? storage_cond Assess Storage Conditions (Temperature, Light, Agitation) char_agg->storage_cond excipients Consider Excipients formulation->excipients optimize_form Optimize Formulation: - Adjust pH/Buffer - Lower Concentration formulation->optimize_form optimize_storage Optimize Storage: - Lower Temperature - Protect from Light/Agitation storage_cond->optimize_storage add_excipients Add Stabilizing Excipients: - Sugars (Sucrose) - Amino Acids (Arginine) - Surfactants (Polysorbate 20) excipients->add_excipients lyophilization Evaluate Lyophilization Cycle (if applicable) optimize_lyo Optimize Lyophilization: - Adjust Cryoprotectant - Modify Cycle Parameters lyophilization->optimize_lyo If aggregation persists retest Retest Stability optimize_form->retest optimize_storage->retest add_excipients->retest optimize_lyo->retest retest->formulation Aggregation Persists retest->storage_cond retest->excipients retest->lyophilization end End: Stable Conjugate retest->end Aggregation Minimized

Caption: Troubleshooting workflow for addressing aggregation of PEGylated conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of PEGylated conjugate aggregation during storage?

Aggregation of PEGylated conjugates is a complex issue stemming from various factors that can compromise the stability of the protein or the conjugate itself. Key causes include:

  • Suboptimal Formulation Conditions: The pH, ionic strength, and buffer composition of the formulation can significantly impact protein stability. Proteins are often least soluble at their isoelectric point (pI), so formulating near the pI should be avoided.[1]

  • High Protein Concentration: Increased concentrations of the conjugate can enhance the likelihood of intermolecular interactions, leading to aggregation.[1]

  • Temperature Fluctuations: Both elevated temperatures and freeze-thaw cycles can induce conformational changes in the protein, exposing hydrophobic regions that can lead to aggregation.[2][3]

  • Interfacial Stress: Exposure to air-liquid or solid-liquid interfaces, often caused by agitation or contact with container surfaces, can induce unfolding and subsequent aggregation.

  • Residual Impurities: The presence of residual reactants or byproducts from the PEGylation process can sometimes contribute to instability.

  • Instability of the Conjugate: The newly formed PEG-protein conjugate might be inherently less stable than the native protein under certain storage conditions.[4]

Q2: How does PEGylation itself affect aggregation?

PEGylation is a double-edged sword when it comes to protein aggregation. On one hand, the attachment of polyethylene (B3416737) glycol (PEG) chains can enhance the stability of proteins in several ways:

  • Steric Hindrance: The PEG chain creates a "shield" around the protein, which can sterically hinder protein-protein interactions that lead to aggregation.[5][6]

  • Increased Solubility: PEG is a highly hydrophilic polymer that can increase the overall solubility of the conjugate, making aggregation less favorable.[5][7]

  • Protection from Proteolysis: The PEG shield can also protect the protein from enzymatic degradation, which can sometimes be a precursor to aggregation.[7]

However, in some instances, PEGylation can lead to the formation of soluble aggregates.[5] While PEGylation often prevents the formation of large, insoluble precipitates, it may not completely inhibit the association of conjugate molecules into smaller, soluble aggregates.[5][8] The characteristics of the PEG, such as its molecular weight and architecture (linear vs. branched), can also influence the stability of the conjugate.[7][9]

Q3: What role do excipients play in preventing aggregation, and which ones are commonly used?

Excipients are crucial components of a formulation that help stabilize the PEGylated conjugate and prevent aggregation. They work through various mechanisms to maintain the native conformation and solubility of the protein.

Excipient Recommended Concentration Mechanism of Action
Sucrose (B13894) 5-10% (w/v)Acts via preferential exclusion, which stabilizes the native, compact state of the protein.[1]
Arginine 50-100 mMSuppresses protein-protein interactions by binding to charged or hydrophobic regions.[1][4]
Glycine 50-100 mMKnown to suppress protein aggregation.[1][4]
Polysorbate 20 (Tween 20) 0.01-0.05% (v/v)A non-ionic surfactant that reduces surface tension and prevents surface-induced aggregation.[1]
Glycerol 5-20% (v/v)A polyol that can act as a protein stabilizer.[1]
Q4: How should I optimize storage conditions to minimize aggregation?

Optimizing storage conditions is critical for maintaining the long-term stability of your PEGylated conjugate.

  • Temperature: In general, storing PEGylated conjugates at lower temperatures (e.g., 2-8°C) is recommended to slow down degradation pathways.[4] However, freezing should be approached with caution, as freeze-thaw cycles can induce aggregation. If freezing is necessary, the formulation should contain appropriate cryoprotectants.

  • Light Exposure: Protect the conjugate from light, as exposure can lead to photo-oxidation and degradation, which may trigger aggregation.

  • Agitation: Minimize agitation and shear stress during storage and handling to prevent surface-induced unfolding and aggregation.

Q5: Can the lyophilization process impact the stability of my PEGylated conjugate?

Yes, the lyophilization (freeze-drying) process can introduce significant stress on the conjugate, potentially leading to aggregation if not properly optimized.

  • Cryoprotectants: The choice and concentration of cryoprotectants, such as sucrose or lactose (B1674315), are critical to protect the conjugate during freezing and drying.[10]

  • Lyophilization Cycle: The parameters of the lyophilization cycle, including the freezing rate, primary drying temperature, and secondary drying time, must be carefully optimized to ensure the formation of a stable lyophilized cake with low residual moisture.[10] A stable formulation with a high concentration of lactose as a cryoprotectant has been shown to withstand the stresses of lyophilization without significant depegylation.[10]

Experimental Protocols

Protocol 1: Assessment of Aggregation by Size Exclusion Chromatography (SEC-HPLC)

Objective: To separate and quantify monomers, aggregates, and fragments of the PEGylated conjugate based on their hydrodynamic volume.

Methodology:

  • System Setup: An HPLC system equipped with a size-exclusion column (e.g., TSKgel G3000SWxl), a UV detector, and an autosampler.[3][11]

  • Mobile Phase: A non-denaturing buffer such as 150 mM sodium phosphate, pH 7.0.[12]

  • Sample Preparation:

    • Dilute the PEGylated conjugate sample in the mobile phase to a concentration of 1-2 mg/mL.

    • Filter the sample through a 0.1 µm filter to remove any large particulates.[12]

  • Data Acquisition:

    • Inject a suitable volume of the sample onto the SEC column.

    • Monitor the elution profile at 280 nm (for protein absorbance).

  • Analysis:

    • Integrate the peak areas of the monomer, high molecular weight species (aggregates), and low molecular weight species (fragments).

    • Calculate the percentage of each species relative to the total peak area to assess the purity and extent of aggregation.

Protocol 2: Detection of Aggregates by Dynamic Light Scattering (DLS)

Objective: To determine the size distribution of particles in the solution and detect the presence of aggregates.

Methodology:

  • Sample Preparation:

    • Filter the sample through a low-protein-binding filter (e.g., 0.22 µm) to remove dust and other extraneous particles.

    • Dilute the sample in a suitable buffer to an appropriate concentration for DLS analysis.

  • Instrument Setup:

    • Set the instrument parameters, including the laser wavelength, scattering angle, and temperature.

    • Equilibrate the sample to the desired temperature before measurement.

  • Data Acquisition:

    • Perform multiple measurements to ensure reproducibility.

    • The instrument measures the fluctuations in scattered light intensity over time.

  • Analysis:

    • The autocorrelation function of the intensity fluctuations is used to calculate the diffusion coefficient of the particles.

    • The Stokes-Einstein equation is then used to determine the hydrodynamic radius of the particles.

    • The size distribution profile will reveal the presence of different species, including monomers and aggregates.

Protocol 3: Analysis of Secondary Structure by Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To assess changes in the secondary structure of the protein upon PEGylation and during storage, which can be indicative of unfolding and aggregation.

Methodology:

  • Sample Preparation:

    • For liquid samples, a thin film can be cast on an IR-transparent window.

    • For lyophilized samples, prepare a KBr pellet by mixing a small amount of the conjugate with dry KBr powder and pressing it into a thin, transparent disk.[13]

  • Data Acquisition:

    • Acquire the FTIR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • A background spectrum of the buffer or KBr should be collected and subtracted from the sample spectrum.

  • Analysis:

    • The amide I band (1600-1700 cm⁻¹) is particularly sensitive to changes in protein secondary structure.

    • Deconvolution of the amide I band can provide quantitative information on the relative amounts of α-helix, β-sheet, and random coil structures. Changes in these proportions can indicate conformational instability that may lead to aggregation.

Logical Relationships in Aggregation

The following diagram illustrates the interconnected factors that influence the aggregation of PEGylated conjugates.

Aggregation Aggregation Formulation Formulation (pH, Buffer, Ionic Strength) Protein_Stability Protein Conformational Stability Formulation->Protein_Stability Solubility Solubility Formulation->Solubility Interactions Intermolecular Interactions Formulation->Interactions Storage Storage Conditions (Temp, Light, Agitation) Storage->Protein_Stability Conjugate_Props Conjugate Properties (PEG size, Protein type) Conjugate_Props->Protein_Stability Conjugate_Props->Solubility Conjugate_Props->Interactions Protein_Stability->Aggregation decreased Solubility->Aggregation decreased Interactions->Aggregation increased Excipients Excipients Excipients->Protein_Stability Excipients->Solubility Excipients->Interactions

Caption: Factors influencing the aggregation of PEGylated conjugates.

References

Validation & Comparative

Characterization of t-Butyl ester-PEG4-CH2COOH Conjugates by LC-MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging PEGylated linkers, robust analytical characterization is paramount to ensure the quality and consistency of their conjugates. This guide provides a comprehensive overview of the characterization of t-Butyl ester-PEG4-CH2COOH, a heterobifunctional linker, using Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore typical experimental protocols, expected data, and a comparison with alternative analytical techniques.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₂₈O₈[1]
Molecular Weight 336.4 g/mol [1]
Structure t-Butyl ester - (OCH₂CH₂)₄ - OCH₂COOHN/A

LC-MS Analysis: Expected Data and Interpretation

LC-MS is a powerful technique for the analysis of PEGylated compounds as it provides information on purity, molecular weight, and structure.[2] When characterizing this compound, the following data can be anticipated.

Expected Mass Spectrometry Data

The primary species to monitor include the intact molecule and potential adducts. Given the molecular weight of 336.4 g/mol , in positive ionization mode, one would expect to observe the following ions:

IonExpected m/zNotes
[M+H]⁺ 337.4Protonated molecule
[M+Na]⁺ 359.4Sodium adduct, common for PEGylated compounds
[M+K]⁺ 375.4Potassium adduct
[M-C₄H₈+H]⁺ 281.3In-source fragment corresponding to the loss of isobutylene (B52900) from the t-butyl group

Note: The exact m/z values may vary slightly based on instrument calibration.

In a typical analysis, the deprotection of the t-butyl group under acidic conditions can also be monitored.[3] The resulting free acid, HOOC-PEG4-CH2COOH, has a molecular weight of 280.3 g/mol . Therefore, the appearance of a peak at approximately m/z 281.3 ([M+H]⁺) would indicate the successful cleavage of the protecting group.

Experimental Protocols

Reproducible and accurate data relies on a well-defined experimental protocol. Below is a typical LC-MS methodology for the analysis of this compound.

Sample Preparation
  • Dissolve the this compound conjugate in a suitable solvent, such as a mixture of water and acetonitrile.

  • The final concentration should be appropriate for the sensitivity of the mass spectrometer, typically in the range of 1-10 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

Liquid Chromatography (LC)
ParameterRecommended ConditionsRationale
Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 2.7 µm)Provides good retention and separation for moderately polar molecules.
Mobile Phase A Water with 0.1% formic acidThe acidic modifier helps to protonate the analyte for better ionization and peak shape.
Mobile Phase B Acetonitrile with 0.1% formic acidCommon organic solvent for reversed-phase chromatography.
Gradient Start at a low percentage of B, ramp up to a high percentage of B, and then return to initial conditions for re-equilibration. A typical gradient might be 5-95% B over 10 minutes.Allows for the elution of compounds with a range of polarities.
Flow Rate 0.3-0.5 mL/minStandard flow rate for analytical LC-MS.
Column Temperature 30-40 °CHelps to ensure reproducible retention times.
Mass Spectrometry (MS)
ParameterRecommended SettingsRationale
Ionization Mode Electrospray Ionization (ESI), PositiveESI is well-suited for polar molecules like PEGs, and positive mode is effective for detecting protonated and other adducted species.
Scan Range m/z 100-1000A broad scan range to capture the parent ions, adducts, and potential fragments.
Capillary Voltage 3.5 - 4.5 kVOptimal voltage for stable spray and efficient ionization.
Source Temperature 120 - 150 °CTo aid in desolvation.
Drying Gas Flow 8 - 12 L/minTo facilitate the evaporation of the mobile phase.

Note: These parameters are starting points and should be optimized for the specific instrument being used.[2]

Alternative Characterization Techniques

While LC-MS is a primary tool, other techniques can provide complementary information.

TechniqueInformation ProvidedComparison to LC-MS
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, including the confirmation of the PEG backbone and the presence of the t-butyl and carboxylic acid functionalities.NMR is superior for unambiguous structure elucidation but is less sensitive than MS and not suitable for online coupling with chromatography for complex mixtures.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirms the presence of specific functional groups (e.g., C=O of the ester and acid, C-O-C of the PEG chain).FTIR is a bulk analysis technique and does not provide molecular weight information or separate components of a mixture.
High-Performance Liquid Chromatography (HPLC) with UV or Charged Aerosol Detection (CAD) Can be used to assess purity. CAD is particularly useful for PEG compounds that lack a strong UV chromophore.HPLC provides purity information but lacks the mass information for component identification that MS provides.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the characterization process.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation dissolve Dissolve Conjugate filter Filter Sample dissolve->filter lc Liquid Chromatography Separation filter->lc Inject ms Mass Spectrometry Detection lc->ms purity Assess Purity ms->purity mw Confirm Molecular Weight ms->mw structure Infer Structure ms->structure

Caption: A flowchart of the LC-MS characterization process.

References

A Head-to-Head Comparison: Linear vs. Branched PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical decision in the design of bioconjugates. The linker not only connects the constituent parts of a bioconjugate, such as an antibody and a drug payload, but also significantly influences the overall stability, pharmacokinetics, and therapeutic efficacy of the final product. Among the most versatile and widely utilized linkers are those based on polyethylene (B3416737) glycol (PEG).

This guide provides an objective, data-driven comparison of two primary architectures of PEG linkers: linear and branched. Understanding the distinct properties and performance characteristics of each is paramount for the rational design of next-generation bioconjugates, from antibody-drug conjugates (ADCs) to PEGylated proteins.

Structural Differences: A Tale of Two Architectures

The fundamental distinction between linear and branched PEG linkers lies in the spatial arrangement of the ethylene (B1197577) glycol chains. Linear PEG linkers consist of a single, straight chain with functional groups at one or both ends for conjugation.[1] In contrast, branched PEG linkers feature multiple PEG arms extending from a central core.[2][3] This structural divergence has profound implications for the physicochemical properties and in vivo behavior of the resulting bioconjugate.[4]

G cluster_0 Linear PEG Linker cluster_1 Branched PEG Linker a Functional Group A peg_linear ---(OCH2CH2)n--- a->peg_linear b Functional Group B peg_linear->b core Central Core peg1 ---(OCH2CH2)n core->peg1 peg2 ---(OCH2CH2)n core->peg2 e Functional Group E core->e c Functional Group C peg1->c d Functional Group D peg2->d

Figure 1: Structural comparison of linear and branched PEG linkers.

Key Performance Metrics: A Quantitative Comparison

The decision to employ a linear or branched PEG linker should be guided by empirical data. The following tables summarize key quantitative data from studies comparing the properties of biomolecules conjugated with these two types of linkers.

Table 1: Impact of Linker Architecture on Hydrodynamic Radius

The hydrodynamic radius is a critical parameter that influences the in vivo circulation time of a bioconjugate. A larger hydrodynamic volume generally leads to reduced renal clearance and a longer half-life.[2][3]

Linker TypePEG Molecular Weight (kDa)Biomolecule/CarrierHydrodynamic Radius (Rh) (nm)
Unmodified-Human Serum Albumin (HSA)3.5
Linear5Human Serum Albumin (HSA)4.2
Linear10Human Serum Albumin (HSA)5.1
Branched10Human Serum Albumin (HSA)5.8
Branched20Human Serum Albumin (HSA)7.2

Data compiled from multiple sources.[2]

Table 2: Influence of Linker Architecture on ADC Pharmacokinetics and Efficacy

In the context of Antibody-Drug Conjugates (ADCs), the linker architecture can significantly impact clearance rates and overall therapeutic performance.

Linker ArchitecturePayloadDrug-to-Antibody Ratio (DAR)Clearance RateKey Findings
LinearDM18HighExhibited faster clearance compared to the branched configuration at a high DAR.
Pendant (Branched)DM18LowDemonstrated slower clearance rates, suggesting improved in vivo stability and circulation time.[4]
LinearMMAE8~5 mL/day/kg (for PEG24)Clearance plateaued at higher DARs.
Branched (2xPEG12)MMAE8Slower than linearReduced aggregation and slower clearance rates contribute to a better pharmacokinetic profile.[1]

Data compiled from multiple sources.[1][4]

Table 3: Comparison of In Vitro Cytotoxicity of ADCs

The choice of linker can also affect the potency of an ADC. This table presents data on how the length of the spacer in a branched linker affects the cytotoxic potency.

Linker TypeSpacer LengthIC50 (ng/mL)
BranchedShort15
BranchedLong10

Data represents a conceptual summary based on findings that linker optimization can impact potency.[4]

Advantages and Disadvantages at a Glance

FeatureLinear PEG LinkersBranched PEG Linkers
Structure Single, unbranched chain.[2]Multiple arms extending from a central core.[2]
Steric Hindrance Minimal, ideal for site-specific conjugation.[2][5]Increased, which can sometimes negatively affect binding affinity.[2]
Hydrodynamic Volume Smaller compared to branched of similar molecular weight.Larger, leading to reduced renal clearance and longer half-life.[2][3]
Drug Loading Capacity Lower, typically one or two attachment points.Higher, multiple arms allow for multivalent conjugation.[3]
Molecular Shielding Less effective.Superior, leading to increased in vivo circulation time and reduced immunogenicity.[5][6]
Synthesis & Cost Simpler and more cost-effective.[5]More complex and expensive to synthesize.
Predictability Simple and predictable molecular behavior.[5]More complex behavior due to its three-dimensional structure.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are overviews of key experimental protocols used to evaluate bioconjugates with different PEG linkers.

Synthesis of PEGylated Antibody-Drug Conjugates (ADCs)

This protocol outlines a general workflow for the synthesis and purification of ADCs using either linear or branched PEG linkers.

G cluster_0 Experimental Workflow: ADC Synthesis A Antibody Preparation (e.g., reduction of disulfide bonds) C ADC Conjugation Reaction (reaction of antibody with linker-payload) A->C B Linker-Payload Conjugation (attachment of drug to PEG linker) B->C D Purification (e.g., Size Exclusion Chromatography) C->D E Characterization (e.g., DAR determination, aggregation analysis) D->E G cluster_0 Impact of Linker Architecture on Therapeutic Outcome A Linker Architecture (Linear vs. Branched) B Hydrodynamic Volume A->B C Steric Hindrance A->C D Drug Loading Capacity A->D E Pharmacokinetics (e.g., Clearance Rate) B->E F Binding Affinity C->F G Therapeutic Efficacy D->G E->G F->G

References

A Comparative Guide to t-Butyl Ester-PEG4-CH2COOH and Fmoc-Protected PEG Linkers for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced therapeutics, particularly in the design of Antibody-Drug Conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and peptide-based drugs, the choice of a chemical linker is a critical determinant of the conjugate's efficacy, stability, and pharmacokinetic profile.[1] Polyethylene glycol (PEG) linkers have become a cornerstone in this field due to their ability to enhance solubility, reduce immunogenicity, and provide a flexible scaffold for conjugating a targeting moiety to a payload.[2][3] This guide provides an objective comparison of two common types of PEG linkers: those with a t-butyl ester protecting group, such as t-Butyl ester-PEG4-CH2COOH, and those with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group.

The fundamental difference between these two classes of linkers lies in the nature of their protecting groups for the terminal functional groups. The t-butyl ester group is acid-labile, meaning it is removed under acidic conditions, while the Fmoc group is base-labile and is cleaved using a mild base.[4][5] This chemical orthogonality is a critical consideration in multi-step synthetic strategies, particularly in solid-phase peptide synthesis (SPPS) and the synthesis of complex biomolecules.[5][6]

Performance Comparison

The choice between a t-butyl ester-protected and an Fmoc-protected PEG linker significantly impacts the overall synthetic strategy. While direct head-to-head quantitative data for these specific linkers is not extensively published, a comparison can be drawn from the well-established principles of tert-butyloxycarbonyl (Boc)/t-butyl ester and Fmoc chemistries in SPPS and bioconjugation.[4]

FeatureThis compoundFmoc-Protected PEG LinkersKey Considerations
Protecting Group tert-Butyl (tBu) ester9-fluorenylmethyloxycarbonyl (Fmoc)The protecting group dictates the deprotection chemistry and orthogonality.
Deprotection Chemistry Acid-labileBase-labileThis is the core difference, allowing for orthogonal synthesis strategies.[4]
Deprotection Reagents Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[4][7]20% Piperidine (B6355638) in Dimethylformamide (DMF)[4][6]Fmoc deprotection is generally considered milder.[4]
Reaction Time for Deprotection Typically 30 minutes to 2 hours[4]Typically 5 to 30 minutes[4]Fmoc deprotection is often faster.[4]
Orthogonality Orthogonal to base-labile groups (e.g., Fmoc)Orthogonal to acid-labile groups (e.g., Boc, tBu)This allows for selective deprotection in a multi-step synthesis.[5]
Common Applications Synthesis of small molecules, PROTACs, bioconjugation where acid-lability is desired.[8][9]Solid-phase peptide synthesis (SPPS), synthesis of complex peptides and bioconjugates.[6][10]The choice is driven by the overall synthetic plan and the stability of the molecule.
Potential Side Reactions Risk of t-butylation of sensitive residues (e.g., Trp, Met). Scavengers are often required.[4]Diketopiperazine formation, aspartimide formation, piperidine adducts.[4]Side reactions are sequence- and substrate-dependent.
Automation Friendliness Less common in standard automated peptide synthesizers.Standard for automated SPPS due to milder conditions.[4]Fmoc chemistry is highly amenable to high-throughput applications.[4]

Chemical Structures and Deprotection Mechanisms

The following diagram illustrates the chemical structures of this compound and a representative Fmoc-protected PEG linker, along with their respective deprotection reactions.

G cluster_tbu t-Butyl Ester Protected PEG Linker cluster_fmoc Fmoc-Protected PEG Linker tbu_struct tBu-O-CO-CH2-PEG4-COOH tfa TFA/DCM tbu_struct->tfa deprotected_tbu HOOC-CH2-PEG4-COOH tfa->deprotected_tbu Deprotection isobutylene + Isobutylene + CO2 deprotected_tbu->isobutylene fmoc_struct Fmoc-NH-PEG-COOH piperidine 20% Piperidine/DMF fmoc_struct->piperidine deprotected_fmoc H2N-PEG-COOH piperidine->deprotected_fmoc Deprotection dbf + Dibenzofulvene-piperidine adduct deprotected_fmoc->dbf

Deprotection of t-Butyl Ester and Fmoc PEG Linkers.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of these linkers.

Protocol 1: Deprotection of this compound

This protocol describes the removal of the t-butyl ester protecting group to reveal a free carboxylic acid.

  • Dissolution: Dissolve the t-butyl ester-containing PEG compound in a minimal amount of Dichloromethane (DCM).[7]

  • Acidification: Add an excess of Trifluoroacetic acid (TFA) to the solution (e.g., a 1:1 v/v mixture of DCM:TFA).[7]

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours.[7]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, remove the TFA and DCM under reduced pressure. Co-evaporate with a solvent like toluene (B28343) to ensure complete removal of residual acid.

  • Isolation: The resulting carboxylic acid can be used directly or purified further if necessary.

Protocol 2: Fmoc Deprotection in Solid-Phase Peptide Synthesis

This protocol is a standard step in Fmoc-based SPPS for deprotecting the N-terminal amine of a growing peptide chain attached to a resin.[6]

  • Resin Swelling: Swell the peptide-resin in Dimethylformamide (DMF) for 30 minutes.

  • Deprotection: Drain the DMF and add a 20% solution of piperidine in DMF to the swollen resin.[6]

  • First Deprotection: Agitate the mixture for 5 minutes at room temperature.[2]

  • Solvent Drain: Drain the piperidine solution.

  • Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[6] The resin is now ready for the next amino acid coupling step.

Protocol 3: Amino Acid Coupling (Post-Fmoc Deprotection)

This protocol describes the coupling of the next Fmoc-protected amino acid to the deprotected N-terminal amine on the resin.[6]

  • Activation: In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling agent like HBTU (3-5 equivalents) in DMF.

  • Base Addition: Add a base such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents). Allow the activation to proceed for a few minutes.[2]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin.

  • Agitation: Agitate the reaction mixture at room temperature for 1-2 hours.[2]

  • Washing: Wash the resin thoroughly with DMF (3-5 times) followed by Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.

Synthetic Workflow: Orthogonal Deprotection in Bioconjugate Synthesis

The orthogonality of t-butyl ester and Fmoc protecting groups is highly advantageous in the synthesis of complex bioconjugates, such as a peptide-drug conjugate. The following workflow illustrates how these two protecting groups can be used in conjunction.

G start Start with Fmoc-Peptide-Resin fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) start->fmoc_deprotection 1. couple_linker Couple tBu-ester-PEG-COOH fmoc_deprotection->couple_linker 2. tbu_deprotection tBu Deprotection (TFA/DCM) couple_linker->tbu_deprotection 3. couple_drug Couple Drug tbu_deprotection->couple_drug 4. cleavage Cleave from Resin (e.g., TFA cocktail) couple_drug->cleavage 5. final_product Purified Peptide-PEG-Drug Conjugate cleavage->final_product 6.

Synthetic workflow for a peptide-drug conjugate.

Conclusion

The choice between this compound and Fmoc-protected PEG linkers is a critical decision that hinges on the overall synthetic strategy. The Fmoc/tBu strategy is the cornerstone of modern solid-phase peptide synthesis due to its mild deprotection conditions for the temporary N-terminal protection and the robustness of the acid-labile side-chain protecting groups.[6][11] This makes Fmoc-protected PEG linkers particularly suitable for the synthesis of complex and sensitive biomolecules.

On the other hand, this compound and similar linkers are valuable tools in scenarios where an acid-labile protecting group is required for a carboxylic acid functionality, especially in solution-phase synthesis or when orthogonality to base-sensitive groups is necessary. The hydrophilic PEG spacer in both types of linkers enhances the solubility of the resulting conjugates in aqueous media, which is beneficial for biological applications.[3][8] Ultimately, a thorough understanding of the chemical properties of both protecting groups is essential for designing an efficient and successful synthesis of the target molecule.

References

A Comparative Guide to Mass Spectrometry Analysis of PEGylated Peptides and Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene (B3416737) glycol (PEG) to peptides and proteins, a process known as PEGylation, is a cornerstone of modern biopharmaceutical development. It enhances the therapeutic properties of biologics by increasing their hydrodynamic size, which in turn extends their in vivo half-life, improves stability, and reduces immunogenicity. However, the inherent polydispersity of PEG moieties and the potential for multiple PEGylation sites present significant analytical hurdles. Mass spectrometry (MS) has emerged as an indispensable tool for the detailed characterization of these complex biomolecules.

This guide provides an objective comparison of the leading mass spectrometry-based methods for the analysis of PEGylated peptides and proteins, supported by experimental data and detailed protocols.

At a Glance: Comparing Mass Spectrometry Techniques for PEGylated Biotherapeutics

The choice of an appropriate mass spectrometry technique for analyzing PEGylated molecules is dictated by the specific analytical goal, whether it's determining the average molecular weight, identifying the sites of PEGylation, or quantifying the extent of modification. The two most prominent ionization techniques, Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI), each offer distinct advantages and disadvantages.

FeatureMALDI-TOF MSESI-MSLC-MS
Principle A laser pulse desorbs and ionizes the sample embedded in a crystalline matrix, primarily generating singly charged ions.[1]A high voltage is applied to a liquid sample, creating an aerosol of charged droplets from which ions are generated, often resulting in multiply charged species.[1]Couples the separation power of liquid chromatography with the mass analysis capabilities of MS.
Primary Information Average molecular weight, degree of PEGylation, and heterogeneity.[2]Molecular weight, charge state distribution, and structural information through fragmentation.[2]Separation of PEGylated species, quantification, and identification of PEGylation sites.[3]
Mass Spectra Typically produces simpler spectra with singly charged ions, making it easier to interpret the heterogeneous PEG distribution.[1]Generates complex spectra with multiple charge states for each PEGylated species, which can be challenging to deconvolute.[1]Provides mass spectra for individual components separated by chromatography.
Resolution Can provide high resolution to observe individual oligomers of the heterogeneous PEGylated peptide.[1][4]The complexity of overlapping charge states can make resolving individual oligomers difficult without charge-reduction strategies.[1][4]High resolution can be achieved for separated species.
Sensitivity High sensitivity, capable of detecting low-concentration samples.[1]Also highly sensitive, particularly when coupled with advanced mass analyzers.[1]High sensitivity, dependent on both the LC separation and MS detector.
Throughput High, especially with modern automated systems.Moderate to high, with automated sample injection.Lower than direct infusion due to chromatography run times.
Key Advantages - Simpler spectra for heterogeneous samples- High tolerance to salts and buffers- Rapid analysis[5]- Readily coupled to liquid chromatography (LC)- Provides information on solution-phase conformation- Softer ionization can preserve non-covalent interactions[5]- Separation of complex mixtures- Quantification of different PEGylated forms- Identification of PEGylation isomers
Key Challenges - Potential for matrix interference in the low mass range- Potential for in-source fragmentation[1]- Spectral complexity due to multiple charging and PEG polydispersity- Ion suppression effects[1]- Method development for optimal separation- The large, hydrophilic PEG chain can lead to poor retention and peak shape on traditional reversed-phase columns.[1]

Experimental Protocols: A Practical Guide

Detailed and reproducible experimental protocols are critical for the successful mass spectrometric analysis of PEGylated biotherapeutics. Below are representative methodologies for key techniques.

Protocol 1: MALDI-TOF MS Analysis of an Intact PEGylated Peptide

This protocol is designed for the rapid determination of the average molecular weight and the degree of PEGylation of a peptide.

1. Sample Preparation:

  • Dissolve the non-PEGylated and PEGylated peptides in a solution of 50% acetonitrile (B52724) and 0.1% trifluoroacetic acid to a final concentration of 1 mg/mL.[6]

2. Matrix Preparation:

  • Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50% acetonitrile and 0.1% trifluoroacetic acid.

  • For PEGylated samples, adding a cation source like NaCl to the matrix can improve signal intensity.[6]

3. Sample Spotting:

  • Mix 1 µL of the peptide solution with 1 µL of the matrix solution directly on the MALDI target plate.

  • Allow the mixture to air-dry completely, forming a crystalline spot.

4. Mass Spectrometry Analysis:

  • Analyze the sample using a MALDI-TOF mass spectrometer in reflector positive ion mode.

  • The laser power should be adjusted to be just above the ionization threshold to minimize in-source fragmentation.[6]

5. Data Analysis:

  • Determine the average molecular weight of the PEGylated peptide from the centroid of the polymer distribution in the mass spectrum.

  • The mass difference between the non-PEGylated and PEGylated peptide will indicate the average mass of the attached PEG moiety.

Protocol 2: LC-MS Analysis of a PEGylated Protein

This protocol is suited for the separation and characterization of a heterogeneous PEGylated protein sample, allowing for the identification of different PEGylated species and potential isomers.

1. Sample Preparation:

  • For intact analysis, dilute the PEGylated protein in an appropriate buffer, such as 10 mM ammonium (B1175870) acetate.[7]

  • For peptide mapping to identify PEGylation sites, perform in-solution digestion:

2. Liquid Chromatography Separation:

  • Utilize a suitable HPLC or UPLC system.

  • For intact analysis: A reversed-phase column (e.g., C4 or C8) or a size-exclusion column (SEC) can be used.[9]

    • A typical mobile phase for reversed-phase is a gradient of acetonitrile in water with 0.1% formic acid.

  • For peptide mapping: A C18 reversed-phase column is commonly used with a similar mobile phase gradient.[8]

3. Mass Spectrometry Analysis:

  • Couple the LC eluent to an ESI-mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Post-Column Modification (Optional but Recommended): To simplify the complex ESI spectra of PEGylated proteins, a charge-stripping agent like triethylamine (B128534) (TEA) can be introduced post-column.[10][11] A 1% TEA solution in 50:50 acetonitrile/water can be infused at a low flow rate (e.g., 10 µL/min).[10]

  • Acquire data in positive ion mode. For peptide mapping, use data-dependent acquisition to trigger MS/MS fragmentation of the most intense peptide ions.[8]

4. Data Analysis:

  • For intact analysis, deconvolute the raw mass spectra to obtain the zero-charge mass of the different PEGylated species.[10] The mass difference between peaks will correspond to the mass of the ethylene (B1197577) glycol unit (approximately 44 Da).[10]

  • For peptide mapping, use database search software to identify the peptides from the MS/MS spectra and pinpoint the amino acid residues modified with PEG.

Visualizing the Workflow and Challenges

Understanding the analytical workflow and the inherent challenges is crucial for effective experimental design and data interpretation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_separation Separation (for LC-MS) cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Intact Intact Protein/Peptide RP_HPLC Reversed-Phase HPLC Intact->RP_HPLC MALDI MALDI-TOF MS Intact->MALDI Direct Analysis Digested Enzymatic Digestion Digested->RP_HPLC SEC Size-Exclusion Chromatography ESI ESI-MS SEC->ESI RP_HPLC->ESI MW_Determination Average MW and Polydispersity MALDI->MW_Determination Deconvolution Spectral Deconvolution ESI->Deconvolution Peptide_Mapping Peptide Mapping (Database Search) ESI->Peptide_Mapping MS/MS Data Deconvolution->MW_Determination

Caption: General experimental workflow for the mass spectrometry analysis of PEGylated peptides and proteins.

challenges_diagram center_node MS Analysis of PEGylated Biotherapeutics challenge1 PEG Polydispersity center_node->challenge1 challenge2 Multiple PEGylation Sites (Positional Isomers) center_node->challenge2 challenge3 Complex ESI Spectra (Multiple Charge States) center_node->challenge3 challenge4 Ion Suppression Effects center_node->challenge4 challenge5 In-Source Fragmentation/ Preferential PEG Fragmentation center_node->challenge5 challenge6 Poor Chromatographic Resolution center_node->challenge6

Caption: Key analytical challenges in the mass spectrometry of PEGylated peptides and proteins.

References

A Comparative Guide to Carboxylic Acid Protection: Alternatives to the t-Butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the judicious selection of a protecting group for carboxylic acids is a critical decision that can profoundly influence the outcome of a multi-step organic synthesis. While the t-butyl ester is a stalwart in the chemist's toolkit, a variety of alternative protecting groups offer distinct advantages in terms of stability, orthogonality, and ease of cleavage. This guide provides an objective comparison of common alternatives to the t-butyl ester, supported by experimental data and detailed protocols, to aid in the strategic planning of complex synthetic routes.

Orthogonal Strategies in Carboxylic Acid Protection

In the synthesis of complex molecules with multiple functional groups, the ability to selectively deprotect one group while others remain intact is paramount. This concept of "orthogonal protection" is a cornerstone of modern synthetic chemistry.[1][2] The choice of a carboxylic acid protecting group should be made in the context of the overall synthetic strategy, considering the stability of other protecting groups present in the molecule to acidic, basic, reductive, or oxidative conditions.

Performance Comparison of Carboxylic Acid Protecting Groups

The following table summarizes the performance of common alternatives to t-butyl esters for the protection of carboxylic acids, providing a direct comparison of their methods of formation and cleavage, along with typical yields.

Protecting GroupProtection Method(s)Typical Yield (%)Deprotection Method(s)Typical Yield (%)Key Considerations
t-Butyl Ester Isobutylene, cat. H₂SO₄>90TFA, DCM>95Stable to a wide range of conditions, but cleaved by strong acid.
Methyl Ester MeOH, H₂SO₄ (Fischer Esterification)[3]80-95NaOH, MeOH/H₂O (Saponification)[4]>90Stable to acidic and mild basic conditions; harsh basic cleavage.
CH₂N₂~95LiOH, THF/H₂O[4]>90
Benzyl (B1604629) Ester BnOH, TsOH, PhH (reflux)~67H₂, Pd/C, MeOH>99Stable to acidic and basic conditions; cleaved by hydrogenolysis.[5]
BnBr, Base>90
Allyl Ester Allyl-OH, DCC, DMAP>90Pd(PPh₃)₄, scavenger (e.g., N-methylaniline)[6][7]>95Stable to acidic and basic conditions; cleaved under mild, neutral conditions.[6]
Silyl (B83357) Ester (e.g., TBDMS) TBDMSCl, Imidazole (B134444), DMF>90TBAF, THF[8]>95Very labile; sensitive to both acidic and basic conditions.[9]
HF•Pyridine[9]>90Stability increases with steric bulk of the silyl group.[9]

Experimental Protocols

Detailed methodologies for the protection and deprotection of each alternative ester are provided below. These protocols represent common and reliable procedures cited in the literature.

Methyl Ester

Protection (Fischer Esterification):

  • Dissolve the carboxylic acid (1.0 equiv) in methanol (B129727) (5-10 mL per mmol of acid).

  • Carefully add concentrated sulfuric acid (0.1-0.2 equiv) dropwise.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Deprotection (Saponification):

  • Dissolve the methyl ester (1.0 equiv) in a mixture of methanol and water (e.g., 3:1 v/v).[4]

  • Add sodium hydroxide (B78521) (1.1-2.0 equiv) and stir the mixture at room temperature or with gentle heating.[4]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture with aqueous HCl (e.g., 1 M) to protonate the carboxylate.

  • Extract the carboxylic acid with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Benzyl Ester

Protection:

  • Dissolve the carboxylic acid (1.0 equiv), benzyl alcohol (1.1 equiv), and a catalytic amount of p-toluenesulfonic acid (0.1 equiv) in toluene.[10]

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by chromatography.

Deprotection (Catalytic Hydrogenolysis):

  • Dissolve the benzyl ester (1.0 equiv) in a suitable solvent such as methanol or ethyl acetate.[5][11]

  • Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).[5]

  • Purge the reaction vessel with hydrogen gas (e.g., using a balloon) and stir vigorously at room temperature.[5]

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the carboxylic acid.

Allyl Ester

Protection:

  • Dissolve the carboxylic acid (1.0 equiv), allyl alcohol (1.2 equiv), and 4-(dimethylamino)pyridine (DMAP) (0.1 equiv) in dichloromethane.

  • Cool the mixture to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equiv).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Filter off the dicyclohexylurea byproduct and wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by chromatography.

Deprotection:

  • Dissolve the allyl ester (1.0 equiv) in a suitable solvent like THF or dichloromethane.[6]

  • Add a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%).[6][7]

  • Add a scavenger, such as morpholine, pyrrolidine, or N-methylaniline (2-10 equiv), to trap the allyl group.[1][7]

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, the reaction mixture can often be directly purified by chromatography to isolate the carboxylic acid.

Silyl Ester (TBDMS Example)

Protection:

  • Dissolve the carboxylic acid (1.0 equiv) and imidazole (2.2 equiv) in anhydrous dimethylformamide (DMF).

  • Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 equiv) and stir at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, add water and extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Deprotection:

Visualizing Synthetic Workflows

The following diagrams illustrate the general workflows for the protection and deprotection of carboxylic acids using the discussed alternatives.

Protection_Deprotection_Workflow cluster_protection Protection cluster_reaction Synthetic Transformation(s) cluster_deprotection Deprotection CarboxylicAcid Carboxylic Acid (R-COOH) ProtectedAcid Protected Carboxylic Acid (R-COOR') CarboxylicAcid->ProtectedAcid  Protection Reagent (e.g., MeOH, BnOH, Allyl-OH, Silyl-Cl) ReactionStep Reaction on other functional groups ProtectedAcid->ReactionStep ProtectedAcid2 Protected Carboxylic Acid (R-COOR') ReactionStep->ProtectedAcid2 DeprotectedAcid Carboxylic Acid (R-COOH) ProtectedAcid2->DeprotectedAcid  Deprotection Reagent (e.g., NaOH, H₂/Pd/C, Pd(0), TBAF) Orthogonal_Strategy Start Polyfunctional Molecule with Carboxylic Acid and Alcohol Protect1 Protect Carboxylic Acid (e.g., as Benzyl Ester) Start->Protect1 Protect2 Protect Alcohol (e.g., as TBDMS Ether) Protect1->Protect2 Reaction1 Reaction at another site Protect2->Reaction1 Deprotect1 Selective Deprotection of Alcohol (TBAF) Reaction1->Deprotect1 Reaction2 Reaction at liberated Alcohol Deprotect1->Reaction2 Deprotect2 Deprotection of Carboxylic Acid (H₂/Pd/C) Reaction2->Deprotect2 FinalProduct Final Product Deprotect2->FinalProduct

References

The Influence of PEG Linker Length on Conjugate Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of a bioconjugate, particularly antibody-drug conjugates (ADCs), is a critical factor that dictates its therapeutic efficacy and safety profile. The linker, which connects the biological moiety to the payload, plays a pivotal role in the overall stability of the conjugate. Polyethylene glycol (PEG) linkers have become a popular choice in bioconjugation due to their ability to enhance solubility, reduce immunogenicity, and prolong circulation half-life.[1][2] This guide provides a comprehensive comparison of how different PEG linker lengths impact conjugate stability, supported by experimental data and detailed methodologies.

The Role of PEG Linkers in Enhancing Conjugate Stability

The conjugation of often hydrophobic payloads to biomolecules can lead to challenges such as aggregation and premature payload release.[3] PEG linkers address these issues through two primary mechanisms:

  • Increased Hydrophilicity: The repeating ethylene (B1197577) oxide units in a PEG chain create a hydration shell, increasing the water solubility of the conjugate. This helps to counteract the hydrophobicity of the payload, thereby reducing the tendency for aggregation.[2][3]

  • Steric Hindrance: The flexible nature of the PEG chain provides a steric shield that physically separates the payloads of adjacent conjugate molecules, further preventing aggregation.[3]

Comparative Analysis of PEG Linker Length on Conjugate Performance

The length of the PEG linker is a critical parameter that must be optimized for each specific bioconjugate. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on key performance metrics.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
Linker PEG LengthADC ModelAnimal ModelKey Pharmacokinetic FindingImpact on Efficacy
< 8αCD30-MMAEMouseRapidly increased clearance rates observed.Conjugates were not tolerated at 50 mg/kg.
PEG8αCD30-MMAERatSlower clearance compared to shorter PEGs.Improved in vivo efficacy.
4 kDaAffibody-MMAEMouse2.5-fold half-life extension compared to no PEG.Reduced in vitro cytotoxicity by 4.5-fold.
10 kDaAffibody-MMAEMouse11.2-fold half-life extension compared to no PEG.Reduced in vitro cytotoxicity by 22-fold, but had the most ideal tumor therapeutic ability in vivo.[4]

Data synthesized from multiple sources.[1][4][5]

Table 2: Influence of PEG Linker Length on In Vivo Tolerability
PEG Linker LengthConjugateAnimal ModelTolerability Outcome
< PEG8MMAE ConjugateMouseNot tolerated at 50 mg/kg, leading to significant weight loss.
≥ PEG8MMAE ConjugateMouseWell-tolerated at 50 mg/kg with no significant weight loss.

Data from a study on MMAE-based ADCs.[5]

Table 3: Effect of PEG Linker Architecture and Length on ADC Aggregation
Linker ConfigurationDrug-to-Antibody Ratio (DAR)% Soluble Aggregates (after thermal stress)
Linear PEG24HighSignificantly higher aggregation
Pendant PEG12HighSignificantly lower aggregation
Non-PEG LinkerHighHigh aggregation

This study suggests that not only the length but also the architecture of the PEG linker can significantly impact stability.[6][7]

Visualizing Experimental Workflows

To better understand the methodologies used to assess conjugate stability, the following diagrams illustrate typical experimental workflows.

experimental_workflow_aggregation cluster_prep Sample Preparation cluster_sec SEC-HPLC Analysis cluster_data Data Analysis prep_sample Prepare ADC samples in a suitable mobile phase inject_sample Inject sample onto an SEC column prep_sample->inject_sample separation Separation based on size (aggregates elute first) inject_sample->separation detection Detect eluting species (e.g., UV at 280 nm) separation->detection quantify_peaks Quantify the peak areas for aggregates and monomer detection->quantify_peaks calculate_percentage Calculate the percentage of aggregation quantify_peaks->calculate_percentage

Workflow for Aggregation Analysis by SEC-HPLC.

experimental_workflow_invivo cluster_animal In Vivo Study cluster_elisa ELISA for Intact ADC Quantification cluster_analysis Data Analysis animal_dosing Administer ADC to animals (e.g., mice) blood_sampling Collect blood samples at various time points animal_dosing->blood_sampling plasma_prep Process blood to obtain plasma blood_sampling->plasma_prep add_plasma Add plasma samples plasma_prep->add_plasma coat_plate Coat plate with antigen block_plate Block non-specific binding sites coat_plate->block_plate block_plate->add_plasma add_secondary Add enzyme-linked secondary antibody add_plasma->add_secondary add_substrate Add substrate and measure signal add_secondary->add_substrate concentration_curve Generate standard curve add_substrate->concentration_curve quantify_adc Quantify intact ADC in plasma concentration_curve->quantify_adc pk_analysis Perform pharmacokinetic analysis quantify_adc->pk_analysis

Workflow for In Vivo Stability Assessment using ELISA.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments used to assess conjugate stability.

Protocol 1: Aggregation Analysis by Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)

This method separates and quantifies soluble aggregates from the monomeric form of the conjugate based on molecular size.[8][9]

Materials:

  • Purified bioconjugate sample

  • Mobile Phase (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • SEC-HPLC column (e.g., Agilent AdvanceBio SEC 300Å)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dilute the bioconjugate sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase. Filter the sample through a low protein binding filter.[9]

  • Instrument Setup: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) and temperature (e.g., 25°C).

  • Injection: Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column.

  • Chromatography: Run the separation isocratically for a sufficient time to allow for the elution of all species (e.g., 30 minutes).

  • Detection: Monitor the column eluent using a UV detector at 280 nm.

  • Data Analysis: Integrate the peak areas corresponding to the high molecular weight species (aggregates) and the main peak (monomer). Calculate the percentage of aggregation as the ratio of the aggregate peak area to the total peak area.

Protocol 2: In Vivo Stability Assessment by Enzyme-Linked Immunosorbent Assay (ELISA)

This method quantifies the amount of intact conjugate in plasma over time to assess linker stability and pharmacokinetic properties.[4]

Materials:

  • Plasma samples from animals dosed with the bioconjugate

  • Antigen specific to the antibody portion of the conjugate

  • High-binding ELISA plates

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Enzyme-conjugated secondary antibody that detects the payload or a specific tag

  • Substrate for the enzyme (e.g., TMB)

  • Stop solution (e.g., 1 M H₂SO₄)

  • Plate reader

Procedure:

  • Plate Coating: Coat the wells of a high-binding ELISA plate with the target antigen diluted in a suitable buffer (e.g., PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate multiple times with wash buffer to remove unbound antigen.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Sample Incubation: Add diluted plasma samples and standards to the wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Development: Add the substrate to each well and incubate in the dark until sufficient color develops.

  • Stopping Reaction: Add the stop solution to each well.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Generate a standard curve from the standards and use it to determine the concentration of the intact conjugate in the plasma samples at each time point. Plot the concentration over time to determine the pharmacokinetic profile.

Protocol 3: Plasma Stability Assessment by LC-MS

This method is used to evaluate the stability of the linker and quantify the release of the free payload in plasma.[10][11]

Materials:

  • Bioconjugate

  • Human or mouse plasma

  • Acetonitrile (B52724) (ACN) with 0.1% formic acid

  • Internal standard

  • LC-MS system

Procedure:

  • Incubation: Incubate the bioconjugate in plasma at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).[10]

  • Protein Precipitation: To each plasma aliquot, add a volume of cold acetonitrile containing an internal standard to precipitate the plasma proteins and release the payload.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Sample Analysis: Analyze the supernatant containing the released payload by LC-MS.

  • Quantification: Quantify the amount of released payload by comparing its peak area to that of the internal standard and using a standard curve.

  • Data Analysis: Plot the percentage of released payload over time to determine the stability profile of the linker.

Conclusion

The length of the PEG linker is a critical design parameter that significantly influences the stability, pharmacokinetics, and efficacy of bioconjugates. While longer PEG chains generally lead to increased hydrophilicity, reduced aggregation, and longer circulation times, they can also sometimes decrease the in vitro potency of the conjugate.[1] The optimal PEG linker length is therefore a balance between these competing factors and must be determined empirically for each specific antibody, payload, and conjugation chemistry. The experimental protocols provided in this guide offer a framework for the systematic evaluation of different PEG linker lengths to identify the optimal construct for a given therapeutic application.

References

A Comparative Guide to the Quantitative Analysis of PEGylation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately quantifying the efficiency of PEGylation is critical for ensuring the quality, efficacy, and safety of therapeutic proteins and nanoparticles. This guide provides an objective comparison of the widely used 2,4,6-Trinitrobenzene Sulfonic Acid (TNBS) assay with alternative analytical methods for determining PEGylation efficiency. The following sections present quantitative data, detailed experimental protocols, and visual workflows to assist in selecting the most appropriate method for your specific research needs.

Comparison of Quantitative Performance

The selection of an analytical method for quantifying PEGylation efficiency is a balance of factors including sensitivity, accuracy, precision, throughput, and the information required. The following table summarizes the key quantitative performance metrics for the TNBS assay and its common alternatives.

FeatureTNBS AssayMALDI-TOF Mass SpectrometrySize-Exclusion Chromatography (SEC-HPLC)¹H NMR SpectroscopyBarium-Iodide Assay
Primary Information Degree of amine PEGylation (indirect)Molecular weight, degree of PEGylation, specific site of attachmentSeparation and quantification of PEGylated speciesHigher-order structure, degree of PEGylationPEG concentration (direct)
Sensitivity Moderate (nmol range)High (pmol to fmol range)Moderate to High (µg to ng range)[1]Low to Moderate (µg/mL range)[2]Moderate (µg/mL range)[3]
Accuracy Good (can be affected by protein properties)HighGood to High (dependent on resolution)HighGood (can be affected by PEG MW)[4]
Precision (%RSD) < 10%< 5%< 2%[1]< 5%[5]< 10%
Linearity Range Typically 0.1 - 2.0 mg/mL (protein dependent)Wide dynamic range10 - 250 µg/mL (for free PEG)[1]Dependent on instrument and sample0 - 50 µg/mL[6]
Throughput High (plate-based)Moderate to High (MALDI is faster than ESI)HighLowHigh (plate-based)
Applicability Amine-reactive PEGylation onlyBroadly applicableBroadly applicableBroadly applicablePEG quantification
Key Limitation Indirect measurement, requires knowledge of total aminesRequires specialized equipment, can be complex for heterogeneous samplesResolution may be challenging for some protein-PEG combinations[7]Lower sensitivity, requires high sample concentrationIndirect to PEGylation efficiency, potential for interference

Experimental Protocols

Detailed methodologies for the TNBS assay and its alternatives are provided below. These protocols offer a framework that can be adapted to specific experimental conditions.

TNBS Assay for Primary Amine Quantification

This colorimetric assay indirectly quantifies PEGylation efficiency by measuring the reduction of free primary amino groups after the PEGylation reaction.

Materials:

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5.[8]

  • TNBS Reagent: 0.01% (w/v) 2,4,6-Trinitrobenzene Sulfonic Acid (TNBS) in Reaction Buffer (prepare fresh).[8]

  • Quenching Solution: 10% (w/v) Sodium Dodecyl Sulfate (SDS).[8]

  • Stopping Solution: 1 N Hydrochloric Acid (HCl).[8]

  • Standard: A known concentration of a primary amine-containing compound (e.g., glycine (B1666218) or a non-PEGylated protein standard).

  • PEGylated and non-PEGylated protein samples.

Procedure:

  • Sample and Standard Preparation:

    • Prepare a standard curve using a series of known concentrations of the primary amine standard (e.g., 0, 5, 10, 15, 20, 30 µg/mL of glycine) in the Reaction Buffer.[9]

    • Dilute the PEGylated and non-PEGylated protein samples to a concentration within the linear range of the assay (e.g., 20-200 µg/mL) in the Reaction Buffer.[8]

  • Reaction:

    • To 500 µL of each standard and sample solution in a microcentrifuge tube, add 250 µL of the 0.01% TNBS solution.[10]

    • Mix well and incubate at 37°C for 2 hours.[10]

  • Quenching and Stopping:

    • Add 250 µL of 10% SDS to each tube to stop the reaction.[8]

    • Add 125 µL of 1 N HCl to each tube.[8]

  • Measurement:

    • Measure the absorbance of each solution at 335 nm using a spectrophotometer.[8]

  • Calculation of PEGylation Efficiency:

    • Use the standard curve to determine the concentration of free primary amines in the PEGylated and non-PEGylated samples.

    • Calculate the PEGylation efficiency using the following formula: PEGylation Efficiency (%) = [1 - (Free amines in PEGylated sample / Free amines in non-PEGylated sample)] x 100

MALDI-TOF Mass Spectrometry

This technique directly measures the molecular weight of the PEGylated protein, allowing for the determination of the number of attached PEG chains.

Materials:

  • MALDI-TOF Mass Spectrometer.

  • Matrix Solution: Saturated solution of sinapinic acid or α-Cyano-4-hydroxycinnamic acid (HCCA) in a mixture of acetonitrile (B52724) and 0.1% trifluoroacetic acid (TFA) in water (e.g., 1:1 v/v).[11]

  • PEGylated and non-PEGylated protein samples.

  • MALDI target plate.

Procedure:

  • Sample Preparation:

    • Desalt and purify the PEGylated and non-PEGylated protein samples.

    • Dilute the samples to a final concentration of approximately 0.1 mg/mL in a suitable solvent (e.g., 30% acetonitrile with 0.1% TFA).[12]

  • Target Spotting:

    • Mix the sample solution 1:1 (v/v) with the matrix solution.

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).[12]

  • Data Acquisition:

    • Acquire mass spectra in linear, positive ion mode.[11] The mass range should be set to encompass the expected molecular weights of the non-PEGylated and PEGylated protein.

  • Data Analysis:

    • Determine the average molecular weight of the non-PEGylated protein and the different PEGylated species from the mass spectra.

    • Calculate the number of attached PEG chains (degree of PEGylation) by dividing the mass difference between the PEGylated and non-PEGylated protein by the molecular weight of a single PEG chain.

Size-Exclusion Chromatography (SEC-HPLC)

SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of different PEGylated species and unreacted protein.

Materials:

  • HPLC system with a UV detector (and optionally a refractive index detector).

  • Size-exclusion column suitable for the molecular weight range of the analytes.

  • Mobile Phase: A buffer that minimizes non-specific interactions, such as phosphate-buffered saline (PBS).[13]

  • PEGylated and non-PEGylated protein samples.

Procedure:

  • System Preparation:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.[13]

  • Sample Preparation:

    • Filter the samples to remove any particulate matter.

    • Dilute the samples in the mobile phase to a concentration within the linear range of the detector.[13]

  • Chromatographic Run:

    • Inject a defined volume of the sample onto the column.

    • Monitor the elution profile at 280 nm for protein detection.[13]

  • Data Analysis:

    • Identify and integrate the peak areas corresponding to the non-PEGylated protein and the different PEGylated species (mono-, di-, multi-PEGylated).

    • Calculate the percentage of each species relative to the total protein peak area to determine the PEGylation efficiency and distribution.

¹H NMR Spectroscopy

Proton NMR can be used to directly quantify the degree of PEGylation by comparing the integral of the PEG methylene (B1212753) protons to a known reference signal.

Materials:

  • High-resolution NMR spectrometer.

  • Deuterated solvent (e.g., D₂O).

  • Internal standard (optional).

  • Purified PEGylated protein sample.

Procedure:

  • Sample Preparation:

    • Lyophilize the purified PEGylated protein and dissolve it in the deuterated solvent.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum of the sample.

  • Data Analysis:

    • Integrate the characteristic signal of the PEG methylene protons (around 3.6 ppm).[8]

    • Integrate a well-resolved signal from the protein (if available) or use an internal standard of known concentration.

    • Calculate the degree of PEGylation by comparing the ratio of the integrals, taking into account the number of protons contributing to each signal.[14]

Barium-Iodide Assay

This colorimetric assay directly quantifies the amount of PEG present in a sample.

Materials:

  • Barium Chloride Solution: 5% (w/v) BaCl₂ in 1 N HCl.[6]

  • Iodine Solution: 0.1 N Iodine/Potassium Iodide solution.[6]

  • PEG Standards: A series of known concentrations of the same PEG used in the PEGylation reaction.

  • Purified PEGylated protein sample.

Procedure:

  • Standard Curve Preparation:

    • Prepare a standard curve with known concentrations of PEG in the appropriate buffer.

  • Reaction Mixture Preparation:

    • Immediately before use, mix two parts of the Barium Chloride Solution with one part of the Iodine Solution.[6]

  • Reaction and Measurement:

    • Add the reaction mixture to the standards and the PEGylated protein sample.

    • Measure the absorbance at 535 nm.[4]

  • Calculation:

    • Use the standard curve to determine the concentration of PEG in the sample.

    • Determine the protein concentration using a separate method (e.g., UV absorbance at 280 nm).

    • Calculate the degree of PEGylation by dividing the molar concentration of PEG by the molar concentration of the protein.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the TNBS assay and a general workflow for PEGylation analysis.

TNBS_Assay_Workflow cluster_prep Sample & Standard Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare Standards (e.g., Glycine) C Add 0.01% TNBS A->C B Prepare Samples (PEGylated & Non-PEGylated) B->C D Incubate at 37°C for 2h C->D E Stop Reaction (SDS & HCl) D->E F Measure Absorbance at 335 nm E->F G Calculate PEGylation Efficiency F->G

Caption: Workflow for the TNBS Assay.

PEGylation_Analysis_Workflow cluster_analysis Quantitative Analysis start PEGylation Reaction Mixture purification Purification (e.g., SEC, IEX) start->purification tnbs TNBS Assay purification->tnbs ms Mass Spectrometry (MALDI-TOF/ESI-MS) purification->ms sec SEC-HPLC purification->sec nmr NMR Spectroscopy purification->nmr barium Barium-Iodide Assay purification->barium result Determination of PEGylation Efficiency tnbs->result ms->result sec->result nmr->result barium->result

Caption: General workflow for PEGylation analysis.

References

A Practical Guide to Confirming t-Butyl Group Deprotection by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in organic synthesis and drug development, confirming the successful removal of a protecting group is a critical step. The t-butyl group is a commonly used protecting group for alcohols, carboxylic acids, and amines due to its stability and selective removal under acidic conditions. This guide provides a detailed comparison of a t-butyl protected compound and its deprotected counterpart using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, a powerful and quantitative analytical technique for reaction monitoring.

Key Indicators of t-Butyl Deprotection

The primary evidence for the removal of a t-butyl group in a ¹H NMR spectrum is the disappearance of its characteristic signal and the appearance of new signals corresponding to the unprotected functional group and potential byproducts.

  • Disappearance of the t-Butyl Singlet: A t-butyl group presents as a sharp singlet in the ¹H NMR spectrum, integrating to nine protons. Its chemical shift is typically in the upfield region of the spectrum. The complete disappearance of this signal is the most direct indication of successful deprotection.

  • Appearance of a New Proton Signal: The proton of the newly formed functional group will give rise to a new signal. For example, the deprotection of a t-butyl ester to a carboxylic acid will result in the appearance of a broad singlet for the acidic proton in the downfield region of the spectrum.

  • Formation of Byproducts: The t-butyl cation formed during deprotection can be eliminated as isobutene or trapped by a nucleophile to form t-butanol. The signals for these byproducts may also be observable in the ¹H NMR spectrum, further confirming the reaction has occurred.

Comparative NMR Data: Hydrolysis of t-Butyl Acetate (B1210297)

To illustrate the spectral changes upon deprotection, let's consider the acid-catalyzed hydrolysis of t-butyl acetate to acetic acid.

CompoundFunctional GroupProton AssignmentChemical Shift (δ) in CDCl₃ (ppm)MultiplicityIntegration
t-Butyl Acetate t-Butyl Ester-C(CH₃)₃~1.46Singlet9H
-C(=O)CH₃~1.97Singlet3H
Acetic Acid Carboxylic Acid-COOH~10-12 (variable)Broad Singlet1H
-C(=O)CH₃~2.10Singlet3H
Isobutene Alkene=C(CH₃)₂~1.73Singlet6H
=CH₂~4.63Singlet2H

Experimental Protocol: Monitoring Deprotection by ¹H NMR

This protocol outlines the steps for monitoring the deprotection of a t-butyl protected compound in situ using ¹H NMR spectroscopy.

Materials:

  • t-Butyl protected compound

  • Deuterated solvent (e.g., CDCl₃, D₂O) compatible with the reaction conditions

  • Deprotection reagent (e.g., trifluoroacetic acid, hydrochloric acid)

  • Internal standard (optional, for quantitative analysis, e.g., 1,3,5-trimethoxybenzene)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of the t-butyl protected starting material in the chosen deuterated solvent in an NMR tube.

    • If quantitative analysis is desired, add a known amount of a suitable internal standard. The internal standard should have a signal that does not overlap with any of the reactant or product signals.

    • Acquire a ¹H NMR spectrum of the starting material to serve as the t=0 reference.

  • Initiation of the Reaction:

    • Carefully add the deprotection reagent to the NMR tube containing the starting material solution.

    • Quickly mix the contents of the NMR tube by gentle inversion.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Acquire a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate. For fast reactions, spectra may be taken every few minutes, while for slower reactions, hourly acquisition may be sufficient.

  • Data Processing and Analysis:

    • Process the acquired spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the characteristic signals of the starting material (e.g., the t-butyl singlet) and the product (e.g., the carboxylic acid proton or another characteristic signal).

    • Monitor the decrease in the integral of the starting material signal and the corresponding increase in the integral of the product signal over time.

    • The conversion of the reaction can be calculated at each time point by comparing the relative integrals of the starting material and product signals.

Workflow for Confirmation of t-Butyl Deprotection

Deprotection_Workflow Start Start: t-Butyl Protected Compound Reaction Initiate Deprotection Reaction Start->Reaction NMR_Monitoring Monitor Reaction by ¹H NMR Reaction->NMR_Monitoring Analysis Analyze NMR Spectra NMR_Monitoring->Analysis Disappearance Disappearance of t-Butyl Signal? (Singlet, 9H, ~1.5 ppm) Analysis->Disappearance Appearance Appearance of Product Signals? Disappearance->Appearance Yes Incomplete Reaction Incomplete/ Unsuccessful Disappearance->Incomplete No Complete Deprotection Confirmed Appearance->Complete Yes Appearance->Incomplete No

Caption: Workflow for confirming t-butyl deprotection using ¹H NMR spectroscopy.

A Researcher's Guide to Evaluating the Purity of Synthesized PEG-Protein Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of Polyethylene Glycol (PEG)-protein conjugates is a critical step in enhancing the therapeutic properties of biomolecules. However, the inherent complexity of the PEGylation reaction necessitates rigorous evaluation of the final product's purity to ensure its safety, efficacy, and batch-to-batch consistency. This guide provides an objective comparison of key analytical techniques for assessing the purity of PEG-protein conjugates, supported by experimental data and detailed protocols.

The covalent attachment of PEG to a protein, a process known as PEGylation, can improve its pharmacokinetic and pharmacodynamic properties by increasing its hydrodynamic radius, which in turn can enhance its stability, solubility, and in vivo half-life while reducing immunogenicity. The PEGylation reaction, however, often results in a heterogeneous mixture containing the desired PEG-protein conjugate, unreacted protein, excess PEG, and various impurities such as multi-PEGylated species and isomers. Therefore, a comprehensive analytical strategy employing orthogonal methods is crucial for the thorough characterization and purity assessment of these complex biomolecules.

Comparative Analysis of Analytical Techniques

A variety of analytical techniques are employed to characterize PEG-protein conjugates, each providing unique insights into the purity of the sample. The choice of method depends on the specific impurities being targeted and the desired level of detail. The following table summarizes the most common techniques, highlighting their principles, primary applications, and key performance characteristics.

Analytical TechniquePrinciplePrimary Application in Purity AssessmentResolutionSensitivityThroughputKey AdvantagesKey Disadvantages
Size-Exclusion Chromatography (SEC-HPLC) Separation based on hydrodynamic volume.Separation of PEG-protein conjugates from unreacted protein, free PEG, and aggregates.[1][2]Moderate to HighModerateHighNon-denaturing conditions preserve protein structure; robust and reproducible.[1]Limited resolution for species with similar hydrodynamic radii.
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.Separation of PEG-protein conjugate isomers and detection of small molecule impurities.[2]HighHighHighExcellent for resolving closely related species.Can be denaturing to proteins; complex method development.
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity under non-denaturing conditions.Orthogonal method to SEC and IEX for purity assessment and isomer separation.[]Moderate to HighModerateModerateMaintains the native conformation of the protein.[]Lower capacity compared to other chromatographic methods.[]
Ion-Exchange Chromatography (IEX-HPLC) Separation based on net surface charge.Separation of species with different degrees of PEGylation and charge variants.[2]ModerateHighHighHigh resolving power for charged species.PEGylation may shield charges, reducing separation efficiency.
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE) Separation based on apparent molecular weight.Qualitative assessment of PEGylation, estimation of molecular weight, and detection of unreacted protein.[4]Low to ModerateModerateHighSimple, inexpensive, and widely accessible.Inaccurate molecular weight determination due to anomalous migration of PEGylated proteins; potential for smeared bands.[4]
Native Polyacrylamide Gel Electrophoresis (Native-PAGE) Separation based on size, shape, and native charge.Alternative to SDS-PAGE that avoids PEG-SDS interactions, providing better resolution.[5]ModerateModerateHighAvoids denaturation and issues with SDS interaction.[5]Migration is dependent on multiple factors, complicating interpretation.
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility in a capillary.High-resolution separation of different PEGylated species and purity analysis.[6]HighHighHighHigh efficiency, speed, and low sample consumption.[6]Lower loading capacity compared to HPLC.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) Measurement of mass-to-charge ratio of ionized molecules.Determination of molecular weight distribution, degree of PEGylation, and identification of impurities.[7][8]HighHighModerateHigh mass accuracy and tolerance to complex mixtures.Polydispersity of PEG can complicate spectra.[9]
Electrospray Ionization Mass Spectrometry (ESI-MS) Measurement of mass-to-charge ratio of ionized molecules from solution.Accurate mass determination and characterization of heterogeneity, often coupled with liquid chromatography (LC-MS).[8][10]HighHighModerateAmenable to online coupling with separation techniques.Can produce complex spectra with multiple charge states.[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of PEG-protein conjugate purity.

Size-Exclusion Chromatography (SEC-HPLC)

Objective: To separate and quantify the PEG-protein conjugate, unreacted protein, free PEG, and aggregates.

Materials:

  • HPLC system with UV and Refractive Index (RI) detectors.

  • Size-Exclusion Chromatography column (e.g., TSKgel G3000SWxl).

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0. The addition of 200 mM L-arginine can help reduce non-specific interactions.[11]

  • Sample: PEG-protein conjugate reaction mixture.

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.

  • Sample Preparation: Dilute the sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • Injection: Inject a defined volume (e.g., 20 µL) of the sample onto the column.

  • Detection: Monitor the elution profile using the UV detector at 280 nm for proteinaceous species and the RI detector for PEG-containing species.

  • Data Analysis: Integrate the peak areas to determine the relative percentage of each component. The order of elution is typically aggregates, PEG-protein conjugate, unreacted protein, and free PEG.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To separate positional isomers of the PEG-protein conjugate and assess purity.

Materials:

  • HPLC system with a UV detector.

  • Reversed-Phase column (e.g., C4 or C18, 300 Å pore size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample: Purified PEG-protein conjugate.

Procedure:

  • System Equilibration: Equilibrate the column with a mixture of Mobile Phase A and B (e.g., 95:5) at a flow rate of 1.0 mL/min.

  • Sample Preparation: Dilute the sample in Mobile Phase A.

  • Injection: Inject the sample onto the column.

  • Gradient Elution: Apply a linear gradient of increasing Mobile Phase B to elute the bound species. For example, 5% to 95% B over 30 minutes.

  • Detection: Monitor the absorbance at 220 nm or 280 nm.

  • Data Analysis: Analyze the chromatogram for the presence of multiple peaks, which may indicate positional isomers or other impurities.

SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

Objective: To qualitatively assess the success of the PEGylation reaction and estimate the apparent molecular weight of the conjugate.

Materials:

  • Vertical electrophoresis unit.

  • Polyacrylamide gels (e.g., 4-12% gradient gel).

  • SDS-PAGE running buffer (e.g., Tris-Glycine-SDS).

  • 2X Laemmli sample buffer with a reducing agent (e.g., β-mercaptoethanol).

  • Molecular weight markers.

  • Coomassie Brilliant Blue stain or a specific PEG stain (e.g., barium iodide).[4]

Procedure:

  • Sample Preparation: Mix the protein sample with an equal volume of 2X Laemmli sample buffer. Heat at 95°C for 5 minutes.

  • Gel Loading: Load the denatured samples and molecular weight markers into the wells of the gel.

  • Electrophoresis: Run the gel at a constant voltage (e.g., 150V) until the dye front reaches the bottom.

  • Staining: Stain the gel with Coomassie Blue to visualize all proteins. For specific detection of PEG, use a barium iodide staining protocol.[4]

  • Analysis: Compare the band migration of the PEGylated sample to the unreacted protein. A shift to a higher apparent molecular weight indicates successful PEGylation. The presence of a band at the original protein's molecular weight suggests incomplete reaction.

MALDI-TOF Mass Spectrometry

Objective: To determine the molecular weight distribution of the PEG-protein conjugate and the degree of PEGylation.

Materials:

  • MALDI-TOF mass spectrometer.

  • MALDI target plate.

  • Matrix solution (e.g., sinapinic acid at 10 mg/mL in 50:50 acetonitrile:water with 0.1% TFA).[12]

  • Sample: Purified and desalted PEG-protein conjugate.

Procedure:

  • Sample-Matrix Preparation: Mix the sample solution with the matrix solution in a 1:1 ratio directly on the MALDI target plate (dried-droplet method).

  • Data Acquisition: Analyze the sample in the mass spectrometer in linear or reflector mode, depending on the mass range and required resolution.

  • Data Analysis: The resulting spectrum will show a distribution of peaks corresponding to the different numbers of PEG units attached to the protein. The difference in mass between the unreacted protein and the center of the conjugate's peak distribution can be used to calculate the average degree of PEGylation.

Visualizing the Purity Evaluation Workflow and Impurity Profile

To better illustrate the process and potential outcomes of PEG-protein conjugate synthesis and purification, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Evaluation Protein Protein Reaction PEGylation Reaction Protein->Reaction PEG Activated PEG PEG->Reaction Crude Crude Conjugate Mixture Reaction->Crude Purification Purification (e.g., IEX, HIC) Crude->Purification Purified Purified PEG-Protein Conjugate Purification->Purified SEC SEC-HPLC Purified->SEC Size Heterogeneity RPHPLC RP-HPLC Purified->RPHPLC Isomer Separation PAGE SDS-PAGE / Native-PAGE Purified->PAGE Qualitative Check CE Capillary Electrophoresis Purified->CE High-Res Separation MS Mass Spectrometry (MALDI/ESI) Purified->MS Molecular Weight & Degree of PEGylation

Caption: Experimental workflow for the synthesis, purification, and purity evaluation of PEG-protein conjugates.

Caption: Common impurities in synthesized PEG-protein conjugates.

References

PEGylation: A Double-Edged Sword in Drug Efficacy – A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of therapeutic molecules with polyethylene (B3416737) glycol (PEG), known as PEGylation, presents a pivotal method for enhancing their pharmacokinetic profiles. This guide offers an objective comparison of the biological activity of PEGylated versus non-PEGylated molecules, supported by experimental data and detailed methodologies, to aid in navigating the critical trade-off between extended in-vivo half-life and potential reductions in immediate biological activity.

PEGylation is a widely adopted strategy in drug development to improve the therapeutic value of proteins, peptides, and small molecule drugs. The covalent attachment of PEG chains can significantly increase a molecule's hydrodynamic volume, which in turn extends its plasma half-life, enhances its stability against proteolytic degradation, and reduces its immunogenicity.[1] However, this modification is not without its drawbacks. The "stealth" effect conferred by the PEG chains can also create steric hindrance, impeding the molecule's interaction with its target receptors or substrates and consequently diminishing its in vitro biological activity.[2]

The extent of this activity reduction is a multifactorial issue, dependent on the size and structure (linear or branched) of the attached PEG, the number of PEG molecules conjugated, and the specific site of attachment on the therapeutic molecule.[3][4] This guide will delve into the quantitative impact of PEGylation on biological activity, provide detailed experimental protocols for its assessment, and visualize the underlying processes to offer a comprehensive resource for informed decision-making in drug development.

Quantitative Comparison of Biological Activity

The decision to employ PEGylation often hinges on a careful cost-benefit analysis where a potential decrease in in vitro potency is weighed against the significant gains in in vivo performance. The following table summarizes the impact of PEGylation on the biological activity of several therapeutic proteins, illustrating the common trend of reduced in vitro activity.

ProteinPEG MoietyIn Vitro Bioactivity (Relative to Native Protein)Key Findings
Interferon-α2a 40 kDa branched PEG~7%While in vitro antiviral activity is significantly reduced, the improved pharmacokinetic profile allows for less frequent dosing regimens.[5][6]
Interferon-α2b 12 kDa linear PEG~28%Moderate retention of in vitro activity with a substantial increase in serum half-life.
Interferon-α2b 20 kDa linear PEG (aldehyde chemistry)~45%Demonstrates that the choice of PEG size and linkage chemistry can influence the degree of activity retention.[3]
Interferon-α2b 40 kDa Y-shaped PEG (NHS chemistry)~7%Highlights the impact of PEG architecture on biological function.[7]
Granulocyte Colony-Stimulating Factor (G-CSF) 20 kDa linear PEG~30-50%The PEGylated form (Pegfilgrastim) has a much longer duration of action compared to the native protein, reducing the need for daily injections.
Tumor Necrosis Factor-α (TNF-α) 10 kDa branched PEG93%Shows high retention of in vitro activity, indicating that for some proteins, PEGylation can be optimized to minimize bioactivity loss.[8]
Tumor Necrosis Factor-α (TNF-α) 40 kDa branched PEG65%A larger PEG molecule on the same protein results in a greater loss of in vitro activity.[8]

Experimental Protocols

Accurate and reproducible assessment of biological activity is paramount in comparing PEGylated and non-PEGylated molecules. Below are detailed methodologies for key in vitro bioassays.

Cell-Based Bioassay for Interferon Activity (Cytopathic Effect Inhibition Assay)

This assay is a cornerstone for determining the biological activity of interferons by measuring their ability to protect cells from viral infection.

1. Materials:

  • A549 cells (human lung carcinoma) or other susceptible cell lines.
  • Encephalomyocarditis virus (EMCV) or another suitable cytopathic virus.
  • Cell culture medium (e.g., DMEM supplemented with 10% FBS).
  • Interferon standard, non-PEGylated interferon, and PEGylated interferon samples.
  • Crystal Violet staining solution.
  • 96-well cell culture plates.

2. Procedure:

  • Cell Seeding: Seed A549 cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.
  • Sample Preparation and Addition: Prepare serial dilutions of the interferon standard, non-PEGylated, and PEGylated samples in cell culture medium. Once the cells are confluent, remove the old medium and add the diluted samples to the respective wells.
  • Incubation: Incubate the plates for 24 hours to allow the interferon to induce an antiviral state in the cells.
  • Viral Challenge: After incubation, add a predetermined amount of EMCV to each well (except for cell-only controls). This amount should be sufficient to cause complete cell death in untreated wells within 48 hours.
  • Incubation: Incubate the plates for an additional 24-48 hours, or until complete cytopathic effect is observed in the virus-only control wells.
  • Staining: Gently wash the plates to remove dead cells. Stain the remaining viable cells with Crystal Violet solution for 10-15 minutes.
  • Quantification: After washing away the excess stain and drying the plates, solubilize the stain in each well (e.g., with methanol (B129727) or a detergent solution). Read the absorbance at a suitable wavelength (e.g., 570 nm) using a plate reader.

3. Data Analysis:

  • The absorbance is directly proportional to the number of viable, protected cells.
  • Plot the absorbance versus the logarithm of the interferon concentration for each sample.
  • The biological activity (in Units/mg) is calculated by comparing the concentration of the test sample that gives 50% protection to that of the interferon standard.

Enzyme-Linked Immunosorbent Assay (ELISA) for Quantifying PEGylated Molecules

ELISA is a widely used method for the detection and quantification of PEGylated drugs in biological samples.[]

1. Materials:

  • Anti-PEG antibody (for capture).
  • Biotinylated antibody specific to the drug molecule (for detection).
  • Streptavidin-Horseradish Peroxidase (HRP) conjugate.
  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate.
  • Stop solution (e.g., 1M H₂SO₄).
  • ELISA plates.
  • Wash buffer (e.g., PBS with 0.05% Tween-20).
  • Blocking buffer (e.g., 1% BSA in PBS).

2. Procedure:

  • Coating: Coat the wells of an ELISA plate with an anti-PEG antibody and incubate overnight at 4°C.
  • Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
  • Sample Incubation: Wash the plate and add the PEGylated drug samples and standards. Incubate for 2 hours at room temperature.
  • Detection Antibody: Wash the plate and add the biotinylated anti-drug antibody. Incubate for 1-2 hours at room temperature.
  • Streptavidin-HRP: Wash the plate and add Streptavidin-HRP conjugate. Incubate for 1 hour at room temperature.
  • Substrate Reaction: Wash the plate and add TMB substrate. Incubate in the dark until a blue color develops.
  • Stop and Read: Stop the reaction with a stop solution, which will turn the color to yellow. Read the absorbance at 450 nm.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance versus the concentration of the PEGylated drug standards.
  • Determine the concentration of the unknown samples by interpolating their absorbance values from the standard curve.

Visualizing the Impact of PEGylation

Diagrams can effectively illustrate the complex processes and pathways involved in the biological activity of PEGylated molecules.

G cluster_0 Experimental Workflow Native Non-PEGylated Molecule Assay Biological Activity Assay (e.g., Cell-based assay, ELISA) Native->Assay PEGylated PEGylated Molecule PEGylated->Assay Compare Comparative Analysis of Bioactivity Assay->Compare

Caption: Workflow for comparing the biological activity of PEGylated and non-PEGylated molecules.

G cluster_pathway Interferon Signaling Pathway cluster_effect Effect of PEGylation IFN Interferon (Native or PEGylated) Receptor IFN Receptor IFN->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Translocation Transcription Gene Transcription (Antiviral State) Nucleus->Transcription Induction PEG_effect PEG chain may cause steric hindrance, reducing binding affinity of Interferon to its receptor.

Caption: Simplified JAK-STAT signaling pathway for interferon and the potential impact of PEGylation.

Conclusion

PEGylation is an invaluable tool in drug development, offering a proven method to enhance the pharmacokinetic properties of therapeutic molecules. However, the benefits of increased stability and prolonged circulation often come at the cost of reduced in vitro biological activity due to steric hindrance.[10] The data and protocols presented in this guide underscore the importance of a tailored approach to PEGylation, where the choice of PEG size, structure, and conjugation chemistry is optimized for each specific molecule to strike the right balance between in vivo efficacy and in vitro potency. Careful and quantitative evaluation of biological activity is essential to successfully navigate this trade-off and develop optimally effective PEGylated therapeutics.

References

A Head-to-Head Comparison of Activation Reagents for Carboxylic Acid PEGs: EDC versus HATU

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the activation of carboxylic acid-terminated polyethylene (B3416737) glycol (PEG) is a critical step. The choice of coupling reagent can significantly influence the efficiency, stability, and overall success of the PEGylation process. For decades, the combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) has been the conventional method. However, uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) have emerged as powerful alternatives. This guide provides a data-driven, objective comparison of EDC and HATU for the activation of carboxylic acid PEGs.

Performance Comparison

The selection of an activation reagent impacts reaction kinetics, yield, and the potential for side reactions. While EDC, particularly when used with NHS, is a cost-effective and widely used method, HATU is recognized for its high efficiency, rapid reaction times, and lower risk of side reactions such as racemization, especially in sensitive applications like peptide synthesis.[1][2]

Below is a summary of key performance indicators for EDC/NHS and HATU, compiled from literature sources. It is important to note that specific results can vary depending on the substrates and reaction conditions.

ParameterEDC/NHSHATU
Reaction Time Several hours to overnight[1]15-60 minutes[3][4]
Typical Yield Variable, generally lower than HATU[1][5]High (>90% in some cases)[1]
Reaction pH Activation: 4.5-6.0; Coupling: 7.2-8.5[6]Activation/Coupling: 7.2-8.0[3]
Racemization Risk Can be significant without additives like NHS/HOBt[1][2]Very low[1][2][4]
Reagent Stability Moisture sensitive, prone to hydrolysis[6]Generally more stable but should be handled in an inert atmosphere[7]
Byproducts Water-soluble urea (B33335) byproduct[2]Tetramethylurea and HOAt[3]
Cost Cost-effective[1]More expensive[1]
Ideal Use Case Routine, large-scale conjugations where cost is a primary factor.Difficult couplings, sensitive substrates, and when high speed and efficiency are critical.[1][3]

Reaction Mechanisms

Understanding the underlying chemistry is crucial for optimizing PEGylation protocols. EDC and HATU activate carboxylic acids through different intermediates.

EDC/NHS Activation: This is a two-step process. EDC first reacts with the carboxylic acid of the PEG to form a highly reactive but unstable O-acylisourea intermediate.[3] This intermediate is susceptible to hydrolysis. The addition of NHS traps this intermediate, converting it into a more stable, amine-reactive NHS ester, which then efficiently reacts with a primary amine on the target molecule to form a stable amide bond.[3]

EDC_Mechanism cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.5) Carboxyl_PEG Carboxyl-PEG (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Unstable) Carboxyl_PEG->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea NHS_Ester NHS-activated PEG (More Stable) O_Acylisourea->NHS_Ester + NHS Urea_Byproduct Urea Byproduct O_Acylisourea->Urea_Byproduct Hydrolysis NHS_reagent NHS NHS_reagent->NHS_Ester PEG_Conjugate PEG-Conjugate (Amide Bond) NHS_Ester->PEG_Conjugate + Amine Amine_Molecule Amine-Molecule (R'-NH2) Amine_Molecule->PEG_Conjugate NHS_released NHS PEG_Conjugate->NHS_released releases

EDC/NHS activation of a carboxyl-PEG.

HATU Activation: HATU is a uronium-based coupling agent that directly and rapidly converts the carboxylic acid into a highly reactive OAt-active ester in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA).[3][8] This active ester then readily reacts with the primary amine of the target molecule to form the amide bond, releasing tetramethylurea and HOAt (1-hydroxy-7-azabenzotriazole).[3]

HATU_Mechanism cluster_activation Activation Step (pH 7.2-8.0) cluster_coupling Coupling Step Carboxyl_PEG Carboxyl-PEG (R-COOH) OAt_Ester OAt-activated PEG Ester Carboxyl_PEG->OAt_Ester + HATU/Base HATU_reagent HATU + Base HATU_reagent->OAt_Ester Byproducts_act Tetramethylurea + HOAt OAt_Ester->Byproducts_act releases PEG_Conjugate PEG-Conjugate (Amide Bond) OAt_Ester->PEG_Conjugate + Amine Amine_Molecule Amine-Molecule (R'-NH2) Amine_Molecule->PEG_Conjugate HOAt_released HOAt PEG_Conjugate->HOAt_released releases

HATU-mediated activation of a carboxyl-PEG.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to achieving desired outcomes in PEGylation. Below are representative protocols for the activation of a carboxyl-PEG and subsequent conjugation to an amine-containing molecule (e.g., a protein) using both EDC/NHS and HATU.

Experimental_Workflow start Start reagents Prepare Buffers and Reagents (Carboxyl-PEG, Amine-Molecule, Activators) start->reagents activation Activate Carboxyl-PEG reagents->activation edc_activation EDC/NHS Activation (pH 4.5-6.0, 15-30 min, RT) activation->edc_activation EDC/NHS hatu_activation HATU Activation (pH 7.2-8.0, 15-30 min, RT) activation->hatu_activation HATU coupling Conjugation to Amine-Molecule (1-2 hours at RT or overnight at 4°C) edc_activation->coupling hatu_activation->coupling quenching Quench Reaction (e.g., with Tris or Hydroxylamine) coupling->quenching purification Purify PEG-Conjugate (e.g., SEC, Dialysis) quenching->purification analysis Analyze Product (e.g., SDS-PAGE, HPLC, MS) purification->analysis end End analysis->end

General experimental workflow for PEGylation.
Method 1: EDC/NHS-Mediated PEGylation

Materials:

  • Carboxyl-terminated PEG (e.g., mPEG-COOH)

  • Amine-containing molecule (e.g., protein)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[6]

  • Coupling Buffer: PBS, pH 7.2-7.5[6]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5[6]

  • Anhydrous DMSO or DMF (if needed for dissolving PEG)

  • Purification system (e.g., size exclusion chromatography column)

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.[6]

    • Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer or anhydrous DMSO immediately before use.[6][9]

    • Dissolve the Carboxyl-PEG in Activation Buffer.

    • Prepare the amine-containing molecule in Coupling Buffer.

  • Activation of Carboxyl-PEG:

    • In a reaction tube, combine the Carboxyl-PEG solution with the freshly prepared EDC and NHS solutions. A typical molar ratio is 1:1.5:1.5 (Carboxyl-PEG:EDC:NHS).[10]

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing to form the NHS-activated PEG.[6][11]

  • Conjugation Reaction:

    • Immediately add the NHS-activated PEG solution to the amine-containing molecule solution.[6] The pH of the final reaction mixture should be between 7.2 and 8.0.

    • Allow the conjugation reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[6]

  • Quenching the Reaction:

    • To stop the reaction and deactivate any unreacted NHS esters, add Quenching Buffer to a final concentration of 20-50 mM.[12]

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the PEGylated conjugate from excess reagents and byproducts using a suitable method such as size exclusion chromatography (SEC) or dialysis.[12]

Method 2: HATU-Mediated PEGylation

Materials:

  • Carboxyl-terminated PEG (e.g., mPEG-COOH)

  • Amine-containing molecule (e.g., protein)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Reaction Buffer: PBS or Borate buffer, pH 7.2-8.0[3]

  • Quenching Reagent: Tris or hydroxylamine[3]

  • Anhydrous DMF or DMSO

  • Purification system (e.g., size exclusion chromatography column)

Procedure:

  • Reagent Preparation:

    • Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) if possible, and use anhydrous solvents to prevent hydrolysis of HATU.

    • Dissolve the Carboxyl-PEG in anhydrous DMF or DMSO.[3]

    • Prepare the amine-containing molecule in the Reaction Buffer.

  • Activation and Conjugation:

    • To the Carboxyl-PEG solution, add HATU (typically 1.1-1.2 equivalents relative to the carboxylic acid).[3]

    • Add DIPEA (typically 2 equivalents) to the mixture.[3]

    • Allow the activation to proceed for 15-30 minutes at room temperature.[3]

    • Add the activated PEG solution directly to the amine-containing molecule in the Reaction Buffer.

    • Let the conjugation reaction proceed for 1-2 hours at room temperature or overnight at 4°C.[3]

  • Quenching the Reaction:

    • Quench the reaction by adding an excess of a small amine-containing molecule like Tris or hydroxylamine.[3]

  • Purification:

    • Purify the PEGylated product using an appropriate chromatography technique (e.g., size exclusion or ion exchange) to remove unreacted PEG, reagents, and byproducts.[3]

Conclusion

The choice between EDC/NHS and HATU for the activation of carboxylic acid PEGs depends on the specific requirements of the application. EDC/NHS remains a viable and economical option for many standard bioconjugation needs. However, for challenging conjugations, acid-sensitive substrates, or when high efficiency and rapid reaction times are paramount, HATU presents a superior, albeit more costly, alternative.[1][3] Researchers should weigh the benefits of higher yield and lower risk of side reactions offered by HATU against the cost-effectiveness of the well-established EDC/NHS chemistry.

References

Safety Operating Guide

Proper Disposal of t-Butyl ester-PEG4-CH2COOH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for personnel safety and environmental protection. This document provides a detailed, step-by-step guide for the proper disposal of t-Butyl ester-PEG4-CH2COOH, a common PEG linker used in bioconjugation and drug delivery research. The following procedures are based on best practices for handling similar chemical structures and should be executed in conjunction with your institution's specific environmental health and safety (EHS) protocols.

Immediate Safety Precautions

Before beginning any disposal procedures, it is crucial to don the appropriate Personal Protective Equipment (PPE). Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Recommended Personal Protective Equipment:

  • Safety Goggles: To protect against potential splashes.

  • Chemical-Resistant Gloves: Inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[1] Dispose of contaminated gloves in accordance with laboratory and institutional guidelines.[1]

  • Laboratory Coat: To protect skin and clothing from contamination.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as a chemical waste product.[2] Do not attempt to dispose of this compound down the drain.

  • Waste Identification and Segregation:

    • Designate a specific, chemically resistant waste container for "this compound".

    • Clearly label the container as "Hazardous Waste" and include the full chemical name.

    • Crucially, do not mix this waste with other chemical streams, particularly strong oxidizing agents, acids, or bases, to prevent unintended reactions.[2] The t-butyl ester group is known to be sensitive to acidic conditions.[3]

  • Containerization:

    • Select a container made of chemically resistant material, such as high-density polyethylene (B3416737) (HDPE) or glass, with a secure, leak-proof lid.[2]

    • Ensure the container is in good condition, free from any cracks or damage that could lead to a leak.[2]

    • Avoid overfilling the container. A general rule is to leave at least 10% of headspace to accommodate any potential expansion of the contents.[2]

  • Storage of Waste Container:

    • Store the sealed waste container in a designated, cool, and well-ventilated secondary containment area.[2]

    • This storage location should be safely away from any sources of heat, sparks, or open flames.[2]

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[2]

    • Provide the disposal contractor with comprehensive information about the waste, including its chemical name and any known hazardous properties.[2]

  • Record Keeping:

    • Maintain meticulous records of the disposal process.[2] This should include the amount of this compound designated for disposal, the date it was placed in the waste container, and the date of pickup by the professional disposal service.[2]

Chemical and Physical Properties Summary

PropertyInformationCitation
Physical State Likely a liquid or waxy solid.[2]
Solubility The hydrophilic PEG spacer increases solubility in aqueous media.[4][5]
Toxicity Polyethylene glycols generally have low toxicity. However, the compound can cause skin and eye irritation.[2][6]
Flammability Generally not considered highly flammable, but related compounds like tert-butyl acetate (B1210297) are flammable. Store away from ignition sources.[2][7]
Reactivity The t-butyl ester group can be deprotected (cleaved) under acidic conditions. Avoid mixing with acids. The terminal carboxylic acid can react with primary amines.[3][4][5]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal procedure for this compound.

G Figure 1. Disposal Workflow for this compound cluster_prep Preparation cluster_protocol Disposal Protocol cluster_key_considerations Key Considerations A Don Personal Protective Equipment (PPE) B Handle in a well-ventilated area (Fume Hood) A->B C 1. Identify & Segregate Waste (Label Hazardous Waste Container) B->C D 2. Containerize Waste (Leak-proof, HDPE/Glass) C->D H Do NOT mix with incompatible chemicals (Acids, Bases, Oxidizers) C->H I Do NOT dispose down the drain C->I E 3. Store Waste Container (Cool, Ventilated, Secondary Containment) D->E F 4. Arrange Professional Disposal (Contact EHS/Contractor) E->F G 5. Maintain Disposal Records F->G

Caption: Figure 1. Disposal Workflow for this compound

References

Safeguarding Your Research: Personal Protective Equipment for Handling t-Butyl ester-PEG4-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling t-Butyl ester-PEG4-CH2COOH.

PPE CategoryItemSpecificationRationale
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Ensure gloves are inspected for integrity before each use.[2]Protects against skin contact and irritation.
Eye Protection Safety glasses or gogglesChemical safety goggles that provide a complete seal around the eyes are required. A face shield may be necessary for splash hazards.[2][3]Prevents eye irritation from splashes or aerosols.
Body Protection Laboratory coatA standard laboratory coat should be worn to protect against skin contact.[2] For larger quantities, a chemical-resistant apron may be appropriate.Minimizes skin exposure to the chemical.
Respiratory Protection Not generally requiredUse in a well-ventilated area or a certified chemical fume hood. If aerosols may be generated, a NIOSH-approved respirator is recommended.Prevents inhalation of irritating vapors or aerosols.

Operational Plan: Safe Handling Workflow

Adherence to a standardized workflow minimizes the risk of exposure and contamination. The following diagram outlines the key steps for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don Appropriate PPE b Work in Ventilated Area (Fume Hood) a->b c Equilibrate Reagent to Room Temperature b->c d Prepare Stock Solution (e.g., in DMSO or DMF) c->d e Perform Experimental Procedures d->e f Quench Reaction (if applicable) e->f g Segregate Chemical Waste f->g h Dispose of Contaminated PPE g->h i Decontaminate Work Area h->i j Remove PPE and Wash Hands i->j cluster_hazard Hazard Assessment cluster_ppe Required PPE Hazard Potential for Skin/Eye Contact Splash Splash Hazard? Hazard->Splash Aerosol Aerosol Generation? Hazard->Aerosol Gloves Nitrile/Butyl Gloves Hazard->Gloves Coat Lab Coat Hazard->Coat Goggles Safety Goggles Hazard->Goggles Splash->Goggles No FaceShield Face Shield Splash->FaceShield Yes Respirator NIOSH Respirator Aerosol->Respirator Yes

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.